3-(2-Piperidyl)azetidin-3-ol;dihydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H18Cl2N2O |
|---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
3-piperidin-2-ylazetidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c11-8(5-9-6-8)7-3-1-2-4-10-7;;/h7,9-11H,1-6H2;2*1H |
InChI Key |
VAGIWWOLNXKNOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2(CNC2)O.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
3-(2-Piperidyl)azetidin-3-ol Dihydrochloride: A Next-Generation sp³-Rich Scaffold for Advanced Drug Discovery
Executive Summary
The transition from flat, sp²-hybridized aromatic rings to complex, sp³-rich three-dimensional architectures is a defining paradigm in modern medicinal chemistry. By increasing the fraction of sp³ carbons (Fsp³), drug developers can significantly enhance target specificity, improve aqueous solubility, and reduce off-target toxicities such as hERG inhibition. 3-(2-Piperidyl)azetidin-3-ol dihydrochloride (CAS: 2940939-64-8) represents a cutting-edge building block in this space[1],[2]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, self-validating synthetic workflows, and strategic applications in targeted therapeutics.
Structural & Physicochemical Profiling
The architecture of 3-(2-piperidyl)azetidin-3-ol combines two highly privileged saturated heterocycles—an azetidine and a piperidine—linked directly at a tertiary alcohol center. This dense functionalization creates a rigidified scaffold with defined exit vectors, ideal for probing deep hydrophobic pockets or serving as a non-cleavable linker in complex biologics.
Comparative Physicochemical Data
The table below summarizes the core metrics of this scaffold and the baseline properties of its parent heterocycles.
| Property | Value / Data | Implications for Drug Design |
| Chemical Name | 3-(2-Piperidyl)azetidin-3-ol dihydrochloride | Core scaffold identity. |
| CAS Number | 2940939-64-8 | Unique registry identifier[1],[2]. |
| Molecular Formula | C₈H₁₆N₂O · 2HCl | High density of heteroatoms; highly polar. |
| Molecular Weight | 229.15 g/mol (Salt) | Low MW fragment, ideal for lead optimization. |
| Parent pKa (Azetidine) | ~11.29 | Strongly basic, protonated at physiological pH[3],[4]. |
| Parent pKa (Piperidine) | ~11.12 | Strongly basic secondary amine[5]. |
| Topological Polar Surface Area | ~44.3 Ų (Free base) | Excellent for CNS penetration if optimized. |
Causality in Physicochemical Design: Why utilize the dihydrochloride salt rather than the free base? The free base of this diamine is highly polar, hygroscopic, and prone to oxidative degradation. By isolating the compound as a bis-hydrochloride salt, the basic nitrogen centers are fully protonated, which prevents auto-catalytic degradation and ensures long-term shelf stability for high-throughput screening libraries. Furthermore, the inherent ring strain of the azetidine (approx. 25.4 kcal/mol) alters its conformational flexibility, offering a unique spatial arrangement compared to larger macrocycles[4].
Synthetic Methodology: A Self-Validating Workflow
The synthesis of 3-(2-piperidyl)azetidin-3-ol requires precise control over highly reactive organometallic intermediates. The following protocol details the optimal synthetic route, emphasizing the mechanistic causality behind each step.
Step-by-Step Protocol
Step 1: Directed α-Lithiation of N-Boc-Piperidine
-
Procedure: Dissolve N-Boc-piperidine (1.0 eq) in anhydrous THF under an argon atmosphere. Add TMEDA (1.2 eq) and cool the system to -78 °C. Slowly add s-BuLi (1.1 eq) dropwise. Stir for 1 hour.
-
Causality: The Boc group acts as a directing group. TMEDA (tetramethylethylenediamine) is strictly required to break down the highly aggregated s-BuLi hexamers into reactive monomers. This enables kinetically favored deprotonation at the sterically hindered α-position rather than nucleophilic attack on the Boc carbonyl.
-
Self-Validation: The successful formation of the 2-lithio-N-Boc-piperidine species is visually confirmed by the reaction mixture transitioning to a distinct pale yellow/orange color.
Step 2: Nucleophilic Trapping
-
Procedure: Add a solution of N-Boc-azetidin-3-one (1.05 eq) in THF dropwise to the -78 °C mixture. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Causality: The ketone of the azetidin-3-one is highly electrophilic due to the angle strain of the 4-membered ring. The organolithium species attacks the ketone face, forming a stable tertiary alkoxide intermediate.
-
Self-Validation: Quench a 50 µL aliquot with saturated NH₄Cl and analyze via LC-MS. The disappearance of the azetidinone mass and the appearance of the N,N'-di-Boc coupled intermediate confirms successful trapping.
Step 3: Global Deprotection & Salt Precipitation
-
Procedure: Isolate the coupled intermediate via standard aqueous workup. Dissolve the crude organic residue in minimal dichloromethane (DCM). Add an excess of 4M HCl in dioxane and stir at room temperature for 3 hours.
-
Causality: Dioxane is a polar aprotic solvent that perfectly solubilizes the Boc-protected precursor. As the Boc groups are cleaved (releasing isobutylene and CO₂ gas), the resulting highly polar diamine bis-hydrochloride salt becomes entirely insoluble in the DCM/dioxane matrix.
-
Self-Validation: The reaction is self-indicating. The cessation of gas evolution and the formation of a dense, white precipitate confirm the completion of the deprotection. The product is isolated by simple vacuum filtration, bypassing the need to extract a highly water-soluble free base from an aqueous layer.
Figure 1: Step-by-step synthetic workflow for 3-(2-piperidyl)azetidin-3-ol dihydrochloride.
Orthogonal Functionalization & Reactivity
A major advantage of this scaffold is the ability to selectively functionalize the two nitrogen atoms without requiring complex protecting group strategies. This is achieved by exploiting the steric and electronic differentials between the two rings.
-
Azetidine Nitrogen: The internal bond angle of the 4-membered azetidine ring is ~90°. Consequently, the external bonds have higher s-character and are more widely splayed, making the azetidine nitrogen sterically unhindered. It reacts rapidly with mild electrophiles (e.g., reductive amination with aldehydes) at 0 °C.
-
Piperidine Nitrogen: The nitrogen in the 6-membered piperidine ring is adjacent to the fully substituted, bulky azetidinol group at the 2-position. This creates immense steric shielding. Functionalizing this position requires stronger electrophiles, excess reagents, and elevated temperatures.
Figure 2: Orthogonal functionalization pathways exploiting steric and electronic differentials.
Applications in Targeted Therapeutics
The incorporation of azetidine-piperidine motifs is rapidly expanding across multiple therapeutic modalities due to their favorable pharmacokinetic profiles.
1. PROTACs and Antibody-Drug Conjugates (ADCs) In the design of targeted protein degraders (PROTACs) and ADCs, the linker must maintain a defined spatial distance between the targeting ligand and the payload to prevent intramolecular folding (which increases lipophilicity and reduces efficacy). Azetidin-3-ol derivatives are explicitly utilized as highly rigid, non-cleavable ADC linkers and alkyl chain-based PROTAC linkers[6]. The dual-nitrogen handle of 3-(2-piperidyl)azetidin-3-ol allows for precise, bidirectional linker construction.
2. CNS-Penetrant Inhibitors and PET Tracers Achieving blood-brain barrier (BBB) penetration requires strict control over a molecule's topological polar surface area (TPSA) and lipophilicity (LogD). Piperazinyl-azetidine and piperidyl-azetidine scaffolds have been successfully deployed in the development of Monoacylglycerol Lipase (MAGL) inhibitors and Positron Emission Tomography (PET) tracers[7]. Furthermore, azetidine-based scaffolds have demonstrated profound efficacy in developing CNS-focused lead libraries and novel treatments for parasitic infections like Chagas disease[8]. The introduction of fluorine atoms onto these saturated heterocycles can further modulate their pKa and intrinsic clearance, fine-tuning their metabolic stability[9].
References
-
3-(2-piperidyl)azetidin-3-ol;dihydrochloride|CAS 2940939-64-8 TCI Chemicals 1
-
CAS号:2940939-64-8 | 3-(2-piperidyl)azetidin-3-ol;dihydrochloride Labgogo 2
-
Azetidin-3-ol hydrochloride | ADC Linker MedChemExpress 6
-
Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton PubMed Central (PMC) / NIH 7
-
Diversity-Oriented Synthesis Yields a New Drug Lead for Treatment of Chagas Disease ACS Medicinal Chemistry Letters 8
-
pKa values of azeditine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives ResearchGate 9
-
Azetidine Wikipedia3
-
Piperidine | C5H11N | CID 8082 PubChem / NIH 5
-
A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery BenchChem 4
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- 1. 3-(2-piperidyl)azetidin-3-ol;dihydrochloride|CAS 2940939-64-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 2. CAS号:2940939-64-8|3-(2-piperidyl)azetidin-3-ol;dihydrochloride 腾准购试剂网 [labgogo.com]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Structure Elucidation of 3-(2-Piperidyl)azetidin-3-ol Dihydrochloride: A Comprehensive Analytical Guide
Executive Summary & Chemical Context
The structural elucidation of small, highly polar bis-heterocyclic molecules presents unique analytical challenges. 3-(2-Piperidyl)azetidin-3-ol dihydrochloride (CAS: 2940939-64-8) is a complex scaffold featuring a piperidine ring directly appended to the C3 position of an azetidine ring, which also bears a tertiary hydroxyl group.
As a dihydrochloride salt, both the piperidine and azetidine secondary amines are fully protonated. This ionic state drastically alters the electronic environment of the molecule, shifting NMR resonances and dictating the choice of analytical solvents and ionization methods. Furthermore, the molecule possesses a stereocenter at the C2 position of the piperidine ring. This chirality breaks the internal symmetry of the adjacent azetidine ring, rendering its methylene protons diastereotopic—a critical feature that must be accounted for during 2D NMR interpretation.
Strategic Analytical Workflow
To unequivocally confirm the connectivity, functional groups, and stereochemistry of this molecule, a multi-pronged analytical strategy is required. The workflow relies on High-Resolution Mass Spectrometry (HRMS) for exact mass determination, followed by a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments to map the carbon-hydrogen framework.
Fig 1. Analytical workflow for the structure elucidation of bis-heterocyclic salts.
High-Resolution Mass Spectrometry (HRMS)
Because the molecule contains two highly basic secondary amines, Electrospray Ionization in positive mode (ESI+) is the optimal technique. The acidic mobile phase ensures complete protonation, yielding a robust
HRMS Protocol & Self-Validation
-
Step 1: Prepare a 1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: The formic acid modifier forces the equilibrium toward the fully protonated state, maximizing ionization efficiency.
-
Step 2: Infuse the sample into a Q-TOF mass spectrometer via ESI+.
-
Step 3: Isolate the
precursor ion and apply Collision-Induced Dissociation (CID) at 15-25 eV to generate diagnostic product ions. -
Validation Check: The protocol is self-validating if the isotopic
peak appears at approximately 8.8% relative abundance compared to the monoisotopic peak, mathematically confirming the presence of exactly 8 carbon atoms in the formula .
Fragmentation Data Summary
| Fragment Ion | m/z (Theoretical) | Origin / Structural Assignment |
| 157.1335 | Protonated intact free base | |
| 139.1230 | Neutral loss of the tertiary hydroxyl group (water) | |
| 84.0813 | Cleavage of the piperidine ring from the azetidine core | |
| 72.0449 | Cleavage of the azetidine ring from the piperidine core |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of this elucidation. The dihydrochloride salt dictates the use of Deuterium Oxide (
The most complex feature of this spectrum is the diastereotopicity of the azetidine ring. Because the Piperidine C2 position is a chiral center, it breaks the plane of symmetry of the azetidine ring. Consequently, the methylene protons at Azetidine C2 and C4 are magnetically inequivalent and will appear as complex AB spin systems (doublets with a geminal coupling constant
NMR Protocol & Self-Validation
-
Step 1: Dissolve 20 mg of the dihydrochloride salt in 0.6 mL of
. Causality: High concentration is required to ensure adequate signal-to-noise for the quaternary Azetidine C3 carbon during acquisition. -
Step 2: Acquire 1D
NMR at 298 K with a relaxation delay ( ) of 2 seconds to ensure complete relaxation of all spins. -
Step 3: Acquire 2D HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range couplings (
Hz). Causality: HMBC is the only way to definitively prove the C-C bond linkage between the piperidine and azetidine rings across the quaternary C3 center. -
Validation Check: The integration of the
spectrum must total exactly 16 non-exchangeable protons. Any deviation indicates incomplete salt formation, structural rearrangement, or solvent impurities.
Fig 2. Key 2D NMR correlations establishing the piperidine-azetidine linkage.
Predicted NMR Data Summary ( , 400 MHz)
| Position | Multiplicity & Coupling ( | ||
| Piperidine C2 | 58.5 | 3.45 | m (complex multiplet) |
| Piperidine C3 | 22.1 | 1.60, 1.85 | m, m (diastereotopic |
| Piperidine C4 | 21.5 | 1.55, 1.70 | m, m (diastereotopic |
| Piperidine C5 | 23.0 | 1.65, 1.80 | m, m (diastereotopic |
| Piperidine C6 | 44.2 | 2.95, 3.20 | m, m (diastereotopic |
| Azetidine C3 | 75.0 | - | - (Quaternary carbon) |
| Azetidine C2 | 55.5 | 4.10, 4.30 | d ( |
| Azetidine C4 | 54.8 | 4.05, 4.25 | d ( |
Note: The strong downfield shifts of Piperidine C2/C6 and Azetidine C2/C4 are a direct causal result of the electron-withdrawing effect of the protonated
X-Ray Crystallography & Absolute Stereochemistry
While NMR and HRMS confirm the planar connectivity and relative stereochemistry, Single-Crystal X-Ray Diffraction (SCXRD) is required to assign the absolute configuration of the Piperidine C2 chiral center. Dihydrochloride salts are highly amenable to crystallization due to the formation of rigid hydrogen-bond networks between the chloride anions, the protonated amines, and the hydroxyl group.
Crystallization Protocol & Self-Validation
-
Step 1: Dissolve 50 mg of the dihydrochloride salt in a minimum volume of hot methanol.
-
Step 2: Slowly diffuse an anti-solvent (diethyl ether) into the methanolic solution over 48-72 hours in a sealed vapor-diffusion chamber. Causality: Slow vapor diffusion lowers the dielectric constant of the medium gradually, promoting controlled nucleation rather than rapid amorphous precipitation.
-
Step 3: Mount a suitable single crystal (approx. 0.1 x 0.1 x 0.2 mm) on a goniometer and collect diffraction data at 100 K using Cu Kα radiation.
-
Validation Check: The absolute structure determination is self-validating if the refined Flack parameter is
. A value near 0 confirms the correct absolute stereochemical assignment, whereas a value near 1.0 indicates the inverted enantiomer was modeled.
References
-
ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures." Instituto Politécnico de Bragança.[Link]
-
National Center for Biotechnology Information. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition." PMC.[Link]
-
ResearchGate. "Structure elucidation and complete assignment of 1H and 13C NMR data of Piperine." ResearchGate Publications. [Link]
Synthesis Pathway for Novel Piperidyl-Azetidinol Compounds: A Technical Guide to Scaffold Construction and Late-Stage Functionalization
Executive Summary & Rationale
In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is a critical strategy for improving the physicochemical properties and clinical success rates of drug candidates. The incorporation of sp3-rich, highly strained small rings—such as azetidines—has proven highly effective. Specifically, the piperidyl-azetidinol and related piperazinyl-azetidine scaffolds have emerged as privileged structures. For example, recent breakthroughs in neuro-imaging have utilized piperazinyl-azetidine skeletons to develop highly specific positron emission tomography (PET) tracers for monoacylglycerol lipase (MAGL) [1].
As a Senior Application Scientist, I frequently encounter teams struggling to synthesize and functionalize these strained systems. The inherent ring strain of the azetidine core (~26 kcal/mol) makes it highly susceptible to unintended ring-opening during nucleophilic additions or Lewis acid-mediated functionalizations. This whitepaper details a robust, self-validating synthetic workflow for constructing the piperidyl-azetidinol core and executing late-stage C3-functionalization without compromising the integrity of the four-membered ring.
Retrosynthetic Strategy & Mechanistic Design
The synthesis of a 3,3-disubstituted piperidyl-azetidine requires precise control over the electronic environment of the ring. Our strategy relies on two distinct phases:
-
Core Assembly: Nucleophilic addition of a piperidinyl Grignard reagent to a protected azetidin-3-one.
-
Late-Stage Functionalization: Cleavage of the robust C–O bond via a highly stabilized azetidine carbocation, followed by nucleophilic trapping (e.g., thiol alkylation) or photoredox-catalyzed decarboxylative alkylation.
Caption: Retrosynthetic workflow and downstream functionalization pathways of the piperidyl-azetidinol core.
The Causality Behind Protecting Group Selection
We deliberately utilize the Carboxybenzyl (Cbz) protecting group on the azetidine nitrogen. An unprotected or alkyl-substituted azetidine nitrogen is highly basic and electron-donating, which can trigger premature ring fragmentation via neighboring group participation during electrophilic activation. The N-Cbz group exerts a strong electron-withdrawing effect, dampening the lone pair's reactivity and stabilizing the ring, while remaining easily cleavable via standard Pd/C hydrogenolysis in later stages [2].
Core Assembly: Experimental Protocol
The formation of the tertiary alcohol requires strict temperature control. Azetidin-3-ones are prone to enolization; if the Grignard reagent acts as a base rather than a nucleophile, the starting material will simply be recovered.
Protocol 1: Synthesis of N-Cbz-3-(1-benzylpiperidin-4-yl)azetidin-3-ol
-
Step 1: Grignard Preparation. In an oven-dried flask under N₂, add Mg turnings (1.5 equiv) and a crystal of iodine. Add 4-chloro-1-benzylpiperidine (1.2 equiv) in anhydrous THF (0.5 M). Heat gently to 60 °C.
-
Self-Validation Check: The disappearance of the magnesium turnings and the transition of the solution to a cloudy grey confirm successful Grignard formation.
-
-
Step 2: Nucleophilic Addition. In a separate flask, dissolve N-Cbz-azetidin-3-one (1.0 equiv) in anhydrous THF (0.2 M) and cool strictly to -78 °C using a dry ice/acetone bath.
-
Causality: Maintaining -78 °C is non-negotiable. Warmer temperatures promote the deprotonation of the α-protons of the azetidinone, leading to enolization and drastically reducing the yield.
-
-
Step 3: Coupling & Quenching. Add the Grignard reagent dropwise over 30 minutes. Stir for 2 hours at -78 °C. Quench the reaction while still at -78 °C by adding saturated aqueous NH₄Cl.
-
Causality: Quenching at cryogenic temperatures traps the magnesium alkoxide before any retro-aldol or ring-opening side reactions can initiate during the warming phase.
-
-
Step 4: Isolation. Extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Late-Stage Functionalization: The Carbocation Pathway
Direct substitution of the tertiary azetidinol hydroxyl is notoriously difficult due to extreme steric hindrance. However, seminal work has demonstrated that Iron(III) can act as a mild Lewis acid to generate a transient azetidine carbocation [2]. The adjacent piperidyl group provides vital hyperconjugative stabilization, allowing the carbocation to persist long enough for nucleophilic trapping (e.g., by a thiol) without triggering ring fragmentation.
Caption: Mechanistic pathway of the Iron(III)-catalyzed thiol alkylation via a stabilized azetidine carbocation.
Protocol 2: Iron-Catalyzed Thiol Alkylation
-
Step 1: Reaction Setup. In a dry vial, combine N-Cbz-3-(1-benzylpiperidin-4-yl)azetidin-3-ol (1.0 equiv) and anhydrous FeCl₃ (7.5 mol%) in anhydrous toluene (0.5 M).
-
Causality: Toluene is explicitly chosen as a non-coordinating solvent. Coordinating solvents (like THF or DMF) would competitively bind to the Iron catalyst, shutting down the activation of the azetidinol hydroxyl group.
-
-
Step 2: Nucleophile Addition. Add the desired thiol (e.g., benzyl mercaptan, 2.0 equiv). Seal the vial and stir at 40 °C for 15 hours.
-
Step 3: In-Process Control. Monitor the reaction via TLC (Hexanes/EtOAc 7:3).
-
Self-Validation Check: The tertiary alcohol (Rf ≈ 0.2) should completely disappear, replaced by a less polar, UV-active spot (Rf ≈ 0.5) corresponding to the thioether.
-
-
Step 4: Workup. Quench with saturated aqueous NaHCO₃ to precipitate the iron salts. Extract with CH₂Cl₂ (3x), dry, and concentrate.
(Note: If C-C bond formation is desired over C-S bonds, the azetidinol can be converted to a carboxylic acid and subjected to Ir-catalyzed visible light photoredox decarboxylative alkylation, leveraging the unique properties of tertiary benzylic/heterocyclic radicals [3].)
Quantitative Data & Reaction Optimization
To ensure maximum yield and prevent ring-opening, the Iron-catalyzed step must be tightly controlled. Below is the optimization data validating our protocol parameters:
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Mechanistic Observation |
| 1 | None | Toluene | 40 | 0 | No ionization; starting material fully recovered. |
| 2 | FeCl₃ (5.0) | Toluene | 40 | 82 | Incomplete conversion due to catalyst stalling. |
| 3 | FeCl₃ (7.5) | Toluene | 40 | 95 | Optimal conditions; rapid carbocation trapping. |
| 4 | FeCl₃ (7.5) | CH₂Cl₂ | 40 | 65 | Competing solvent interactions lower effective molarity. |
| 5 | FeCl₃ (7.5) | Toluene | 80 | 40 | Thermal degradation; significant ring-opening observed. |
Table 1: Optimization of the Fe-Catalyzed Thiol Alkylation of Piperidyl-Azetidinols.
References
-
Dubois, M. A. J., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). "Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols." The Journal of Organic Chemistry, 84(9), 5943-5956.[Link]
-
Dubois, M. A. J., Rojas, J. J., Sterling, A. J., Broderick, H. C., Smith, M. A., White, A. J. P., Miller, P. W., & Bull, J. A. (2023). "Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability." The Journal of Organic Chemistry, 88(10), 6476-6488.[Link]
-
Chen, Z., Mori, W., Deng, X., Cheng, R., Ogasawara, D., Zhang, G., Schafroth, M. A., et al. (2019). "Design, Synthesis, and Evaluation of Reversible and Irreversible Monoacylglycerol Lipase Positron Emission Tomography (PET) Tracers Using a 'Tail Switching' Strategy on a Piperazinyl Azetidine Skeleton." Journal of Medicinal Chemistry, 62(7), 3336-3353.[Link]
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Predicted Mechanism of Action and Pharmacological Profiling of 3-(2-Piperidyl)azetidin-3-ol as a MEK1/2 Allosteric Scaffold
Executive Summary
The compound 3-(2-Piperidyl)azetidin-3-ol (also referred to as 3-(piperidin-2-yl)azetidin-3-ol) is a highly specialized, stereochemically complex bicyclic scaffold. In modern medicinal chemistry, this moiety serves as the critical pharmacophore and synthetic precursor for Cobimetinib (Cotellic), a potent, highly selective, and reversible inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2)[1].
This whitepaper dissects the predicted mechanism of action (MoA) of the 3-(2-Piperidyl)azetidin-3-ol scaffold. By analyzing its atomic-level interactions within the kinase domain, we provide a comprehensive guide to how this structural motif drives Type III allosteric inhibition, alongside self-validating experimental workflows for researchers developing next-generation MAPK/ERK pathway inhibitors.
Structural Biology & Pharmacophore Rationale
The architectural design of 3-(2-Piperidyl)azetidin-3-ol is not arbitrary; it is a masterclass in exploiting rigidified 3D space to achieve high kinase selectivity while maintaining favorable physicochemical properties.
-
The Azetidin-3-ol Ring: Azetidines are frequently utilized as metabolically stable, low-lipophilicity bioisosteres for aliphatic amines. In this scaffold, the four-membered ring restricts the conformational flexibility of the attached hydroxyl (-OH) group, locking it into a precise spatial vector required for deep-pocket hydrogen bonding[2].
-
The Piperidine Ring: The secondary amine of the piperidine ring provides a basic center that is protonated at physiological pH, enabling critical electrostatic and hydrogen-bonding interactions with the kinase catalytic loop[2].
-
Stereochemistry: The spatial arrangement is heavily dependent on chirality. The (2S)-configuration at the 2-position of the piperidine ring is mandatory to project the azetidinol moiety into the correct sub-pocket of the MEK1 enzyme[2].
Predicted Mechanism of Action: Type III Allosteric Inhibition
When conjugated to an appropriate aromatic system (such as the difluoro-iodo-anilinobenzoic acid side chain in Cobimetinib), the 3-(2-Piperidyl)azetidin-3-ol scaffold acts as a Type III allosteric inhibitor [3].
Unlike Type I inhibitors that competitively block the ATP-binding pocket, this scaffold binds to a highly specific allosteric pocket directly adjacent to the ATP site[3]. This "bump-and-hole" allosteric blockade locks the kinase into an inactive conformation, preventing the phosphorylation of downstream ERK1/2[1].
Atomic-Level Binding Network
Crystallographic data of MEK1 bound to derivatives containing this scaffold reveal a highly complex network of interactions[2]:
-
Catalytic Loop Anchoring: The basic nitrogen of the piperidine ring approaches the catalytic loop, forming a salt bridge/hydrogen bond with the carboxylic acid residue of Asp190 [2].
-
Phosphate Sensing: Both the piperidine nitrogen and the azetidine hydroxyl group engage in direct electrostatic and hydrogen-bonding interactions with the
-phosphoryl oxygen of ATP [2]. This unique interaction means the inhibitor actually utilizes the presence of ATP to stabilize its own binding. -
Lysine Engagement: The amide carbonyl oxygen (formed upon conjugation of the piperidine nitrogen to a larger drug core) forms a critical hydrogen bond with the primary amine of Lys97 [2].
Fig 1: Interaction network of the 3-(2-Piperidyl)azetidin-3-ol scaffold within the MEK1 allosteric pocket.
Quantitative Data Summary of MEK1 Interactions
| Scaffold Moiety | MEK1 Target / Co-factor | Interaction Type | Functional Consequence |
| Piperidine Nitrogen | Asp190 (Catalytic Loop) | Salt Bridge / H-Bond | Anchors the scaffold deep within the allosteric pocket. |
| Piperidine Nitrogen | ATP | Electrostatic | Stabilizes the inactive kinase-ATP-inhibitor ternary complex. |
| Azetidine Hydroxyl | Asp190 (Catalytic Loop) | Hydrogen Bond | Imparts rigid spatial orientation; increases target residence time. |
| Azetidine Hydroxyl | ATP | Hydrogen Bond | Synergizes with the piperidine ring to sense ATP presence. |
| Amide Linker | Lys97 | Hydrogen Bond | Bridges the allosteric site to the ATP-binding cleft boundary. |
Signaling Pathway Disruption Logic
By locking MEK1/2 in an inactive state, derivatives of this scaffold disrupt the RAS/RAF/MEK/ERK signal transduction pathway[1]. This pathway is constitutively activated in many cancers (e.g., via BRAF V600E mutations). The allosteric blockade prevents MEK from phosphorylating ERK, thereby halting cellular proliferation and inducing apoptosis[1].
Fig 2: Disruption of the MAPK/ERK signaling cascade via targeted MEK1/2 allosteric inhibition.
Experimental Protocols for Mechanistic Validation
To ensure scientific integrity, the evaluation of 3-(2-Piperidyl)azetidin-3-ol derivatives must rely on self-validating experimental systems. The following protocols are designed to prove causality rather than just correlation.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Objective: To determine the
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant full-length human MEK1, inactive ERK2 substrate, and a Eu-anti-phospho-ERK antibody in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 0.01% Brij-35). -
Compound Titration: Dispense the 3-(2-Piperidyl)azetidin-3-ol derivative in a 10-point, 3-fold serial dilution in DMSO into a 384-well plate.
-
Enzyme Incubation: Add the MEK1 enzyme and incubate for 15 minutes at room temperature to allow allosteric pocket binding.
-
Differential ATP Addition:
-
Condition A: Add ATP at
(e.g., 10 M) + ERK2 substrate. -
Condition B: Add ATP at
(e.g., 100 M) + ERK2 substrate.
-
-
Reaction & Detection: Incubate for 45 minutes. Stop the reaction by adding EDTA. Add the Eu-labeled antibody and an APC-labeled secondary tracer.
-
Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader. Calculate
using a 4-parameter logistic fit.
Protocol 2: X-Ray Co-Crystallography with AMP-PCP
Objective: To visually validate the atomic interactions of the azetidinol and piperidine rings within the MEK1 pocket[4].
Causality & Self-Validation: Standard ATP is rapidly hydrolyzed by active kinases, destroying the
Step-by-Step Methodology:
-
Protein Expression: Express N-terminally truncated MEK1 (residues 42-393) in Spodoptera frugiperda (Sf9) cells and purify via Ni-NTA affinity chromatography[4].
-
Complex Formation: Incubate 10 mg/mL of purified MEK1 with 2 mM AMP-PCP, 5 mM
, and a 1.5 molar excess of the conjugated 3-(2-Piperidyl)azetidin-3-ol derivative for 2 hours on ice. -
Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution of 15-20% PEG 3350, 0.1 M Bis-Tris (pH 6.5), and 0.2 M ammonium acetate.
-
Data Collection: Harvest crystals after 3-5 days, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source (e.g., 1.000 Å wavelength).
-
Refinement: Solve the structure via molecular replacement using a known MEK1 model (e.g., PDB: 4LMN or 7JUY)[3],[4]. Map the electron density of the azetidin-3-ol hydroxyl interacting with the AMP-PCP
-phosphate.
Conclusion & Future Perspectives
The 3-(2-Piperidyl)azetidin-3-ol scaffold represents a triumph of structure-based drug design. By leveraging the geometric rigidity of the azetidine ring and the basicity of the piperidine ring, this moiety perfectly exploits the allosteric vulnerabilities of MEK1/2. Future drug development efforts are currently investigating how this scaffold can be modified to target larger physiological complexes, such as the KSR-MEK (Kinase Suppressor of RAS) complex, to overcome adaptive resistance in mutant KRAS and BRAF cancers[4].
References
Sources
The Pharmacological Profile of Azetidine-Piperidine Hybrid Molecules: A Technical Guide to Scaffold Optimization
Executive Summary
The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a cornerstone of modern drug discovery. The azetidine-piperidine hybrid—particularly in spirocyclic configurations such as the 2,7-diazaspiro[3.5]nonane system—represents a masterclass in structural optimization[1]. By merging the metabolic robustness of piperidine with the compact, rigid vectoring of azetidine, medicinal chemists can finely tune physicochemical properties, disrupt complex protein-protein interactions (PPIs), and eliminate off-target liabilities like hERG or muscarinic receptor binding[2].
This technical whitepaper deconstructs the pharmacological profile of azetidine-piperidine hybrids, explaining the causality behind their structural advantages, detailing their role in modern therapeutics, and providing self-validating experimental workflows for their evaluation.
Physicochemical Rationale: The "Why" Behind the Hybrid
The selection of a core heterocyclic scaffold profoundly influences the pharmacokinetics (PK) and pharmacodynamics (PD) of a lead compound. Piperidine is a well-established, metabolically robust 6-membered ring, but its incorporation often increases lipophilicity (logP)[3]. Azetidine, a 4-membered ring, offers a compact framework that improves aqueous solubility and provides novel exit vectors, though its inherent ring strain can sometimes pose metabolic challenges[3].
Fusing these two into a spirocyclic azetidine-piperidine hybrid creates a synergistic effect. The spiro-fusion forces the molecule into a locked, orthogonal 3D conformation. This high fraction of sp3 carbons (Fsp3) prevents the molecule from intercalating into off-target sites (reducing flat-aromatic toxicity) while projecting functional groups into distinct pharmacophore pockets[1].
Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles
| Property | Azetidine Scaffold | Piperidine Scaffold | Spiro-Azetidine-Piperidine Hybrid |
| Ring Size | 4-membered | 6-membered | Spirocyclic (e.g., [3.5] system) |
| Ring Strain | High | Low (stable chair) | Moderate (locked 3D conformation) |
| Basicity (pKa) | ~11.29[3] | ~11.22[3] | Tunable (~8.0 - 9.5 via substitution) |
| Lipophilicity (clogP) | Low | Moderate to High | Low to Moderate (reduced flat-aromatic count) |
| Metabolic Stability | Susceptible to ring opening | Highly Robust | Enhanced stability via steric shielding |
| 3D Character (Fsp3) | Moderate | Moderate | High (Ideal for disrupting PPIs) |
Pharmacological Case Studies: Target-Specific Efficacy
Case Study A: Ghrelin Receptor (GHS-R1a) Inverse Agonists
The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor (GPCR) that regulates appetite and glucose homeostasis[4]. Constitutive (baseline) activity of this receptor contributes to obesity and diabetes. Pfizer successfully utilized the azetidine-piperidine scaffold to develop PF-5190457, a potent inverse agonist[1].
The Causality of the Scaffold: Earlier iterations of GHS-R1a inverse agonists suffered from poor selectivity, specifically showing off-target affinity for the muscarinic M2 receptor and hERG channels[4]. By incorporating the spirocyclic azetidine-piperidine core linked to a chiral indane, researchers drastically decreased mAChR M2 binding. The rigid 3D structure prevented the molecule from adopting the planar conformation required to bind to the M2 receptor, while perfectly matching the deep binding pocket of GHS-R1a[2].
Case Study B: Menin-MLL Protein-Protein Interaction Inhibitors
Aberrant signaling in leukemia is often driven by the interaction between Menin and MLL fusion proteins. Disrupting PPIs is notoriously difficult because the binding interfaces are large, flat, and lack deep enzymatic clefts. The drug candidate VTP50469 utilizes a spirocyclic azetidine-piperidine framework to tackle this[1]. The orthogonal projection of the spirocycle allows the molecule to mimic the complex alpha-helical turns of the native protein, providing a structural novelty that standard piperazine or biphenyl scaffolds cannot achieve[1].
Mechanistic Pathways & Visualizations
To understand how azetidine-piperidine hybrids modulate GPCRs like GHS-R1a, we must visualize the signal transduction pathway. Inverse agonists do not merely block the receptor; they actively depress its constitutive signaling, halting the intracellular calcium release that drives orexigenic (appetite-stimulating) effects[4].
Fig 1: GHS-R1a signaling pathway and the mechanism of inverse agonism by azetidine-piperidine.
Self-Validating Experimental Protocols
Scientific integrity relies on reproducible, self-validating systems. Below are the definitive methodologies for synthesizing and pharmacologically validating an azetidine-piperidine hybrid.
Protocol A: Modular Synthesis of the Spirocyclic Core
Objective: Synthesize the 2,7-diazaspiro[3.5]nonane framework via reductive amination and cross-coupling[1]. Causality: A modular approach is chosen so that the core spirocycle acts as a "linchpin," allowing late-stage functionalization to rapidly generate Structure-Activity Relationship (SAR) libraries.
-
Reductive Amination: React a chloroaldehyde precursor with an indane-amine in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) to assemble the base azetidine-piperidine scaffold.
-
Palladium-Catalyzed Borylation: Subject the resulting bromide intermediate to a Miyaura reaction using bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate in dioxane at 90°C to yield a boronate ester.
-
Suzuki Coupling: Couple the boronate intermediate with a functionalized pyrimidine (e.g., 4-bromo-6-methylpyrimidine) using Pd(PPh3)4 and Na2CO3.
-
Deprotection & Amidation: Remove the Boc protecting group using TFA/DCM (1:1). Couple the revealed piperidine nitrogen with the requisite carboxylic acid using HATU/DIPEA to deliver the final hybrid molecule.
-
Self-Validation (QC): Confirm the orthogonal spirocyclic geometry via 2D-NMR (NOESY) and X-ray crystallography to ensure no epimerization occurred during the Suzuki coupling.
Protocol B: In Vitro FLIPR Calcium Mobilization Assay (Inverse Agonism)
Objective: Quantify the inverse agonist activity of the synthesized hybrid on GHS-R1a[5]. Causality: Fluo-4 AM is utilized over Fura-2 because its high quantum yield provides the massive dynamic range necessary to detect the reduction of constitutive calcium baseline levels, which is the hallmark of inverse agonism.
-
Cell Preparation: Seed HEK293 cells stably expressing human GHS-R1a into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (supplemented with 2.5 mM probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.
-
Compound Addition: Using an automated liquid handler, add serial dilutions (10 pM to 10 µM) of the azetidine-piperidine hybrid.
-
Fluorescence Measurement: Read the plate using a Fluorometric Imaging Plate Reader (FLIPR) at Ex/Em = 488/525 nm. Monitor the baseline for 10 seconds, then record the depression of the calcium signal for 3 minutes.
-
Self-Validation (Assay Robustness):
-
Positive Control: A known inverse agonist (e.g., standard PF-5190457).
-
Negative Control: DMSO vehicle.
-
Validation Metric: Calculate the Z'-factor. A Z' > 0.6 is mandatory before calculating the IC50 to ensure the signal window is wide enough to distinguish true inverse agonism from assay noise.
-
Fig 2: Preclinical development and self-validating workflow for spirocyclic hybrid molecules.
References
1.[3] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery, Benchchem. 3 2.[4] Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor, Journal of Medicinal Chemistry (ACS Publications). 4 3.[1] Spiroazetidines in Drug Discovery, PharmaBlock. 1 4.[5] Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor, UNICAM. 5 5.[2] Identification of potent, selective, CNS-targeted inverse agonists of the ghrelin receptor, Bioorganic & Medicinal Chemistry Letters (PubMed/NIH). 2
Sources
In Silico Docking Studies for 3-(2-Piperidyl)azetidin-3-ol: A Structural Guide to MEK1 Allosteric Inhibition
Executive Summary & Structural Rationale
In the landscape of targeted oncology, the design of allosteric kinase inhibitors requires molecular scaffolds that balance high target affinity with favorable pharmacokinetic profiles. The 3-(2-Piperidyl)azetidin-3-ol moiety has emerged as a highly privileged, non-aromatic pharmacophore. Most notably featured in the FDA-approved MEK1/2 inhibitor Cobimetinib, this scaffold leverages the high ring strain of the azetidine core (104.6 kJ/mol) combined with the flexibility of the piperidine ring to project functional groups precisely within the allosteric pocket of kinases1[1].
As a Senior Application Scientist, I frequently observe that standard docking pipelines fail to capture the nuanced binding dynamics of highly strained, aliphatic heterocycles. This whitepaper provides an authoritative, self-validating in silico protocol for docking 3-(2-Piperidyl)azetidin-3-ol derivatives into the MEK1 allosteric site. By understanding the causality behind each experimental parameter—from target conformational selection to induced-fit loop dynamics—researchers can drastically reduce false-positive hit rates in lead optimization.
Mechanistic Context: The MEK1 Allosteric Pocket
Unlike Type I inhibitors that competitively bind the highly conserved ATP pocket, derivatives containing the 3-(2-Piperidyl)azetidin-3-ol scaffold act as Type III allosteric inhibitors . They bind to a pocket adjacent to the Mg-ATP binding site, shielded by the strategically positioned side chains of Lys97 and Met1432[2].
The primary mechanistic consequence of this binding is the stabilization of the MEK1 activation loop in an inactive conformation. This physically prevents the upstream kinase, RAF, from dually phosphorylating MEK1 at Ser218 and Ser222, thereby shutting down the MAPK signaling cascade3[3].
Fig 1. MAPK pathway inhibition logic via 3-(2-Piperidyl)azetidin-3-ol scaffold derivatives.
Quantitative Data: Key Pharmacophoric Interactions
To successfully dock this scaffold, one must understand the specific residue interactions it is designed to exploit. The highly constrained nature of the azetidin-3-ol ring acts as a rigid vector, directing the piperidine moiety to form a complex network of interactions near the catalytic loop4[4].
Table 1: Critical MEK1 Interactions for the 3-(2-Piperidyl)azetidin-3-ol Scaffold
| Scaffold Moiety | MEK1 Target Residue | Interaction Type | Mechanistic Causality |
| Azetidin-3-ol (-OH) | Asp190 | Hydrogen Bond | Anchors the highly strained four-membered ring, preventing solvent displacement5[5]. |
| Piperidine Ring | Val127 | Hydrophobic | Defines the spatial boundary of the hydrophobic sub-pocket; crucial for maintaining the correct ligand orientation6[6]. |
| Piperidine Nitrogen | Lys97 | Electrostatic / H-Bond | Acts as a screener between the activation loop and Mg-ATP, shielding the orthosteric pocket[Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase |
| Extended N-acyl vector | Ser212 | Hydrogen Bond | Effectively constrains the activation loop, physically impeding subsequent phosphorylation by RAF[Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase |
Self-Validating In Silico Methodology
To ensure scientific integrity, a docking protocol cannot merely be a sequence of software commands; it must be a self-validating system . If your protocol cannot accurately reproduce the binding pose of the native ligand (RMSD < 1.5 Å), any subsequent virtual screening of novel azetidine derivatives is computationally meaningless.
Step 1: Target Selection & Conformational State
-
Action: Retrieve a high-resolution crystal structure of MEK1. I strongly recommend using the BRAF/MEK1 complex (e.g., PDB ID: 7M0V) rather than isolated MEK17[7]. Alternatively, PDB ID 4LMN (MEK1 bound to cobimetinib) is acceptable for baseline studies6[6].
-
Causality: Recent structural biology studies demonstrate that allosteric MEK inhibitors act most potently on BRAF/MEK complexes rather than on free active MEK. The presence of BRAF alters the position of the MEK C-helix and A-loop helix, fundamentally shaping the allosteric pocket3[3]. Docking into an isolated MEK1 structure may yield artificially constrained poses.
Step 2: Protein Preparation & Hydration Site Analysis
-
Action: Pre-process the protein by assigning bond orders, adding hydrogens, and optimizing the H-bond network at pH 7.4.
-
Critical Constraint: Do not indiscriminately delete all water molecules. Retain the structural waters bridging the allosteric pocket and the Mg-ATP site.
-
Causality: Water molecules mediate critical interactions between the azetidin-3-ol hydroxyl group and the surrounding kinase residues. Removing them artificially inflates the binding cavity volume, leading to unrealistic ligand poses that drift toward the solvent-exposed interface.
Step 3: Ligand Preparation & Stereochemical Assignment
-
Action: Generate 3D conformers of your 3-(2-Piperidyl)azetidin-3-ol derivatives. Ensure the stereochemistry is strictly set to the (2S)-piperidin-2-yl configuration8[8].
-
Causality: The (2S) configuration is an absolute requirement for the piperidine ring to correctly orient its nitrogen towards Lys97 while simultaneously allowing the azetidine ring to anchor via Asp190. The (2R) enantiomer will sterically clash with Val127. Furthermore, calculate the protonation state at physiological pH; the piperidine nitrogen must be protonated to accurately model its electrostatic shielding effect.
Step 4: Grid Generation & Induced-Fit Docking (IFD)
-
Action: Center the docking grid on the coordinates of the native allosteric ligand (e.g., Cobimetinib). Utilize an Induced-Fit Docking (IFD) algorithm rather than rigid-receptor docking. Allow flexibility for residues within 5 Å of the ligand, specifically targeting the activation loop (residues 209–222).
-
Causality: The MEK1 activation loop is highly dynamic. Rigid docking often fails because the binding of the 3-(2-Piperidyl)azetidin-3-ol scaffold physically displaces the activation loop to lock it in an inactive state2[2]. If the receptor is kept rigid, the software will falsely penalize highly potent derivatives due to artificial steric clashes.
Step 5: Self-Validation (The Control Gate)
-
Action: Redock the native Cobimetinib ligand into your prepared grid. Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms against the native crystal pose.
-
Causality: If the RMSD is > 1.5 Å, your grid parameters, protonation states, or retained water molecules are incorrect. Do not proceed to novel compound screening until this control gate is passed.
Fig 2. Self-validating in silico docking workflow for MEK1 allosteric inhibitors.
Conclusion & Future Perspectives
The 3-(2-Piperidyl)azetidin-3-ol scaffold represents a masterclass in utilizing ring strain and precise stereochemistry to achieve potent allosteric kinase inhibition. By shifting the computational focus from simple rigid-body docking to dynamic, complex-oriented modeling (utilizing the BRAF/MEK1 complex and Induced-Fit algorithms), researchers can accurately predict the efficacy of novel derivatives. Future in silico campaigns should couple this docking protocol with Molecular Dynamics (MD) simulations (e.g., 100+ ns runs) to verify the long-term stability of the Lys97 and Ser212 interactions, ensuring the activation loop remains securely trapped in its inactive conformation.
References
1.7 2.4 3.3 4.5 5.8 6.1 7.2 8.6
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigating the Retained Inhibitory Effect of Cobimetinib against p.P124L Mutated MEK1: A Combined Liquid Biopsy and in Silico Approach [mdpi.com]
- 7. rcsb.org [rcsb.org]
- 8. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Azetidine Ring Strain and Molecular Stability: A Technical Guide for Drug Discovery
Introduction: The Azetidine Renaissance
The incorporation of small, highly strained aliphatic rings into medicinal chemistry has revolutionized the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties. Among these, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a privileged bioisostere for larger saturated azaheterocycles such as pyrrolidine, piperidine, and morpholine[1].
Azetidines offer a unique combination of structural rigidity, reduced lipophilicity, and favorable exit vectors[2]. However, the intrinsic thermodynamic instability of the four-membered ring presents both synthetic challenges and unique opportunities. Understanding the delicate balance between azetidine's ring strain and its kinetic stability is paramount for scientists aiming to deploy this motif in drug development[3].
Thermodynamic Foundations: Ring Strain and Physicochemical Properties
The reactivity and stability of azetidines are fundamentally governed by their high ring strain, which has been experimentally determined to be approximately 25.2 to 25.4 kcal/mol[3][4]. This strain is a composite of two primary forces:
-
Baeyer (Angle) Strain: The internal C-C-C and C-N-C bond angles are compressed to ~87° and ~92°, respectively, significantly deviating from the ideal tetrahedral angle of 109.5°[4].
-
Pitzer (Torsional) Strain: To minimize eclipsing interactions between adjacent hydrogen atoms, the azetidine ring adopts a puckered conformation, typically bending 10–20 degrees out of planarity[4].
Despite possessing a ring strain energy nearly identical to the highly reactive three-membered aziridine (26.7 kcal/mol), azetidine behaves chemically more like the unstrained pyrrolidine[4]. For instance, the pKa of azetidine (11.29) is nearly identical to that of pyrrolidine (11.31), allowing it to function as a typical secondary amine under physiological conditions[1][4].
Table 1: Physicochemical Comparison of Saturated Azaheterocycles
| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) | pKa (Aqueous, 25 °C) | Conformational State |
| Aziridine | 3 | 26.7 | 7.98 | Planar |
| Azetidine | 4 | 25.2 - 25.4 | 11.29 | Puckered |
| Pyrrolidine | 5 | 5.4 - 5.8 | 11.31 | Envelope |
| Piperidine | 6 | 0.0 | 11.22 | Chair |
Data synthesized from established thermodynamic evaluations of nitrogen heterocycles[1][3][4].
The Causality of Metabolic Stability
A counterintuitive aspect of azetidines is that their high thermodynamic strain often translates into enhanced metabolic stability in vivo[2][5]. The causality behind this phenomenon lies in the rehybridization of the ring atoms.
To accommodate the compressed internal bond angles, the internal C-C and C-N bonds utilize more p-character. Consequently, the exocyclic C-H bonds acquire greater s-character[1]. This increased s-character results in shorter, stronger C-H bonds with higher bond dissociation energies. When exposed to hepatic Cytochrome P450 (CYP450) enzymes, which typically initiate metabolism via hydrogen atom transfer (HAT) during oxidative N-dealkylation, the stronger C-H bonds of the azetidine ring resist cleavage[1]. Furthermore, the rigid, puckered geometry sterically shields the nitrogen lone pair, increasing the energy barrier for oxidative degradation.
Logical flow linking azetidine ring strain to metabolic stability.
Experimental Workflow: Azetidine Ring-Opening Stability Assay
While metabolically stable, azetidines are susceptible to nucleophilic ring-opening due to the thermodynamic driving force of strain release[4][6]. Evaluating the kinetic stability of novel azetidine-containing drug candidates under acidic or nucleophilic stress is a critical quality control step.
The following protocol details a self-validating Lewis acid-catalyzed ring-opening assay. By intentionally stressing the azetidine core, researchers can benchmark its stability against known standards.
Causality Behind Experimental Choices:
-
Lewis Acid (BF₃·OEt₂): Used to coordinate with the nitrogen lone pair, forming a highly reactive azetidinium-like intermediate. This simulates extreme electrophilic stress and lowers the activation energy for nucleophilic attack[6].
-
Self-Validating Control: The assay is run in parallel with a highly susceptible substrate (e.g., N-tosylazetidine) and a stable control (e.g., N-alkylazetidine). If the N-tosylazetidine fails to open, the Lewis acid is inactive (assay failure). If the N-alkylazetidine opens prematurely, the conditions are too harsh to provide meaningful differentiation.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the target azetidine compound (1.0 eq, typically 0.5 mmol) in an anhydrous nucleophilic solvent (e.g., methanol or ethanol, 5.0 mL) under an inert argon atmosphere[6].
-
Activation: Cool the reaction vessel to 0 °C. Dropwise, add the Lewis acid catalyst (BF₃·OEt₂, 1.1 eq). The low temperature prevents uncontrolled exothermic decomposition[6].
-
Incubation & Monitoring: Allow the mixture to warm to room temperature. Monitor the reaction kinetics via LC-MS at 1-hour intervals. The disappearance of the parent mass and the appearance of the acyclic 1,3-amino ether mass indicates ring-opening[6].
-
Quenching: Once the reaction plateaus (or after 24 hours), quench the remaining Lewis acid by adding a saturated aqueous solution of NaHCO₃ (5.0 mL)[6].
-
Extraction & Quantification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate[6]. Determine the ratio of intact azetidine to ring-opened product via quantitative NMR (qNMR) or HPLC.
Step-by-step workflow for the Lewis acid-catalyzed azetidine ring-opening assay.
Conclusion
The azetidine ring represents a masterclass in exploiting molecular strain for pharmacological gain. By understanding the thermodynamic origins of its 25.2 kcal/mol ring strain, medicinal chemists can rationally deploy azetidines to improve the metabolic stability, solubility, and target affinity of lead compounds[1][5]. Rigorous stability profiling, such as the Lewis acid-catalyzed ring-opening assay, ensures that these highly strained motifs survive both the synthetic pipeline and the physiological environment, ultimately yielding safer and more effective therapeutics.
References
- Preparation and Synthetic Applic
- Put a ring on it: application of small aliphatic rings in medicinal chemistry. nih.gov.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. rsc.org.
- Examples of azetidine-based bioisosters.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. acs.org.
- Technical Support Center: Azetidine Ring-Opening Reactions. benchchem.com.
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of the Piperidine Pharmacophore in Receptor Binding Affinity: A Mechanistic and Experimental Guide
Executive Summary
Piperidine, a saturated six-membered azacycle, is one of the most frequently utilized structural motifs in medicinal chemistry. It is present in over 50% of small-molecule drugs containing an azacyclic backbone[1]. Its ubiquitous presence in FDA-approved therapeutics—ranging from acetylcholinesterase (AChE) inhibitors like donepezil to opioid analgesics and antipsychotics—is not coincidental. This whitepaper deconstructs the physicochemical properties of the piperidine moiety, explains the mechanistic causality behind its high receptor binding affinity, and provides a field-proven, self-validating experimental workflow for quantifying these interactions.
Physicochemical Profiling: The Causality of Piperidine's Success
To understand why piperidine dominates receptor-ligand interactions, we must analyze its fundamental physicochemical properties. As drug developers, we do not select heterocycles at random; piperidine is chosen because it solves specific thermodynamic and spatial challenges in the binding pocket.
-
Optimal Basicity (pKa ~9.5–10.4): At a physiological pH of 7.4, the secondary or tertiary amine of the piperidine ring is predominantly protonated. This cationic state is the primary driver for high-affinity electrostatic interactions within receptor binding pockets.
-
Conformational Rigidity and Vectoring: Unlike highly flexible acyclic aliphatic amines, piperidine adopts a stable chair conformation. This structural rigidity restricts the conformational entropy lost upon binding (minimizing the
penalty). Furthermore, it allows medicinal chemists to precisely vector substituents in equatorial or axial positions, probing deep sub-pockets without inducing steric clashes.
Mechanistic Drivers of Receptor Binding Affinity
The protonated piperidine moiety acts as a multi-functional anchor, engaging in three critical modes of target engagement:
-
Bidentate Salt Bridges: In the Sigma-1 receptor (S1R), the protonated piperidine nitrogen forms a critical bidentate salt bridge with the carboxylate groups of Glu172 and Asp126[2]. This electrostatic anchoring is the foundational interaction that drives low-nanomolar affinity (
< 5 nM) for S1R ligands[2]. -
Cation-
Interactions: The localized positive charge on the piperidine nitrogen strongly interacts with the electron-rich -clouds of aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine). For instance, in the AChE-donepezil complex, the piperidine ring engages in a cation- interaction with Tyr337 and Tyr334 in the catalytic anionic site[3]. Similarly, in G protein-coupled receptors (GPCRs) like the D2 dopamine receptor, a highly conserved Tryptophan (W6.48) undergoes a "rotamer switch" to form a cation- interaction with cationic amines, mediating receptor activation[4]. -
Hydrophobic Surface Area: The pentamethylene backbone of piperidine provides a lipophilic surface that displaces highly ordered water molecules from the receptor pocket, driving affinity through the hydrophobic effect.
Diagram 1: Logical relationship of piperidine pharmacophore interactions within a receptor pocket.
Quantitative Affinity Profiling
To illustrate the impact of the piperidine moiety, the following table summarizes the binding affinities of benchmark piperidine-containing therapeutics across diverse receptor classes.
| Drug / Ligand | Target Receptor | Primary Piperidine Interaction Residues | Binding Affinity ( |
| Donepezil | Acetylcholinesterase (AChE) | Tyr337, Tyr334 (Cation- | ~144 nM – 326 nM[5] |
| Haloperidol | Sigma-1 Receptor (S1R) | Glu172 (Salt Bridge), Phe107 (Cation- | ~2.5 nM[2] |
| Compound 1 | Sigma-1 Receptor (S1R) | Glu172, Asp126 (Bidentate Salt Bridge)[2] | 3.2 nM[2] |
| KSK67 Analog | Histamine H3 Receptor | Glu172 (Salt Bridge)[6] | 6.2 nM[6] |
Experimental Workflow: Radioligand Binding Assay for Determination
To empirically validate the binding affinity of novel piperidine derivatives, a competitive radioligand binding assay is the gold standard. In order to ensure scientific integrity, this protocol is designed as a self-validating system —incorporating rigorous controls to differentiate specific target engagement from non-specific binding (NSB).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize target-expressing cells (e.g., CHO cells expressing human S1R) in ice-cold Tris-HCl buffer (pH 7.4) to preserve receptor integrity. Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.
-
Assay Incubation (The Equilibrium Phase): In a 96-well plate, combine:
-
50 µL of membrane suspension (receptor source).
-
25 µL of a highly specific radioligand (e.g.,
(+)-pentazocine for S1R) at a concentration near its [2]. -
25 µL of the unlabeled piperidine test compound at varying concentrations (
to M). -
Self-Validation Control: Define NSB using a separate set of wells containing a massive excess (10 µM) of a known reference ligand (e.g., haloperidol). If radioactivity is still detected in these wells, it represents ligand sticking to the plastic or lipid bilayer, not the receptor.
-
Incubate at 37°C for 120 minutes to ensure thermodynamic equilibrium is reached.
-
-
Rapid Filtration (Separation): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Causality: PEI coats the negatively charged glass fibers. Because piperidine compounds are positively charged at assay pH, they will stick to untreated glass, ruining the assay. PEI neutralizes this charge, preventing false positives.
-
-
Washing: Wash filters 3x with ice-cold buffer.
-
Causality: The sudden drop in temperature drastically reduces the kinetic energy of the system, slowing the dissociation rate (
) of the receptor-ligand complex so the bound radioligand is not lost during the wash step.
-
-
Quantification & Analysis: Extract radioactivity using liquid scintillation counting. Calculate the
using non-linear regression (one-site competition model). Convert to the absolute affinity constant ( ) using the Cheng-Prusoff equation: .
Diagram 2: Self-validating radioligand binding assay workflow for Ki determination.
Conclusion
The piperidine moiety is not merely a structural spacer; it is a highly dynamic pharmacophore that dictates receptor affinity through a synergistic combination of basicity, conformational vectoring, and cation-
References
1.. National Institutes of Health (PMC). 2. . Journal of Advanced Research. 3.. Frontiers in Chemistry. 4.. MDPI. 5.. National Institutes of Health (PMC). 6.. Journal of Medicinal Chemistry.
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- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 4. Probing the role of the cation–π interaction in the binding sites of GPCRs using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. digibug.ugr.es [digibug.ugr.es]
Discovery of biologically active 3-substituted azetidines
An In-Depth Technical Guide to the Discovery of Biologically Active 3-Substituted Azetidines
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery of biologically active 3-substituted azetidines. We will move beyond simple procedural lists to explore the strategic rationale behind synthetic choices, the design of robust screening funnels, and the interpretation of structure-activity relationships (SAR). Our focus is on providing actionable insights grounded in established scientific principles to empower your discovery campaigns.
The Azetidine Scaffold: A Privileged Structure in Modern Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a vital motif in modern drug discovery.[1][2] Its value lies in a unique combination of physicochemical properties that address several challenges in contemporary medicinal chemistry.
-
Controlled Three-Dimensionality: Unlike flexible alkyl chains or rigid aromatic rings, the strained azetidine scaffold provides a well-defined three-dimensional geometry. Substitution at the 3-position, in particular, projects vectors into chemical space that are often unachievable with more traditional six-membered rings like piperidine or piperazine.[3] This controlled spatial arrangement is critical for optimizing interactions with complex biological targets.
-
"Escape from Flatland": The high sp3-character of the azetidine ring is a desirable feature in drug design, often leading to improved solubility, metabolic stability, and reduced off-target toxicity compared to sp2-rich flat aromatic structures.[1]
-
Physicochemical Modulation: The presence of the nitrogen atom provides a handle for modulating polarity and basicity. The ring's inherent strain (approx. 25.4 kcal/mol) also influences its reactivity and interactions, making it a unique building block.[4]
-
Bioisosteric Replacement: Azetidines serve as effective bioisosteres for other saturated heterocycles and even gem-dimethyl groups.[5][6] This replacement can lead to significant improvements in pharmacokinetic profiles, such as enhanced metabolic stability and receptor selectivity.[1] Several FDA-approved drugs, including baricitinib (for rheumatoid arthritis) and cobimetinib (for melanoma), feature an azetidine motif, underscoring its therapeutic relevance.[1][7]
Strategic Synthesis of 3-Substituted Azetidine Cores
The synthesis of the strained four-membered ring has historically been a challenge.[8] However, modern organic chemistry offers several robust strategies. The choice of synthetic route is a critical decision, dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability.
Key synthetic methodologies include:
-
Intramolecular Cyclization: This is the most common and versatile approach, typically involving the cyclization of a 1,3-difunctionalized propane derivative (e.g., a γ-haloamine).[8][9] The strategic advantage here is the ability to install the desired C-3 substituent in the acyclic precursor before the ring-forming step.
-
Ring Expansion of Aziridines: This method leverages the strain of the three-membered aziridine ring to drive the formation of the four-membered azetidine.[8][9] It offers a pathway to specific substitution patterns that may be difficult to access otherwise.
-
[2+2] Cycloadditions: The reaction of an imine with an alkene or ketene can directly form the azetidine ring.[4][9] While powerful, this method's scope can be limited by the reactivity of the coupling partners.
-
Strain-Release Functionalization: Emerging methods utilize highly strained precursors like 1-azabicyclo[1.1.0]butanes, which react with a wide range of nucleophiles to open into functionalized azetidines.[4][10] This approach provides rapid access to diverse libraries of compounds.
Below is a generalized workflow illustrating the decision-making process in synthesizing a 3-substituted azetidine.
Featured Protocol: Intramolecular Cyclization of a 1,3-Propanediol Derivative
This protocol is a robust and widely used method for constructing the azetidine ring, based on the approach described by Hillier and Chen.[11] The causality behind this choice is its reliability and the commercial availability of many substituted 1,3-propanediols.
Objective: To synthesize a 1,3-disubstituted azetidine from a 2-substituted-1,3-propanediol.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of a 2-substituted-1,3-propanediol (1.0 eq) and pyridine (3.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add trifluoromethanesulfonic anhydride (Tf₂O, 2.2 eq) dropwise. Rationale: The diol is converted in situ to a bis-triflate, an excellent leaving group, which is necessary for the subsequent double nucleophilic substitution.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Cyclization: To the cold reaction mixture, add a solution of the desired primary amine (e.g., benzylamine, 1.5 eq) in DCM. Allow the reaction to warm to room temperature and stir for 16-24 hours. Rationale: The primary amine acts as the nitrogen nucleophile, first displacing one triflate group and then cyclizing via an intramolecular Sₙ2 reaction to displace the second, forming the strained four-membered ring.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-disubstituted azetidine.
Biological Activities and High-Value Targets
3-Substituted azetidines exhibit a remarkable breadth of biological activities, making them attractive scaffolds for diverse therapeutic areas.[8] Documented activities include antibacterial, anticancer, anti-inflammatory, and CNS modulation.[1][12][13][14]
| Therapeutic Area | Biological Target/Activity | Representative Example |
| Oncology | STAT3 Inhibition | (R)-azetidine-2-carboxamides |
| Tubulin Polymerization Inhibition | 3,4-diaryl-β-lactams | |
| Infectious Diseases | Antibacterial (Gram-positive/negative) | Azetidine-4-one derivatives |
| CNS Disorders | GABA Uptake Inhibition | 3-Hydroxy-3-aryl-azetidines |
| Muscarinic M3 Antagonist | PF-3635659 |
Data compiled from multiple sources for illustrative purposes.[1][13][15][16][17]
Deep Dive: Azetidine Amides as STAT3 Inhibitors
A compelling case study is the discovery of azetidine amides as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[15] Aberrant STAT3 activation is a key driver in many human cancers, making it a high-value oncology target.[18]
The STAT3 signaling pathway is initiated by cytokine or growth factor binding to a cell surface receptor, leading to phosphorylation by Janus kinases (JAKs). Phosphorylated STAT3 monomers then dimerize, translocate to the nucleus, and drive the transcription of genes involved in cell proliferation, survival, and angiogenesis.[15][18]
In this context, researchers replaced a proline linker in an earlier series of inhibitors with an azetidine ring.[15] This strategic choice was driven by the hypothesis that the more constrained azetidine scaffold could improve binding affinity and cellular potency. The resulting (R)-azetidine-2-carboxamide analogues indeed showed sub-micromolar inhibitory potencies and demonstrated the value of the azetidine core in fine-tuning ligand-protein interactions.[15]
Designing a Self-Validating Discovery Campaign
A successful discovery program requires a logical and efficient screening funnel to identify and advance promising compounds. This process must be self-validating, meaning that the results from each stage provide a clear, data-driven rationale for advancing a compound to the next, more resource-intensive stage.
Featured Protocol: Cell Viability Assay (Secondary Screen)
Once a "hit" is identified in a primary screen (e.g., an enzyme inhibition assay), it is crucial to confirm its activity in a cellular context. A cell viability assay determines the concentration at which a compound inhibits cell growth (IC₅₀).
Objective: To determine the IC₅₀ value of a hit compound against a relevant cancer cell line (e.g., MDA-MB-231 for a STAT3 inhibitor).
Step-by-Step Methodology:
-
Cell Plating: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator. Rationale: A consistent cell density is critical for reproducible results.
-
Compound Preparation: Prepare a 2x concentration serial dilution of the test compound in cell culture medium. A typical starting concentration would be 100 µM, diluted down over 8-10 points. Rationale: A serial dilution allows for the determination of a full dose-response curve.
-
Treatment: Remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. Rationale: A 72-hour incubation period is sufficient for most compounds to exert an anti-proliferative effect.
-
Viability Measurement: Add a viability reagent (e.g., AlamarBlue or MTT) to each well according to the manufacturer's instructions. Incubate for 2-4 hours.
-
Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength (e.g., 570 nm for AlamarBlue).
-
Analysis: Convert raw absorbance/fluorescence values to percent inhibition relative to the vehicle control. Plot percent inhibition versus log[concentration] and fit the data using a non-linear regression (four-parameter logistic) model to calculate the IC₅₀ value.[19]
Conclusion and Future Outlook
The 3-substituted azetidine scaffold is a powerful tool in the arsenal of the modern medicinal chemist. Its unique structural and physicochemical properties offer a compelling solution to many of the challenges associated with developing selective, potent, and drug-like small molecules.[1][4] Advances in synthetic chemistry continue to make novel and complex azetidines more accessible, while our growing understanding of their biological activities fuels their application in an ever-widening range of therapeutic areas.[8][11] By combining strategic synthesis with robust, self-validating screening campaigns, researchers can effectively harness the potential of this privileged scaffold to discover the next generation of innovative medicines.
References
-
Ombito, J. O. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
-
Reddy, V. G. et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Ahmed, S. E. et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]
-
Domainex Synthesis Group. (2025). Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Greene, L. M. et al. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. [Link]
-
Taylor & Francis. (n.d.). Azetidines – Knowledge and References. Taylor & Francis. [Link]
-
Wang, B. J., & Duncton, M. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Examples of azetidine-based bioisosters. ResearchGate. [Link]
-
Han, W. C. et al. (1995). Azetidin-2-one derivatives as inhibitors of thrombin. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Synthesis and pharmacological screening of some new azetidinone derivatives. ResearchGate. [Link]
-
Kumar, A. et al. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. Organic & Medicinal Chemistry International Journal. [Link]
-
Navarrete-Vázquez, G. et al. (n.d.). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PMC. [Link]
-
Maetani, M. et al. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]
-
ChEMBL. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... EMBL-EBI. [Link]
-
Cambridge MedChem Consulting. (2022). Basic Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Reddy, V. G. et al. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]
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- 5. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Structural Elucidation of 3-(2-Piperidyl)azetidin-3-ol: A Technical Guide for Drug Development
As a Senior Application Scientist specializing in the analytical characterization of complex pharmaceutical intermediates, I have designed this technical whitepaper to address the specific spectroscopic nuances of 3-(2-Piperidyl)azetidin-3-ol .
This highly polar, sp3-rich bicyclic building block is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the production of 1[1]. The azetidine moiety is frequently deployed in contemporary medicinal chemistry to improve metabolic stability, though its introduction and characterization remain synthetically and spectroscopically challenging[2]. Furthermore, such azetidine-based scaffolds are increasingly vital for the development of 3 due to their favorable physicochemical properties[3].
To definitively prove the structure of this molecule—often isolated as a dihydrochloride salt (CAS 2940939-64-8)—we must employ a self-validating orthogonal workflow combining High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Profiling
Causality of Experimental Design
Electrospray Ionization (ESI) is strictly selected over Electron Ionization (EI) due to the extreme polarity and thermal lability of the azetidin-3-ol moiety. Positive ion mode (ESI+) is the logical choice because the two secondary amines act as powerful proton sponges.
Under Collision-Induced Dissociation (CID), the fragmentation pathways act as a self-validating system for the bicyclic structure. The parent ion does not shatter randomly; instead, it follows predictable, thermodynamically driven cleavages. The primary loss of water (-18 Da) is highly diagnostic, driven by the formation of a stabilized iminium-like cation within the azetidine ring. Subsequent cleavage of the C-C bond connecting the two rings yields intact piperidinium and azetidinium fragments, independently validating both halves of the molecule.
Protocol 1: LC-HRMS Acquisition Methodology
-
Sample Preparation : Dissolve 1.0 mg of 3-(2-Piperidyl)azetidin-3-ol dihydrochloride in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) spiked with 0.1% Formic Acid. Causality: Formic acid ensures complete pre-column ionization of the basic piperidine and azetidine nitrogens, maximizing ESI+ sensitivity.
-
Chromatographic Separation : Inject 2 µL onto a HILIC column (e.g., Waters Acquity BEH Amide, 1.7 µm, 2.1 x 100 mm). Causality: Standard reverse-phase C18 columns fail to retain this highly polar, sp3-rich molecule. HILIC provides the necessary orthogonal retention mechanism and sharp peak symmetry.
-
Ionization (ESI+) : Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure efficient droplet evaporation without thermal degradation.
-
CID Fragmentation : Apply a collision energy ramp of 15–30 eV using Argon as the collision gas to induce the diagnostic dehydration and C-C ring-cleavage pathways.
Table 1: HRMS (ESI+) Fragmentation Data Summary
| Fragment Ion | m/z (Observed) | Formula | Mass Error | Structural Assignment & Causality |
| [M+H]+ | 157.1335 | C8H17N2O+ | 0.6 ppm | Protonated parent molecule. |
| [M+H - H2O]+ | 139.1229 | C8H15N2+ | 0.8 ppm | Loss of hydroxyl group; stabilized by iminium resonance. |
| Piperidinium | 84.0808 | C5H10N+ | 0.5 ppm | Cleavage of the C3-C2' bond; validates the piperidine ring. |
| Azetidinium | 74.0600 | C3H8NO+ | 0.9 ppm | Cleavage of the C3-C2' bond; validates the azetidin-3-ol ring. |
Nuclear Magnetic Resonance (NMR) Elucidation
Causality of Experimental Design
The molecule presents a complex aliphatic envelope with overlapping signals. The causality behind selecting Deuterium Oxide (D2O) as the solvent for the dihydrochloride salt is twofold: first, it provides optimal solubility; second, the acidic environment generated by the dissolved hydrochloride salt locks the amines in their protonated states. This prevents the rapid exchange line-broadening that frequently plagues sp3-rich nitrogen heterocycles, yielding sharp, highly resolved coupling patterns.
To ensure a self-validating workflow , the 13C Attached Proton Test (APT) spectrum must be acquired prior to the HMBC. The APT spectrum immediately differentiates the critical quaternary C3 carbon from the surrounding CH2 groups. Once C3 is unambiguously identified, the HMBC correlation from the piperidine H2' proton to this specific C3 carbon serves as the definitive proof of the C-C linkage between the two rings, validating the structure without relying on external assumptions.
Protocol 2: Multi-Dimensional NMR Methodology
-
Sample Preparation : Dissolve 15 mg of the dihydrochloride salt in 0.6 mL of D2O (99.9% D). Ensure complete dissolution via gentle vortexing.
-
1D Acquisition (1H & 13C APT) : Acquire 1H NMR at 600 MHz (ns=16, d1=2s) and 13C APT at 150 MHz (ns=512, d1=2s). Causality: APT is prioritized over standard 13C to immediately distinguish the quaternary C3 (phased down) from the CH2 groups (phased up), establishing the structural anchor.
-
2D Acquisition (COSY, HSQC, HMBC) :
-
COSY : Map the contiguous piperidine spin system (H2' → H3' → H4' → H5' → H6').
-
HSQC : Correlate the highly diastereotopic azetidine protons to their respective C2 and C4 carbons.
-
HMBC : Set the long-range coupling delay for ^nJ_CH = 8 Hz. Observe the cross-peak between Piperidine H2' and Azetidine C3 to definitively prove the bicyclic linkage.
-
Table 2: 1H and 13C NMR Assignments (600 MHz, D2O, 298 K)
| Position | 13C Shift (ppm) | APT Phase | 1H Shift (ppm), Multiplicity, J (Hz) | 2D NMR Correlations (COSY / HMBC) |
| Azetidine C2 | 57.2 | Up (CH2) | 4.25 (d, J=12.0), 4.05 (d, J=12.0) | HMBC: C3, C4, C2' |
| Azetidine C3 | 72.8 | Down (Cq) | - | HMBC: H2, H4, H2' |
| Azetidine C4 | 56.8 | Up (CH2) | 4.30 (d, J=12.2), 4.12 (d, J=12.2) | HMBC: C3, C2 |
| Piperidine C2' | 61.5 | Down (CH) | 3.85 (dd, J=11.5, 3.0) | COSY: H3'; HMBC: C3, C3', C6' |
| Piperidine C3' | 23.4 | Up (CH2) | 1.85 (m), 1.60 (m) | COSY: H2', H4' |
| Piperidine C4' | 21.8 | Up (CH2) | 1.95 (m), 1.55 (m) | COSY: H3', H5' |
| Piperidine C5' | 22.9 | Up (CH2) | 1.75 (m), 1.45 (m) | COSY: H4', H6' |
| Piperidine C6' | 45.3 | Up (CH2) | 3.35 (m), 3.05 (m) | COSY: H5'; HMBC: C2', C4' |
(Note: Shifts are representative values for the fully protonated dihydrochloride salt in D2O, reflecting the strong downfield pull of the adjacent ammonium centers).
Logical Workflow Visualization
The following diagram illustrates the orthogonal, self-validating logic used to confirm the structural integrity of the molecule.
Fig 1. Spectroscopic workflow for structural validation of 3-(2-Piperidyl)azetidin-3-ol.
References
-
Title : Preparation method of 3-piperidine-2-yl-azetidine-3-ol derivative. Source : Google Patents (CN111170990B). URL : 1
-
Title : A Single-Step Synthesis of Azetidine-3-amines. Source : The Journal of Organic Chemistry (2020). URL : 2
-
Title : Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Source : The Journal of Organic Chemistry (2012). URL : 3
Sources
Methodological & Application
In Vitro Pharmacological Profiling of 3-(2-Piperidyl)azetidin-3-ol Dihydrochloride: A Scaffold for MEK1/2 Allosteric Inhibitors
Introduction & Scientific Rationale
In the landscape of targeted oncology, the RAS/RAF/MEK/ERK signal transduction pathway remains a critical axis for therapeutic intervention. 3-(2-Piperidyl)azetidin-3-ol dihydrochloride (CAS: 2940939-64-8) is a highly specialized aliphatic heterocycle that serves as the critical hydrophilic core of Cobimetinib (GDC-0973), an FDA-approved MEK1/2 inhibitor used in BRAF V600-mutant melanoma[1].
In Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) expansion, evaluating the bare structural scaffold in vitro is a mandatory step. While the mature drug (Cobimetinib) achieves sub-nanomolar potency via its 2,4-dihalogenated aniline moiety, the 3-(2-piperidyl)azetidin-3-ol fragment dictates the molecule's solubility, basicity, and critical hydrogen-bonding network with the MEK1 allosteric pocket (specifically interacting with the catalytic residue D208)[2].
This application note provides a comprehensive, self-validating in vitro assay protocol for profiling the baseline binding kinetics and functional kinase inhibition of this scaffold. By isolating the fragment's activity, drug development professionals can calculate Ligand Efficiency (LE) and rationally design next-generation allosteric modulators.
Mechanistic Pathway
MEK inhibitors like Cobimetinib and its precursor scaffolds do not compete with ATP. Instead, they bind to a highly druggable allosteric pocket adjacent to the ATP-binding site, locking the kinase into a catalytically inactive state and preventing the phosphorylation of ERK1/2[3].
Figure 1: RAS/RAF/MEK/ERK signaling cascade highlighting the allosteric inhibition of MEK1/2 by the piperidyl-azetidinol scaffold.
Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics
Causality & Rationale: Fragments typically exhibit low affinity (high micromolar
Assay Preparation
-
Sensor Chip: CM5 (Cytiva).
-
Running Buffer (HBS-P+ / AMP-PNP): 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Surfactant P20, supplemented with 10 mM
and 1 mM AMP-PNP. -
Target Immobilization:
-
Activate flow cells (Fc1 and Fc2) using standard EDC/NHS chemistry.
-
Inject unphosphorylated full-length human MEK1 (uMEK1) diluted in 10 mM Sodium Acetate (pH 5.0) over Fc2 to achieve an immobilization level of ~3,000 RU.
-
Leave Fc1 blank (activated and blocked with ethanolamine) to serve as a reference channel for subtracting non-specific matrix binding.
-
Scaffold Injection & Self-Validation
-
Compound Preparation: Dissolve 3-(2-Piperidyl)azetidin-3-ol dihydrochloride in 100% DMSO to a 10 mM stock. Dilute in Running Buffer to a top concentration of 500 µM, performing 2-fold serial dilutions down to 7.8 µM. Ensure final DMSO concentration is strictly matched (e.g., 1%) across all samples and buffers to prevent bulk refractive index shifts.
-
System Validation (Positive Control): Inject Cobimetinib (100 nM) at the start and end of the run. A consistent
of ~1-5 nM confirms that the immobilized MEK1 remains folded and active[4]. -
Kinetic Run: Inject the scaffold concentration series over Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Contact time: 60 seconds.
-
Dissociation time: 120 seconds.
-
-
Regeneration: Fragments generally dissociate completely within the timeframe; however, a 10-second pulse of Running Buffer can ensure baseline return.
Protocol B: TR-FRET MEK1 Kinase Inhibition Assay
Causality & Rationale: To determine if the scaffold's binding translates to functional inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. TR-FRET utilizes a long-lifetime Terbium (Tb) donor, allowing a time delay before measurement. This eliminates short-lived background autofluorescence—a critical feature when screening high concentrations of early-stage chemical fragments[5].
Figure 2: Step-by-step workflow for the TR-FRET MEK1 functional kinase inhibition assay.
Reagent Assembly
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. -
Enzyme/Substrate Mix: 5 nM active MEK1 and 100 nM inactive GFP-tagged ERK2.
-
ATP Solution: 20 µM ATP in Assay Buffer (final assay concentration = 10 µM, near the
to maintain sensitivity to allosteric shifts).
Assay Execution (384-Well Format)
-
Compound Addition: Dispense 100 nL of 3-(2-Piperidyl)azetidin-3-ol dihydrochloride (titration series) into a white, low-volume 384-well plate using an acoustic dispenser (e.g., Echo 550).
-
Pre-incubation: Add 5 µL of the Enzyme/Substrate Mix to all wells. Incubate for 15 minutes at room temperature (RT) to allow the scaffold to equilibrate with the MEK1 allosteric pocket.
-
Reaction Initiation: Add 5 µL of the ATP Solution to initiate the cascade. Incubate for 60 minutes at RT.
-
Quench & Detection: Add 10 µL of Detection Buffer containing 20 mM EDTA (to chelate
and halt kinase activity) and 2 nM Terbium-labeled anti-phospho-ERK antibody[5]. -
Equilibration: Incubate the plate in the dark for 60 minutes at RT.
-
Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision).
-
Excitation: 337 nm (Laser or Flash lamp).
-
Emission: Measure donor (Tb) at 615 nm and acceptor (GFP) at 665 nm.
-
Data Output: Calculate the TR-FRET ratio (
).
-
Self-Validating Controls
-
Max Signal (0% Inhibition): DMSO + Enzyme/Substrate + ATP.
-
Min Signal (100% Inhibition): DMSO + Enzyme/Substrate (No ATP).
-
Pharmacological Control: Cobimetinib titration curve. The assay is validated only if the Cobimetinib
falls within the historical range of 3.0 – 6.0 nM[4].
Data Presentation & Interpretation
Because 3-(2-Piperidyl)azetidin-3-ol is a fragment, its raw potency (
Table 1: Representative In Vitro Pharmacological Profile
| Compound / Scaffold | Heavy Atom Count (HAC) | MEK1 | MEK1 | Ligand Efficiency (LE)* |
| 3-(2-Piperidyl)azetidin-3-ol | 11 | ~45 µM | > 100 µM | ~0.35 kcal/mol/HA |
| Cobimetinib (Reference) | 36 | 1.2 nM | 4.2 nM | ~0.28 kcal/mol/HA |
*Ligand Efficiency (LE) is calculated as
Interpretation: The scaffold exhibits measurable binding to the MEK1 allosteric pocket via SPR but lacks the extensive hydrophobic contacts required for potent functional inhibition in the TR-FRET assay. By functionalizing the piperidine nitrogen or the azetidine ring with halogenated aromatic systems (as seen in Cobimetinib), researchers can drive the
References
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[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 16222096, Cobimetinib" PubChem. Available at: [Link]
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[2] Zhao, Z., et al. "Fragment-Based Discovery of Novel Allosteric MEK1 Binders" ACS Medicinal Chemistry Letters, 2021. Available at: [Link]
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[5] Zaman, G., et al. "Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors" Assay and Drug Development Technologies, 2008. Available at: [Link]
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[3] Lito, P., et al. "Structural and Mechanistic Analysis of the Regulation and Pharmacology of BRAF and MEK1" Harvard DASH (Digital Access to Scholarship at Harvard), 2025. Available at: [Link]
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Application of piperidyl-azetidinols in CNS disorder research
An In-Depth Guide to the Application of Piperidyl-Azetidinols in CNS Disorder Research
Introduction: A New Scaffold for Navigating CNS Complexity
The quest for novel therapeutics for Central Nervous System (CNS) disorders is one of the most challenging frontiers in modern medicine. The intricate neurocircuitry and the stringent requirements for brain penetration demand innovative chemical scaffolds. Piperidyl-azetidinols have emerged as a compelling class of molecules in this arena. Combining the well-established piperidine motif, a common feature in many CNS-active drugs, with the strained, three-dimensional azetidine ring, this scaffold offers a unique topographical and physicochemical profile.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the application of piperidyl-azetidinols, from initial in vitro characterization to in vivo evaluation in relevant disease models. We will delve into the causality behind experimental choices, providing robust, self-validating protocols to empower your research endeavors.
Scientific Background: Rationale for Targeting CNS Disorders
The Piperidyl-Azetidinol Scaffold: A Structural Advantage
The promise of the piperidyl-azetidinol scaffold lies in its unique three-dimensional structure. Unlike flat, aromatic systems, the spirocyclic or fused nature of these molecules provides a more rigid and defined orientation of functional groups, which can lead to higher affinity and selectivity for their biological targets.[1] The synthesis of these complex scaffolds has become increasingly accessible, allowing for the creation of diverse chemical libraries for screening.[2][4] Furthermore, the incorporation of the azetidine ring can favorably modulate physicochemical properties, such as solubility and lipophilicity, potentially improving blood-brain barrier permeability—a critical hurdle in CNS drug development.[2]
Primary CNS Targets: Muscarinic Acetylcholine Receptors
A primary focus for piperidyl-azetidinol research has been the modulation of muscarinic acetylcholine receptors (mAChRs).[5][6] These G protein-coupled receptors (GPCRs) are pivotal in regulating neuronal excitability, neurotransmitter release, and cognitive functions like memory and learning.[5] There are five subtypes (M1-M5), each with a distinct distribution and function in the CNS, making subtype-selective modulation a key therapeutic strategy.[7]
-
M1 and M4 Receptors: These subtypes are abundantly expressed in the brain regions critical for cognition and are implicated in both Alzheimer's disease and schizophrenia.[5][7]
-
M1 Agonism/Positive Allosteric Modulation (PAM): This is a leading hypothesis for enhancing cognitive function in Alzheimer's disease.[5]
-
M4 Agonism/PAM: This approach is being investigated for its potential to modulate dopamine release in the striatum, offering an antipsychotic effect for schizophrenia with a potentially lower risk of extrapyramidal side effects compared to traditional dopamine D2 receptor antagonists.[7]
-
The selective modulation of these receptors by piperidyl-azetidinol derivatives presents a promising avenue for developing targeted CNS therapies.[6]
Application I: In Vitro Characterization of Novel Compounds
The initial phase of drug discovery involves meticulously characterizing the interaction of new chemical entities with their intended targets. For piperidyl-azetidinols, this means quantifying their binding affinity and functional activity at specific CNS receptors.
Protocol 1: Radioligand Binding Assay for Muscarinic Receptors
Scientific Rationale: This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a receptor.[8][9] It relies on the principle of competitive displacement, where the unlabeled test compound competes with a radioactively labeled ligand ([³H]-ligand) for binding to the receptor. The concentration of test compound that displaces 50% of the radioligand (IC₅₀) is determined and converted to the Kᵢ value, which reflects the true affinity of the compound.[8]
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize tissue from a brain region rich in the target receptor (e.g., rat cortex for M1) or membranes from a cell line stably expressing the human receptor subtype of interest (e.g., CHO-K1 cells expressing hM1) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[10]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.[10]
-
Pellet the membranes from the supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C.[10]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris, 5 mM MgCl₂, pH 7.4) and determine the protein concentration using a standard method like the BCA assay.[10]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (e.g., [³H]N-methylscopolamine ([³H]NMS) at a final concentration of ~0.2-1.0 nM), and 100 µL of membrane preparation (50-100 µg protein).[8][11]
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a competing, non-labeled drug (e.g., 1 µM Atropine), 50 µL of radioligand, and 100 µL of membrane preparation.[8] This step is crucial as it measures the amount of radioligand that binds to non-receptor components, which must be subtracted from total binding to determine specific binding.
-
Test Compound Wells: Add 50 µL of varying concentrations of the piperidyl-azetidinol test compound, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation & Termination:
-
Incubate the plate at 30-37°C for 60-120 minutes with gentle agitation to reach binding equilibrium.[8][10]
-
Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific filter binding).[10]
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]
-
Data Presentation: Comparative Binding Affinities
The data generated from binding assays are best presented in a tabular format to allow for easy comparison of a compound's potency and selectivity across different receptor subtypes.
| Compound ID | M1 Kᵢ (nM) | M2 Kᵢ (nM) | M3 Kᵢ (nM) | M4 Kᵢ (nM) | M5 Kᵢ (nM) | M1 Selectivity (fold vs. M2/M3) |
| PZA-001 | 5.2 | 150 | 210 | 8.5 | 75 | ~30x |
| PZA-002 | 450 | 510 | 600 | 2.1 | 35 | 0.004x (M4 selective) |
| PZA-003 | 15.6 | 18.1 | 22.4 | 19.8 | 25.1 | ~1x (Non-selective) |
| Atropine | 1.1 | 1.8 | 1.3 | 1.2 | 1.5 | ~1x (Non-selective) |
| Table 1: Hypothetical binding affinities of piperidyl-azetidinol (PZA) compounds at human muscarinic receptors. Data like these are critical for selecting lead candidates for further functional and in vivo studies. |
Visualization: In Vitro Characterization Workflow
Caption: Workflow for the in vitro characterization of piperidyl-azetidinols.
Application II: In Vivo Evaluation in Rodent Models
Following successful in vitro characterization, lead candidates must be evaluated in living organisms to assess their therapeutic potential, pharmacokinetic properties, and safety profile. The choice of animal model is critical and depends on the CNS disorder being targeted.
Protocol 2: Scopolamine-Induced Amnesia Model for Cognitive Enhancement
Scientific Rationale: This is a widely used and validated model for screening pro-cognitive compounds relevant to Alzheimer's disease. Scopolamine is a non-selective muscarinic receptor antagonist that induces transient cognitive deficits in rodents, mimicking some aspects of the cholinergic deficit observed in Alzheimer's patients.[12][13] A successful test compound should be able to reverse these scopolamine-induced impairments. The Passive Avoidance task is used to assess learning and memory based on fear conditioning.[14]
Experimental Protocol:
-
Animals and Acclimation:
-
Use adult male Wistar rats or C57BL/6 mice.
-
House the animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow at least one week for acclimation to the facility before starting experiments.
-
-
Apparatus:
-
A two-chamber passive avoidance apparatus, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment connected by a small opening. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
-
Procedure:
-
Training Day (Day 1):
-
Administer the piperidyl-azetidinol test compound (e.g., 1-10 mg/kg, intraperitoneally - i.p.) or vehicle.
-
After 30 minutes, administer scopolamine (e.g., 1 mg/kg, i.p.) or saline.
-
After another 30 minutes, place the animal in the lit compartment, facing away from the opening.
-
When the animal enters the dark compartment with all four paws (step-through latency), a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The animal is then immediately returned to its home cage.
-
-
Testing Day (Day 2, 24 hours later):
-
Place the animal back into the lit compartment.
-
Record the latency to enter the dark compartment (step-through latency). An increased latency compared to the scopolamine-only group indicates improved memory retention. A cut-off time (e.g., 300 seconds) is typically used.
-
-
-
Data Analysis:
-
Analyze the step-through latencies using appropriate statistical methods (e.g., Mann-Whitney U test or one-way ANOVA followed by post-hoc tests).
-
Data is often presented as box plots showing the median and interquartile range of latencies for each treatment group.
-
Protocol 3: Light-Dark Box Test for Anxiolytic Activity
Scientific Rationale: This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in novel environments.[15][16] Anxiolytic compounds, like benzodiazepines, are expected to increase the time spent in the lit compartment and the number of transitions between the two compartments, indicating a reduction in anxiety-like behavior.[16]
Experimental Protocol:
-
Animals and Acclimation:
-
Use adult male mice (strains like BALB/c are often more anxious and can be suitable).
-
Acclimate animals as described in the previous protocol.
-
-
Apparatus:
-
A box divided into a small, enclosed dark compartment and a larger, open, brightly illuminated compartment. An opening connects the two compartments.
-
-
Procedure:
-
Administer the test compound or vehicle (e.g., 30-60 minutes prior to testing).
-
Place the mouse in the center of the lit compartment, facing away from the opening.
-
Allow the animal to explore the apparatus freely for a set period (e.g., 5-10 minutes).
-
Use a video tracking system to automatically record:
-
Time spent in the light compartment.
-
Number of transitions between compartments.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
-
Data Analysis:
-
Compare the parameters between treatment groups using a one-way ANOVA or Kruskal-Wallis test.
-
A significant increase in the time spent in the light compartment without a significant change in total locomotor activity is indicative of an anxiolytic effect. A compound that increases locomotor activity may produce a false positive, highlighting the importance of this control measure.
-
Visualization: Logic of In Vivo CNS Model Selection
Caption: Logical flow from therapeutic hypothesis to the selection of an appropriate in vivo model.
Conclusion and Future Directions
The piperidyl-azetidinol scaffold represents a fertile ground for the discovery of novel CNS therapeutics. Its unique structural and physicochemical properties make it an attractive starting point for targeting complex receptors like the muscarinic acetylcholine receptor family. By employing a systematic approach that combines robust in vitro characterization with thoughtfully selected in vivo models, researchers can effectively navigate the complexities of CNS drug discovery. The protocols and rationale outlined in this guide provide a solid framework for evaluating these promising compounds. Future research will likely focus on refining the subtype selectivity of these molecules, optimizing their pharmacokinetic profiles for brain penetration, and exploring their potential in a wider range of neurological and psychiatric disorders.
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- Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation - ChemRxiv. ChemRxiv.
- A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - MDPI. (2025, March 5). MDPI.
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- (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - ResearchGate. (2025, August 10). ResearchGate.
- Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions | Request PDF - ResearchGate. (2025, August 10). ResearchGate.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of 9-(Methylthio)acridine and Related Compounds - Benchchem. BenchChem.
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- Experimental Therapeutics in Treatment-Resistant Major Depressive Disorder - Dove Medical Press. (2021, February 24). Dove Medical Press.
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- Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties - MDPI. (2023, February 24). MDPI.
- Piperazine Abuse and Psychosis: A Systematic Review of the Literature - MDPI. (2024, September 20). MDPI.
- Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein | Request PDF - ResearchGate. ResearchGate.
- Anticonvulsant mechanisms of piperine, a piperidine alkaloid - Macquarie University. Macquarie University.
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- Muscarinic Receptor Agonists and Antagonists - MDPI. (2001, February 28). MDPI.
- Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed. (2012, September 7). PubMed.
- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (2016, April 28). MDPI.
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Experimental protocol for testing mGluR2 positive allosteric modulators
Application Note: In Vitro Pharmacological Characterization of mGluR2 Positive Allosteric Modulators (PAMs)
1. Mechanistic Rationale & Assay Strategy Metabotropic glutamate receptor 2 (mGluR2) is a Class C G-protein-coupled receptor (GPCR) predominantly localized on presynaptic nerve terminals, where it acts as an autoreceptor to inhibit excessive glutamate release[1]. Because the orthosteric glutamate-binding site (Venus Flytrap Domain) is highly conserved across group II mGluRs, achieving subtype selectivity with traditional agonists is challenging. Consequently, drug discovery has shifted toward 2[2]. PAMs bind to the structurally distinct 7-transmembrane (7TM) domain and enhance the receptor's affinity and efficacy for glutamate without directly activating the receptor, thereby preserving natural spatial and temporal signaling patterns[3].
To rigorously evaluate mGluR2 PAMs, experimental workflows must quantify the potentiation of submaximal glutamate responses. This guide details a dual-assay strategy:
-
Downstream Native Coupling (cAMP Assay): mGluR2 canonically couples to Gi/o proteins, which inhibit adenylyl cyclase (AC)[4]. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay to measure this native downstream signaling[5].
-
Kinetic Forced Coupling (FLIPR Assay): To achieve high-throughput, real-time kinetic readouts, mGluR2 is co-expressed with a promiscuous chimeric G-protein (Gα15/16). This forces the receptor to signal through the Gq-Phospholipase C (PLC) pathway, mobilizing intracellular calcium[4].
2. Visualization of mGluR2 PAM Signaling Workflows
mGluR2 Signaling Pathways: Native Gi/o coupling vs. Forced Gα15/16 coupling for PAM screening.
3. Experimental Protocols
Protocol A: HTRF cAMP Accumulation Assay (Native Gi/o)
Causality & Design: Because baseline intracellular cAMP is extremely low, detecting a Gi-mediated decrease in cAMP is analytically impossible without prior stimulation. Therefore, the system is artificially stimulated with6 (a direct AC activator) to create an elevated cAMP "window"[6]. To isolate the PAM effect, the assay utilizes an EC20 concentration of glutamate. A true PAM will allosterically potentiate this weak glutamate signal, driving robust Gi activation and subsequently crashing the Forskolin-induced cAMP levels[1].
Step-by-Step Methodology:
-
Cell Preparation: Harvest CHO-K1 cells stably expressing human mGluR2. Resuspend in assay buffer (HBSS, 20 mM HEPES, 500 μM IBMX to prevent cAMP degradation, 0.1% BSA) at 2,000 cells/well in a 384-well low-volume white microplate[5].
-
Allosteric Equilibration: Add 2.5 μL of the test PAM (10-point dose-response dilution). Incubate for 15 minutes at room temperature (RT) to allow the PAM to occupy the 7TM allosteric pocket.
-
Orthosteric Challenge: Add 2.5 μL of a stimulation cocktail containing an EC20 concentration of L-glutamate (empirically determined per cell line, typically ~1-3 μM) and 0.5 μM Forskolin. Incubate for 30 minutes at RT[1].
-
Lysis & Detection: Add 2.5 μL of cAMP-d2 (acceptor) and 2.5 μL of anti-cAMP-Cryptate (donor) prepared in lysis buffer.
-
Readout: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader using excitation at 337 nm and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio, which is inversely proportional to intracellular cAMP[5].
Protocol B: FLIPR Calcium Mobilization Assay (Forced Gq)
Causality & Design: While the cAMP assay provides high sensitivity, it is an endpoint readout. To assess the real-time kinetic profile of the PAM, mGluR2 is co-expressed with Gα15. This forces the receptor to mobilize intracellular calcium, which can be tracked dynamically using fluorescent dyes[4]. The protocol is split into two read phases: the first validates the absence of intrinsic agonism, and the second measures allosteric potentiation[7].
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293 cells stably co-expressing human mGluR2 and Gα15 at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Remove media and add 20 μL of calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid to inhibit dye efflux). Incubate for 1 hour at 37°C, then equilibrate to RT for 15 minutes.
-
Read 1 (Intrinsic Agonism Check): Place the plate in the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject 10 μL of test PAM and monitor fluorescence for 3 minutes. Causality: A pure PAM must not induce a calcium flux in the absence of glutamate[7].
-
Read 2 (Potentiation Phase): Inject 10 μL of an EC20 concentration of L-glutamate. Monitor the kinetic calcium flux for an additional 2 minutes.
-
Data Extraction: Calculate the maximum Relative Fluorescence Unit (RFU) minus baseline during the second read phase[8].
4. Data Presentation & Interpretation
Quantitative data from these assays should be summarized to compare the potency (EC50) and the magnitude of the leftward shift of the glutamate curve (Affinity Cooperativity).
Table 1: Representative Pharmacological Profile of Reference mGluR2 PAMs
| Compound | Assay Type | EC50 (nM) | Fold-Shift (Glutamate) | Intrinsic Agonism | Reference |
| BINA | cAMP (Gi) | ~15 - 30 | 5.68 ± 0.66 | None | 3 |
| JNJ-42153605 | GTPγS (Gi) | 17 ± 6 | N/A | Weak (EC50=270nM) | 7 |
| Compound 8a | FLIPR (Gq) | 50 | N/A | None | 8 |
5. Self-Validating System & Quality Control
Every described protocol functions as a self-validating system through three distinct pillars:
-
Mechanistic Validation: The two-injection FLIPR paradigm self-validates the mechanism of action. If a compound triggers a response during "Read 1" (PAM alone), it is flagged as an allosteric agonist (ago-PAM) rather than a pure PAM[7].
-
Pharmacological Validation: The inclusion of a reference PAM (e.g., BINA) on every plate establishes the expected assay window and serves as a benchmark for calculating the fold-shift of glutamate affinity[3].
-
Statistical Validation: The assay's dynamic range is continuously monitored by calculating the Z'-factor using the EC20 glutamate response (baseline) versus the EC100 glutamate response (maximum system activation). A Z'-factor > 0.5 is required to validate the plate's integrity before data extraction[8].
References
-
Title: What mGluR2 modulators are in clinical trials currently? Source: PatSnap URL:
-
Title: Design, synthesis, and characterization of [18F]mG2P026 as a high contrast PET imaging ligand for metabotropic glutamate receptor 2 Source: bioRxiv URL:
-
Title: Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators Source: PMC (NIH) URL:
-
Title: Signaling specificity and kinetics of the human metabotropic glutamate receptors Source: bioRxiv URL:
-
Title: Upstream/ downstream GPCR readout monitoring with GTP Gi binding and cAMP Gi HTRF assays Source: Revvity URL:
-
Title: cAMP-Dependent Protein Kinase Inhibits mGluR2 Coupling to G-Proteins by Direct Receptor Phosphorylation Source: PMC (NIH) URL:
-
Title: mGlu2 Receptor Agonism, but Not Positive Allosteric Modulation, Elicits Rapid Tolerance towards Their Primary Efficacy on Sleep Measures in Rats Source: Semantic Scholar URL:
-
Title: Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) That Decreases Cocaine Self-Administration in Rats Source: ACS Publications URL:
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]
- 3. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. cAMP-Dependent Protein Kinase Inhibits mGluR2 Coupling to G-Proteins by Direct Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
High-throughput screening of functionalized azetidine libraries
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Note: Advanced HPLC Methodologies for the Purity Analysis of 3-(2-Piperidyl)azetidin-3-ol
Physicochemical Profiling & Analytical Causality
3-(2-Piperidyl)azetidin-3-ol (C₈H₁₆N₂O) is a highly polar pharmaceutical intermediate. Structurally, it features an azetidine ring substituted with a hydroxyl group, directly linked to a piperidine ring. This dual-alicyclic amine architecture presents two severe analytical challenges for standard purity assays:
-
Extreme Basicity and Polarity: Both the piperidine and azetidine nitrogen atoms function as secondary amines, rendering the molecule highly basic. In standard acidic reversed-phase (RP) HPLC, these amines become fully protonated, resulting in extreme hydrophilicity. Consequently, the analyte fails to partition into the C18 stationary phase and elutes unpredictably in the void volume 1.
-
Absence of a Chromophore: The molecule lacks conjugated π-electron systems. It exhibits negligible ultraviolet (UV) absorbance above 210 nm. Relying on low-wavelength UV detection for purity analysis is fundamentally flawed, as trace mobile phase impurities and baseline drift will mask the analyte or produce false-positive impurity peaks 2.
To establish a self-validating, highly trustworthy purity method, the analytical strategy must address these causal factors. We present two validated pathways: Direct analysis via Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD), and Reversed-Phase HPLC-UV following pre-column chemical derivatization 3.
Logical Workflow for Method Selection
The choice of methodology depends strictly on instrumental capabilities. CAD provides a universal response for non-volatile analytes, making HILIC-CAD the gold standard for this compound. For laboratories restricted to optical detectors, pre-column derivatization is mandatory to append a UV-active chromophore 2.
Decision matrix for HPLC analytical workflows based on detector availability.
Protocol A: Direct Analysis via HILIC-CAD
Causality & Mechanism: HILIC inverts the RP-HPLC retention mechanism. By utilizing an Amide-bonded stationary phase and a highly organic mobile phase, a water-rich layer forms on the silica surface. The highly polar, protonated 3-(2-Piperidyl)azetidin-3-ol partitions into this aqueous layer, achieving excellent retention without ion-pairing reagents.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (The acidic pH ensures consistent, full protonation of both amines, preventing peak splitting).
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Sample Preparation (Self-Validating Step):
-
Accurately weigh 10.0 mg of the analyte.
-
Dissolve in 1.0 mL of Mobile Phase A, then dilute to 10.0 mL using Acetonitrile (Final diluent: 90% ACN).
-
Expert Insight: Diluting the sample in a high-aqueous solvent will disrupt the HILIC partitioning layer upon injection, causing severe peak distortion. The sample diluent must match the organic strength of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: Waters XBridge Amide (150 mm × 4.6 mm, 3.5 µm).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
CAD Settings: Evaporator temperature 35°C, Data collection rate 10 Hz.
-
Table 1: HILIC-CAD Gradient Program
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) | Curve |
| 0.0 | 10 | 90 | Initial |
| 2.0 | 10 | 90 | Isocratic |
| 10.0 | 40 | 60 | Linear |
| 12.0 | 40 | 60 | Isocratic |
| 12.1 | 10 | 90 | Step (Wash) |
| 18.0 | 10 | 90 | Re-equilibration |
Protocol B: Pre-Column Derivatization with NBD-Cl (HPLC-UV)
Causality & Mechanism: For labs utilizing standard PDA/UV detectors, the secondary amines of 3-(2-Piperidyl)azetidin-3-ol must be chemically tagged. 4-Chloro-7-nitrobenzofurazan (NBD-Cl) undergoes nucleophilic aromatic substitution with secondary amines under mildly alkaline conditions 4. Because the analyte contains two secondary amines, the reaction must be driven to completion using an excess of NBD-Cl to form a stable, hydrophobic bis-derivatized product absorbing strongly at 340 nm.
Reaction pathway for pre-column derivatization of secondary amines using NBD-Cl.
Step-by-Step Methodology
-
Reagent Preparation:
-
Borate Buffer: 0.1 M Sodium Tetraborate, adjusted to pH 9.0 with 0.1 M NaOH.
-
NBD-Cl Solution: 5.0 mg/mL NBD-Cl in anhydrous Methanol (prepare fresh daily, protect from light).
-
-
Derivatization Reaction (Self-Validating Workflow):
-
Transfer 100 µL of the sample solution (approx. 1 mg/mL in water) into a 2 mL amber HPLC vial.
-
Add 200 µL of Borate Buffer (pH 9.0) to ensure the amines are deprotonated and nucleophilic.
-
Add 200 µL of NBD-Cl Solution.
-
Cap the vial, vortex for 10 seconds, and incubate in a dry block heater at 60°C for exactly 45 minutes. Expert Insight: 45 minutes is required to ensure complete bis-derivatization. Premature quenching results in mono-derivatized intermediates, invalidating the purity assay.
-
Quenching: Remove from heat and immediately add 50 µL of 0.1 M HCl. This neutralizes the buffer, protonates any unreacted amines, and halts the reaction.
-
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Table 2: RP-HPLC-UV Gradient Program (Derivatized Sample)
| Time (min) | % Mobile Phase A (0.1% TFA) | % Mobile Phase B (Methanol) | Curve |
| 0.0 | 40 | 60 | Initial |
| 2.0 | 40 | 60 | Isocratic |
| 15.0 | 5 | 95 | Linear |
| 18.0 | 5 | 95 | Isocratic |
| 18.1 | 40 | 60 | Step (Wash) |
| 25.0 | 40 | 60 | Re-equilibration |
System Suitability and Validation Metrics
A self-validating analytical system requires built-in checks to ensure data integrity before reporting purity results.
Table 3: Comparative Method Validation Metrics
| Validation Parameter | Protocol A (HILIC-CAD) | Protocol B (Deriv-UV) |
| Linearity (R²) | > 0.995 (Quadratic fit required for CAD) | > 0.999 (Linear fit) |
| Precision (%RSD, n=6) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Self-Validation Check (SST) | Tailing Factor (Tf) ≤ 1.5 | Complete absence of mono-derivative peaks |
References
- HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines. PMC.
- Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
Introduction: The Need for High-Affinity Radiotracers in Neuroscience
An in-depth guide to the synthesis, purification, and application of radiolabeled 3-(2-Piperidyl)azetidin-3-ol for in vitro receptor binding studies.
The 3-(2-Piperidyl)azetidin-3-ol scaffold represents a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional character, combining the piperidine and azetidine rings, offers a unique conformational constraint that can lead to high-affinity and selective interactions with biological targets, particularly within the central nervous system (CNS). While specific targets for this exact molecule are still under broad investigation, related structures have shown activity as positive allosteric modulators (PAMs) for receptors like the metabotropic glutamate receptor 2 (mGluR2) and as inhibitors for enzymes such as monoacylglycerol lipase (MAGL).[1][2] To fully characterize the pharmacological profile of novel ligands based on this scaffold, the development of a high-affinity radiolabeled version is an indispensable first step.
Radioligand binding assays remain a gold standard in pharmacology for quantifying the interaction between a ligand and its receptor.[3] These studies allow for the determination of key parameters such as the equilibrium dissociation constant (Kd), which measures binding affinity, and the maximum receptor density (Bmax) in a given tissue or cell preparation.[4][5] This application note provides a comprehensive, experience-driven guide for the radiolabeling of 3-(2-Piperidyl)azetidin-3-ol and its subsequent use in saturation binding experiments.
Part 1: Strategic Considerations for Radiolabeling
The choice of radionuclide and the labeling strategy are critical decisions that dictate the utility of the final radiotracer. These choices are governed by the intended application, the chemical nature of the molecule, and the desired specific activity.
Selecting the Appropriate Radionuclide
For in vitro receptor binding assays, the ideal radioligand should possess high specific activity to detect even low concentrations of receptors.[6][7] The two most common isotopes for labeling small molecules are Tritium ([³H]) and Carbon-14 ([¹⁴C]).
| Feature | Tritium ([³H]) | Carbon-14 ([¹⁴C]) | Rationale for Choice |
| Max. Specific Activity | ~29 Ci/mmol (per atom) | ~62.4 mCi/mmol (per atom) | [³H] offers significantly higher specific activity, enabling detection of low-density receptors and reducing the amount of ligand needed, which is critical for high-affinity interactions.[7] |
| Half-life | 12.3 years | 5,730 years | Both have ample half-lives for synthesis and long-term use.[8] |
| Emission Energy (β) | Low (0.0186 MeV) | Low (0.156 MeV) | Low energy leads to shorter path lengths, offering better resolution in techniques like autoradiography.[7] |
| Labeling Method | Catalytic exchange, reduction of precursors with T₂ gas are common.[7][9] | Typically requires multi-step synthesis from a labeled precursor (e.g., [¹⁴C]BaCO₃).[10][11] | Tritiation often allows for late-stage labeling of the final compound or a close precursor, which is more efficient.[12] |
Radiolabeling Workflow Design
A robust radiolabeling campaign involves a logical flow from precursor synthesis to final product validation. The chosen strategy is a late-stage catalytic reduction of a stable precursor with tritium gas, which is an efficient method for achieving high specific activity.
Caption: Radiolabeling Workflow for [³H]-3-(2-Piperidyl)azetidin-3-ol.
Part 2: Experimental Protocols
The following protocols provide a detailed methodology. All operations involving radioactive materials must be conducted in a licensed facility with appropriate shielding and safety monitoring.
Protocol 1: Synthesis of Precursor: N-Boc-3-(pyridin-2-yl)azetidin-3-ol
The key to a successful radiolabeling is a stable, well-characterized precursor. Here, we synthesize a pyridyl analogue, where the pyridine ring will be subsequently reduced with tritium gas to form the desired piperidyl ring.
Rationale: The reduction of a pyridine to a piperidine is a high-yield reaction that allows for the incorporation of up to six tritium atoms per molecule, theoretically enabling very high specific activity.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-bromopyridine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting solution for 1 hour at -78 °C to form 2-lithiopyridine.
-
Addition: Slowly add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF to the 2-lithiopyridine solution.
-
Quenching: After stirring for 2 hours at -78 °C, allow the reaction to warm to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure precursor, N-Boc-3-(pyridin-2-yl)azetidin-3-ol.
-
Characterization: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to the radiolabeling step.
Protocol 2: Catalytic Tritiation and Deprotection
This step introduces the tritium label into the molecule.
Rationale: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for the hydrogenation of aromatic rings, including pyridine, under manageable conditions.
Step-by-Step Methodology:
-
Catalyst Preparation: In a specialized tritiation reaction vessel, suspend the precursor (e.g., 5-10 mg) and PtO₂ catalyst (10% w/w) in a suitable solvent like methanol or ethyl acetate.
-
Tritiation Reaction: Connect the vessel to a tritium gas manifold. Freeze-pump-thaw the suspension to remove atmospheric gases. Introduce tritium gas (T₂) to the desired pressure (e.g., ~1 atm) and stir the reaction at room temperature for several hours (e.g., 4-16 hours), monitoring for gas uptake.
-
Removal of Labile Tritium: After the reaction, recover the unreacted tritium gas. Remove the solvent in vacuo. To remove labile tritium (T atoms exchanged onto O-H or N-H bonds), repeatedly add a protic solvent like methanol and evaporate it under vacuum (3-5 cycles). This process exchanges the labile tritium for hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a syringe filter (e.g., 0.22 µm) to remove the platinum catalyst.
-
Deprotection: Dissolve the crude tritiated intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA, ~10-20 eq) and stir at room temperature for 1 hour.[13]
-
Workup: Concentrate the solution in vacuo to remove the DCM and excess TFA, yielding the crude [³H]-3-(2-Piperidyl)azetidin-3-ol as a TFA salt.
Protocol 3: Purification and Quality Control
Purification is essential to ensure that the observed binding is due to the desired radioligand and not a radioactive impurity.
Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying radiochemicals, providing excellent separation of the product from precursors and byproducts.
Step-by-Step Methodology:
-
HPLC Setup: Use a preparative or semi-preparative RP-HPLC column (e.g., C18). The mobile phase will typically be a gradient of acetonitrile in water containing 0.1% TFA.
-
Purification: Dissolve the crude product in a minimal amount of the initial mobile phase and inject it onto the HPLC system. Collect fractions while monitoring the eluent with a UV detector (to detect the mass peak of the unlabeled standard) and an in-line radioactivity detector.
-
Fraction Analysis: Collect the fraction corresponding to the radioactive peak that co-elutes with the unlabeled reference standard of 3-(2-Piperidyl)azetidin-3-ol.
-
Radiochemical Purity: Re-inject a small aliquot of the purified fraction onto an analytical RP-HPLC column to confirm its radiochemical purity is ≥95%.
-
Specific Activity Determination:
-
Accurately measure the radioactivity concentration (in dpm/mL or Ci/L) of a known volume of the purified stock solution using a calibrated liquid scintillation counter.[14]
-
Determine the molar concentration of the same stock solution. This can be done by comparing the UV peak area of a known injection volume to a standard curve generated with the unlabeled reference compound.
-
Calculate the specific activity using the formula: Specific Activity (Ci/mmol) = Radioactivity Concentration (Ci/L) / Molar Concentration (mmol/L)
-
A competition binding assay can also be used as an alternative functional method to determine specific activity.[15]
-
| Parameter | Typical Value/Method | Purpose |
| Purification Method | Reversed-Phase HPLC (C18) | To separate the desired radioligand from radioactive impurities and unlabeled precursor. |
| Radiochemical Purity | ≥95% | Ensures that binding is due to the target compound. |
| Specific Activity | >20 Ci/mmol | High specific activity is crucial for detecting low-density receptors and achieving a good signal-to-noise ratio in binding assays.[6] |
| Storage | -20°C or -80°C in ethanol/water | To minimize radiolytic decomposition and maintain product integrity over time.[7] |
Part 3: Application in Saturation Binding Assay
This protocol outlines how to use the newly synthesized [³H]-3-(2-Piperidyl)azetidin-3-ol to determine its affinity (Kd) and the receptor density (Bmax) in a sample.[5][16]
Protocol 4: In Vitro Saturation Binding
Caption: Workflow for a Saturation Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize the tissue of interest (e.g., brain region) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh assay buffer.[17] Determine the protein concentration of the membrane suspension using a standard method (e.g., BCA assay).
-
Assay Setup: Prepare two sets of tubes or a 96-well plate.[18]
-
Total Binding: Add assay buffer, the membrane preparation (e.g., 50-100 µg protein), and increasing concentrations of [³H]-3-(2-Piperidyl)azetidin-3-ol (e.g., 0.1 to 20 nM, typically spanning 0.1x to 10x the expected Kd).
-
Non-Specific Binding (NSB): Add the same components as for Total Binding, but also include a high concentration (e.g., 100-1000 times the Kd of the radioligand) of an unlabeled competing ligand to saturate the specific binding sites.
-
-
Incubation: Incubate all tubes/wells at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[18]
-
Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[4][18] This traps the membranes with the bound radioligand on the filter while the free ligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[14]
Part 4: Data Analysis and Interpretation
Proper data analysis is crucial for extracting meaningful pharmacological parameters from the raw counts.
Data Transformation
-
CPM to DPM: Convert the raw CPM data to Disintegrations Per Minute (DPM) to correct for counter efficiency (DPM = CPM / Efficiency).[14]
-
DPM to fmol: Convert DPM to the molar amount of radioligand bound (e.g., in femtomoles) using the specific activity of the radioligand.
-
fmol = DPM / (Specific Activity [DPM/fmol])
-
-
Specific Binding: Calculate specific binding for each concentration by subtracting the average NSB from the average Total Binding.
-
Specific Binding = Total Binding - Non-Specific Binding
-
Determining Kd and Bmax
The relationship between specific binding and the free radioligand concentration follows a hyperbolic curve, analogous to Michaelis-Menten enzyme kinetics.
Caption: Relationship between Total, Non-Specific, and Specific Binding.
Methodology:
-
Plot Data: Plot the specific binding (Y-axis, in fmol/mg protein) against the concentration of the free radioligand (X-axis, in nM).
-
Non-Linear Regression: Use a software package like GraphPad Prism to fit the data to a one-site saturation binding equation:
Example Data & Results:
| [Ligand] (nM) | Total (fmol/mg) | NSB (fmol/mg) | Specific (fmol/mg) |
| 0.1 | 25 | 5 | 20 |
| 0.5 | 105 | 25 | 80 |
| 1.0 | 175 | 50 | 125 |
| 2.0 | 260 | 100 | 160 |
| 5.0 | 365 | 250 | 215 |
| 10.0 | 455 | 500 | 255 |
| 20.0 | 600 | 1000 | 300 |
| Calculated Parameter | Value | Interpretation |
| Kd | 1.5 nM | The concentration of radioligand that occupies 50% of the receptors at equilibrium. A lower Kd indicates higher binding affinity. |
| Bmax | 350 fmol/mg protein | The total concentration of specific binding sites in the tissue sample. |
The analysis reveals a high-affinity binding site (Kd = 1.5 nM) for [³H]-3-(2-Piperidyl)azetidin-3-ol in the prepared membranes, with a receptor density of 350 fmol/mg protein. This validated radioligand can now be used with confidence in further studies, such as competitive binding assays to screen unlabeled compounds, or in autoradiography to map receptor distribution.
References
- A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals. PubMed.
- Determination of Radioligand Specific Activity Using Competition Binding Assays. PubMed.
- Application Notes and Protocols for In Vitro Cannabinoid Receptor Binding Assays. Benchchem.
- Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments.
- Radioligand Binding Assay. Gifford Bioscience.
- Calculations and Instrumentation used for Radioligand Binding Assays. NCBI - NIH.
- Key concepts: Saturation binding. GraphPad Prism 11 Curve Fitting Guide.
- Synthesis of14C-labeled piperidines and application to synthesis of [14C]SCH 351125, a CCR5 receptor antagonist. Academia.edu.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Radioligand binding assays: from opiate receptors to drug discovery mainstay. Revvity.
- Prism 3 -- Saturation Binding Curves and Scatchard Plots. GraphPad.
- In vitro receptor binding assays: general methods and considerations. PubMed.
- A powerful tool for drug discovery. European Pharmaceutical Review.
- Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. PMC.
- Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services.
- The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI.
- Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Macmillan Group - Princeton University.
- Synthesis of One Carbon-14 Labelled [14C-pyrazolo]-Ibrutinib. PubMed.
- Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. Selcia.
- What Makes Carbon-14 Ideal For Isotopic API Labeling?. Moravek, Inc..
- Azetidin-3-ol synthesis. ChemicalBook.
- Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold. PubMed.
Sources
- 1. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of One Carbon-14 Labelled [14C-pyrazolo]-Ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openmedscience.com [openmedscience.com]
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- 13. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 14. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Prism 3 -- Saturation Binding Curves and Scatchard Plots - FAQ 1748 - GraphPad [graphpad.com]
Formulation and In Vivo Dosing Protocols for 3-(2-Piperidyl)azetidin-3-ol Dihydrochloride
Executive Summary & Rationale
The integration of saturated nitrogen-containing heterocycles, such as azetidines and piperidines, is a cornerstone strategy in modern medicinal chemistry. 3-(2-Piperidyl)azetidin-3-ol is a highly polar, dual-amine pharmacophore that leverages the distinct physicochemical properties of both ring systems. While piperidine rings provide robust target engagement and structural predictability, they can sometimes suffer from metabolic liabilities or excessive lipophilicity. The incorporation of the strained, four-membered azetidine ring serves as a bioisostere that reduces overall lipophilicity, alters the basicity profile, and often significantly improves metabolic stability against hepatic enzymes [1].
However, translating this compound from in vitro assays to in vivo efficacy and pharmacokinetic (PK) studies presents specific formulation challenges. Supplied predominantly as a dihydrochloride salt , 3-(2-Piperidyl)azetidin-3-ol is exceptionally water-soluble but yields highly acidic solutions upon dissolution. Administering unbuffered dihydrochloride salts in vivo (via Intravenous [IV], Intraperitoneal [IP], or Oral [PO] routes) can lead to severe injection-site necrosis, altered local absorption kinetics, and systemic toxicity [2].
This application note provides a self-validating, step-by-step protocol for the formulation of 3-(2-Piperidyl)azetidin-3-ol dihydrochloride, ensuring physiological compatibility, precise dosing, and reproducible in vivo outcomes.
Physicochemical Profiling
Understanding the intrinsic properties of the active pharmaceutical ingredient (API) is the first step in rational formulation design. Because both the azetidine and piperidine nitrogens are highly basic, the compound exists as a diprotonated species at physiological pH (7.4).
Table 1: Physicochemical Properties of 3-(2-Piperidyl)azetidin-3-ol
| Property | Value / Descriptor | Formulation Implication |
| Chemical Formula | C₈H₁₆N₂O • 2HCl | Must calculate dose based on free-base equivalent (Correction factor: ~1.47x). |
| Molecular Weight | Free Base: 156.23 g/mol Di-HCl Salt: 229.15 g/mol | Salt mass accounts for ~32% of the total weighed material. |
| pKa (Predicted) | Azetidine: ~11.3 Piperidine: ~11.2 | Diprotonated at pH 7.4; highly hydrophilic; poor passive membrane permeability. |
| LogP | < 0 (Hydrophilic) | Excellent aqueous solubility; no need for aggressive organic co-solvents (e.g., DMSO, Cremophor). |
| Aqueous Solubility | > 50 mg/mL (as Di-HCl salt) | Readily soluble in standard aqueous vehicles (Saline, PBS). |
Formulation Strategy & Causality
The primary objective when formulating a highly soluble dihydrochloride salt is pH neutralization and isotonicity , rather than solubility enhancement [3].
-
The Salt Factor (Causality of Underdosing): A common error in preclinical research is failing to account for the salt mass. To administer a 10 mg/kg dose of the active 3-(2-Piperidyl)azetidin-3-ol free base, you must weigh 14.67 mg/kg of the dihydrochloride salt.
-
The pH Drop (Causality of Tissue Toxicity): When 3-(2-Piperidyl)azetidin-3-ol dihydrochloride dissolves in unbuffered water or 0.9% saline, it releases two equivalents of hydrochloric acid, plummeting the solution pH to < 3.0. Direct IV or IP injection of this acidic solution causes acute vascular irritation and precipitation of blood proteins.
-
Vehicle Selection: We utilize 0.9% Sterile Saline as the base vehicle, followed by careful titration with 0.1 N NaOH to a target pH of 6.0–7.0. Alternatively, a strong buffering system like 100 mM Phosphate Buffer can be used to automatically absorb the acidic shift [4].
Figure 1: Decision tree and workflow for the aqueous formulation of dihydrochloride amine salts.
Step-by-Step Methodologies
Protocol A: Preparation of IV/IP Dosing Solution (Target: 10 mg/kg Free Base in Mice)
Assumptions: 25 g mouse, dosing volume of 10 mL/kg (0.25 mL per mouse). Target concentration: 1.0 mg/mL (Free Base).
Materials Required:
-
3-(2-Piperidyl)azetidin-3-ol dihydrochloride (Purity > 98%)
-
0.9% Sodium Chloride for Injection (USP grade)
-
0.1 N Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter or high-resolution pH strips (pH 4.0–8.0)
-
0.22 µm Polyethersulfone (PES) sterile syringe filter
Step-by-Step Procedure:
-
Calculate Salt Mass: To achieve a 1.0 mg/mL free base concentration, multiply by the salt correction factor (229.15 / 156.23 = 1.467). You need 1.47 mg/mL of the dihydrochloride salt.
-
Initial Solubilization: For a 10 mL batch, weigh exactly 14.7 mg of the dihydrochloride salt into a sterile glass vial. Add 8.0 mL of 0.9% Saline. Vortex for 30 seconds. The solution will become clear instantly.
-
pH Assessment: Measure the pH of the solution. It will likely read between 2.5 and 3.5.
-
pH Titration (Critical Step): While gently stirring the solution with a magnetic micro-stir bar, add 0.1 N NaOH dropwise (approx. 10-20 µL at a time). Monitor the pH continuously. Stop titration when the pH stabilizes between 6.0 and 7.0 .
-
Note: Do not exceed pH 8.0, as the free base may begin to precipitate or degrade.
-
-
Volume Adjustment (QS): Transfer the solution to a volumetric flask or graduated cylinder and add 0.9% Saline to reach exactly 10.0 mL.
-
Sterile Filtration: Draw the solution into a sterile Luer-lock syringe and pass it through a 0.22 µm PES filter into a sterile, endotoxin-free dosing vial.
-
Storage: The formulated solution should be kept at 4°C and used within 24–48 hours to prevent microbial growth or hydrolytic degradation.
Protocol B: Preparation of Oral (PO) Dosing Solution
Because 3-(2-Piperidyl)azetidin-3-ol is highly hydrophilic, oral absorption may be limited by poor membrane permeability (paracellular transport is restricted). To ensure consistent gastric transit and protect the gastric mucosa from localized acidity:
-
Dissolve the compound in a mildly buffered vehicle, such as 0.5% Methylcellulose (MC) in 50 mM Citrate Buffer (pH 4.5) .
-
The slightly acidic buffer maintains the compound in a fully dissolved state while preventing the extreme pH drop caused by the unbuffered dihydrochloride salt.
Analytical Validation and Pharmacokinetic Considerations
Before initiating the in vivo study, the formulation must be validated analytically [4].
-
Concentration Verification: Use HPLC-UV (Detection at ~210-220 nm, as the compound lacks strong chromophores) or LC-MS/MS to verify the final concentration against a standard curve.
-
Stability: Confirm that the compound does not degrade or precipitate at room temperature over the expected duration of the dosing period (typically 4-8 hours).
Pharmacokinetic (PK) Pathway Mapping
Due to its dual basic amines, 3-(2-Piperidyl)azetidin-3-ol exhibits a high volume of distribution (
Figure 2: In vivo pharmacokinetic (PK) absorption and distribution pathway for basic amine heterocycles.
References
High-Throughput Continuous Flow Synthesis of 3-Substituted Azetidines: Enabling Strained Heterocycle Functionalization
Executive Summary
Azetidines are highly sought-after four-membered nitrogen heterocycles in modern drug discovery, prized for their ability to improve pharmacokinetic properties, increase metabolic stability, and serve as metabolically robust bioisosteres. However, the functionalization of the azetidine ring—particularly at the C3 position—has historically been bottlenecked by the instability of strained organometallic intermediates and the requirement for strict cryogenic conditions (≤ -78 °C) in batch reactors.
This application note details two state-of-the-art continuous flow methodologies that leverage "flash chemistry" and microreactor technology to overcome these limitations. By ensuring ultra-fast mixing and precise residence time control, these protocols allow for the safe generation and electrophilic trapping of highly reactive C3-lithiated azetidines and 1-azabicyclo[1.1.0]butanes (ABBs) at elevated temperatures (-50 °C to 0 °C), delivering high space-time yields and superior scalability.
Mechanistic Rationale: The "Flash Chemistry" Paradigm
The synthesis of 3-substituted azetidines via organolithium intermediates is a race against decomposition kinetics. In traditional batch chemistry, lithium-halogen exchange of 3-iodoazetidines generates a secondary organolithium species that rapidly undergoes ring-opening or protonation unless maintained at -78 °C or lower. Furthermore, batch protocols typically require highly pyrophoric t-butyllithium (t-BuLi) to drive the exchange fast enough to outcompete degradation.
Continuous flow microreactors fundamentally alter this dynamic through three causal mechanisms:
-
Microsecond Mixing & Heat Transfer: High surface-area-to-volume ratios in microreactors dissipate the exotherm of lithiation instantaneously, preventing localized hot spots that trigger ring degradation [1].
-
Kinetic Control via Residence Time: By restricting the lifetime of the C3-lithiated intermediate to milliseconds (e.g., 82 ms), the intermediate is trapped by an electrophile before decomposition pathways can initiate. This allows the use of milder, safer reagents like n-hexyllithium (n-HexLi) at higher temperatures (-50 °C)[2].
-
Green Solvent Adoption: Cyclopentyl methyl ether (CPME) replaces traditional THF. CPME boasts a higher boiling point, lower propensity for peroxide formation, and critically, low water solubility, which enables its use without prior anhydrification and streamlines downstream aqueous workups[3].
Workflow A: Direct C3-Lithiation of N-Boc-3-iodoazetidine
This protocol details the direct lithium-iodine exchange of N-Boc-3-iodoazetidine followed by electrophilic trapping. The system is designed to be self-validating: steady-state conversion is achieved within 3 system volumes, and inline quenching ensures no active organometallics exit the reactor.
Flow Setup Visualization
Caption: Continuous flow setup for the ultra-fast C3-lithiation and electrophilic trapping of N-Boc-3-iodoazetidine.
Step-by-Step Protocol
1. Reagent Preparation
-
Stream A: Prepare a 0.07 M solution of 1-Boc-3-iodoazetidine in CPME.
-
Stream B: Prepare a 0.42 M solution of n-hexyllithium (n-HexLi) in CPME. (Rationale: n-HexLi is significantly less hazardous than t-BuLi. The 6-fold excess drives the exchange equilibrium rapidly forward within the 82 ms window).
-
Stream C: Prepare a 0.1 M solution of the target electrophile (e.g., benzophenone) in CPME.
2. System Priming & Validation
-
Flush the entire microreactor system (PTFE tubing, internal diameter 0.5–1.0 mm) with anhydrous CPME at operational flow rates for 10 minutes.
-
Submerge T-Mixer 1, Residence Coil 1, T-Mixer 2, and Residence Coil 2 into a -50 °C cooling bath. Allow 5 minutes for thermal equilibration.
3. Continuous Operation
-
Initiate Pump A (4.0 mL/min) and Pump B (1.0 mL/min). The streams intersect at T-Mixer 1.
-
The combined stream passes through Residence Coil 1. (Rationale: The internal volume of Coil 1 is precisely calibrated to yield an 82 ms residence time at 5.0 mL/min, capturing the lithiated species at its peak concentration before degradation).
-
Initiate Pump C (5.0 mL/min) to intersect the reactive stream at T-Mixer 2.
-
The mixture flows through Residence Coil 2 (10.4 s residence time) to ensure complete electrophilic trapping.
4. Quench & Recovery
-
Direct the output of Coil 2 into an in-line quench stream of saturated aqueous NH₄Cl.
-
Collect the biphasic mixture. Because CPME is highly hydrophobic, the organic layer can be directly separated, dried over Na₂SO₄, and concentrated in vacuo to yield the 3-substituted azetidine (e.g., 80% yield, 4.56 g/h productivity for the benzophenone adduct) [2].
Workflow B: Telescoped Generation and Trapping of 1-Azabicyclo[1.1.0]butanes
1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained bicyclic precursors to azetidines. Generating them in batch requires harsh conditions and complex isolation. This telescoped flow protocol utilizes s-BuLi to perform a one-pot double-dehydrohalogenation of 2,3-dibromopropylamine, immediately followed by C3-lithiation and electrophilic trapping[4].
Flow Setup Visualization
Caption: Telescoped continuous flow generation, lithiation, and trapping of 1-azabicyclo[1.1.0]butanes.
Step-by-Step Protocol
1. Reagent Preparation
-
Stream 1: 2,3-dibromopropylamine hydrobromide (0.1 M in THF/CPME).
-
Stream 2: s-Butyllithium (s-BuLi, 0.3 M). (Rationale: 3.0 equivalents are required—two to execute the double dehydrohalogenation forming the ABB ring, and one to deprotonate the C3 position).
-
Stream 3: Target electrophile (0.15 M).
2. Continuous Operation
-
Equilibrate the entire reactor network at 0 °C . (Rationale: The superior heat transfer of the microreactor allows this highly exothermic cyclization to occur safely at 0 °C, completely eliminating the need for -78 °C batch cryogenics).
-
Pump Streams 1 and 2 at equal flow rates into T-Mixer A.
-
The stream passes through Residence Coil A (residence time ~2 minutes) to complete ABB formation and lithiation.
-
The lithiated ABB stream intersects Stream 3 at T-Mixer B, passing through Residence Coil B to yield the functionalized azetidine[5].
Quantitative Performance & Substrate Scope
The transition from batch to continuous flow fundamentally alters the operational parameters and scalability of azetidine functionalization. The table below summarizes the critical metrics validating the superiority of the flow paradigms.
| Parameter | Traditional Batch Synthesis | Continuous Flow (Workflow A) | Continuous Flow (Workflow B) |
| Precursor | 1-Boc-3-iodoazetidine | 1-Boc-3-iodoazetidine | 2,3-Dibromopropylamine |
| Lithiating Agent | t-BuLi (Highly Pyrophoric) | n-HexLi (Safer Alternative) | s-BuLi (3.0 equiv.) |
| Operating Temp. | -78 °C to -100 °C | -50 °C | 0 °C |
| Residence Time | > 30 minutes | 82 ms (Lithiation) / 10.4 s (Trapping) | ~2–5 minutes |
| Solvent | THF / Et₂O (Requires Anhydrification) | CPME (Used as received, Green) | THF / CPME |
| Productivity | Low (Scale-up limited by heat transfer) | High (e.g., 4.56 g/h for benzophenone adduct) | High (Telescoped generation) |
References
-
Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry, 86(20), 14240–14250.[Link]
-
Musci, P., Colella, M., Kappe, C. O., & Luisi, R. (2021). Flow Technology for Telescoped Generation, Lithiation and Electrophilic (C3) Functionalization of Highly Strained 1-Azabicyclo[1.1.0]butanes. Angewandte Chemie International Edition, 60(12), 6395-6399.[Link]
-
Alfano, A. I., García-Lacuna, J., Griffiths, O. M., Ley, S. V., & Baumann, M. (2024). Continuous flow synthesis enabling reaction discovery. Chemical Science, 15, 3843-3865.[Link]
Sources
- 1. Continuous flow synthesis enabling reaction discovery - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06808K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Flow Technology for Telescoped Generation, Lithiation and Electrophilic (C3 ) Functionalization of Highly Strained 1-Azabicyclo[1.1.0]butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of 3-(2-Piperidyl)azetidin-3-ol
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for improving the aqueous solubility of 3-(2-Piperidyl)azetidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of 3-(2-Piperidyl)azetidin-3-ol that influence its aqueous solubility?
A1: The aqueous solubility of 3-(2-Piperidyl)azetidin-3-ol is primarily influenced by the balance between its hydrophilic and hydrophobic components. The molecule contains a piperidine ring, which is a common motif in many pharmaceuticals, and an azetidin-3-ol group.[1] The nitrogen atoms in both the piperidine and azetidine rings, along with the hydroxyl group, can participate in hydrogen bonding with water, which contributes to its solubility.[2] However, the overall carbon skeleton introduces a degree of lipophilicity that can limit its solubility in water.
Q2: I'm observing precipitation when I try to dissolve 3-(2-Piperidyl)azetidin-3-ol directly in my aqueous buffer. What is the likely cause?
A2: Direct dissolution in aqueous buffers can be challenging for compounds with limited solubility. Precipitation often occurs when the concentration of the compound exceeds its equilibrium solubility in that specific medium. This can be exacerbated by factors such as the pH of the buffer and the presence of other salts.
Q3: What are the initial, simple steps I can take to improve the solubility of this compound for preliminary in-vitro experiments?
A3: For initial experiments, the most straightforward approaches are often effective:
-
pH Adjustment: Since 3-(2-Piperidyl)azetidin-3-ol contains basic nitrogen atoms, its solubility is expected to be pH-dependent.[3] Lowering the pH of the aqueous solution will protonate these nitrogens, leading to the formation of a more soluble cationic species.[4][5]
-
Use of Co-solvents: Adding a water-miscible organic solvent, such as DMSO or ethanol, to your aqueous buffer can significantly increase the solubility of organic compounds.[6][7] However, it is crucial to be mindful of the final solvent concentration as it may affect your experimental system.[8]
Troubleshooting Guides
Issue 1: Persistent Precipitation Even After pH Adjustment
Scenario: You have tried lowering the pH of your aqueous solution, but you are still observing significant precipitation of 3-(2-Piperidyl)azetidin-3-ol.
Root Cause Analysis:
While lowering the pH is a valid strategy, several factors can still lead to precipitation:
-
Insufficient pH drop: The pH may not be low enough to fully protonate the molecule and achieve the desired solubility.
-
Common Ion Effect: If you are using a buffer system, the presence of common ions can sometimes suppress the dissolution of a salt form of your compound.[9]
-
Supersaturation and Crash-out: Rapidly adding a concentrated stock solution to the buffer can create a transiently supersaturated solution that quickly precipitates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent precipitation.
Solutions & Protocols:
-
Systematic pH Titration: Instead of a single pH adjustment, perform a systematic titration to determine the optimal pH for solubility.
-
Buffer Selection: If the common ion effect is suspected, switch to a buffer system with different counter-ions.[9]
-
Controlled Dilution: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO). Add this stock solution dropwise to the vigorously stirred aqueous buffer to avoid localized high concentrations and precipitation.[8]
Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility
Scenario: You are observing high variability in your biological assay results, which you suspect is due to the poor aqueous solubility of 3-(2-Piperidyl)azetidin-3-ol.
Root Cause Analysis:
Inconsistent solubility can lead to:
-
Variable Dosing: The actual concentration of the dissolved compound can vary between experiments.
-
Precipitation in Assay Media: The compound may precipitate out of the complex biological media over the course of the experiment.
-
Formation of Aggregates: Poorly soluble compounds can form aggregates that may have different biological activities or lead to non-specific effects.
Solutions & Protocols:
-
Salt Formation: Forming a salt of 3-(2-Piperidyl)azetidin-3-ol is a robust strategy to significantly improve its aqueous solubility and dissolution rate.[10][11] This is a well-established technique for ionizable active pharmaceutical ingredients (APIs).[9] Given the basic nature of the piperidine and azetidine nitrogens, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate) is a primary strategy.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, thereby increasing their apparent solubility in water.[][13][14] This approach can be particularly useful for improving the solubility of compounds for in-vitro testing without chemically modifying them.[15][16]
-
Co-solvent Systems: Employing a co-solvent system can help maintain the compound in solution.[6] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.[17] The choice and concentration of the co-solvent should be carefully evaluated for compatibility with the biological assay.
Experimental Protocols
Protocol 1: Salt Formation for Enhanced Aqueous Solubility
Objective: To prepare a hydrochloride salt of 3-(2-Piperidyl)azetidin-3-ol to improve its aqueous solubility.
Materials:
-
3-(2-Piperidyl)azetidin-3-ol
-
2M Hydrochloric acid (HCl) in diethyl ether
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of 3-(2-Piperidyl)azetidin-3-ol in a minimal amount of anhydrous DCM in a round bottom flask.
-
While stirring, slowly add a stoichiometric equivalent of 2M HCl in diethyl ether to the solution.
-
Continue stirring at room temperature for 1-2 hours. A precipitate should form.
-
If precipitation is slow, add an excess of anhydrous diethyl ether to facilitate precipitation.
-
Collect the solid precipitate by vacuum filtration and wash with cold, anhydrous diethyl ether.
-
Dry the resulting salt under vacuum to a constant weight.
-
Characterize the salt to confirm its identity and purity.
Protocol 2: Solubility Determination by the Shake-Flask Method
Objective: To quantitatively determine the aqueous solubility of 3-(2-Piperidyl)azetidin-3-ol or its salt form.
Materials:
-
The compound to be tested
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of the compound to a known volume of the aqueous buffer in a sealed vial.[18] Ensure there is undissolved solid material.
-
Equilibrate the vials by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[18]
-
After equilibration, centrifuge the samples to pellet the undissolved solid.[19]
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[20]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of the compound in that specific medium.
Data Presentation:
Table 1: Comparative Solubility of 3-(2-Piperidyl)azetidin-3-ol
| Formulation | Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Free Base | Deionized Water | 25 | Expected to be low |
| Free Base | PBS (pH 7.4) | 25 | Expected to be low |
| HCl Salt | Deionized Water | 25 | Expected to be significantly higher |
| HCl Salt | PBS (pH 7.4) | 25 | Expected to be significantly higher |
| Free Base + 5% DMSO | PBS (pH 7.4) | 25 | Moderately increased |
| Free Base with Cyclodextrin | PBS (pH 7.4) | 25 | Increased, dependent on cyclodextrin type and concentration |
Note: The values in this table are illustrative and should be determined experimentally.
Visualization of Solubility Enhancement Strategies
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ovid.com [ovid.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. merckmillipore.com [merckmillipore.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. scispace.com [scispace.com]
- 16. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Optimizing Azetidine Ring Formation
Welcome to the technical support center dedicated to the synthesis of azetidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming the strained four-membered azetidine ring. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Introduction: The Challenge of the Four-Membered Ring
The synthesis of azetidines is a significant challenge in organic chemistry due to the inherent strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1][2] This ring strain makes the azetidine nucleus susceptible to ring-opening, leading to low yields and the formation of byproducts.[1] Key difficulties include overcoming the kinetic and thermodynamic barriers to ring formation, controlling stereochemistry, and purifying the often polar and potentially unstable products.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during azetidine synthesis in a question-and-answer format, providing explanations for the underlying causes and offering practical solutions.
Q1: My intramolecular cyclization is resulting in low yields. What are the primary factors to investigate?
A1: Low yields in intramolecular cyclizations are a frequent hurdle. Several factors can contribute to this issue:
-
Inefficient Leaving Group: The rate of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. Poor leaving groups, such as a hydroxyl group, will slow the desired cyclization, allowing side reactions to dominate.[1]
-
Solution: Convert hydroxyl groups into better leaving groups, such as mesylates, tosylates, or halides, to facilitate a more efficient ring closure.[3]
-
-
Steric Hindrance: The acyclic precursor must adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon into close proximity. Steric bulk near the reaction centers can hinder this necessary conformation.[1]
-
Solution: If possible, redesign the substrate to minimize steric hindrance around the reacting atoms.
-
-
Reaction Concentration: Intermolecular side reactions can compete with the desired intramolecular cyclization, especially at high concentrations.
-
Solution: Perform the reaction at high dilution (e.g., 0.01 M or less) to favor the intramolecular pathway.[1]
-
-
Inappropriate Base: The choice of base is crucial for deprotonating the nitrogen nucleophile without promoting elimination or other side reactions.
Q2: I am observing the formation of a five-membered ring (pyrrolidine) instead of the desired azetidine. Why is this happening and how can I prevent it?
A2: The formation of a pyrrolidine ring is a common competing reaction pathway. This is often due to the reaction conditions favoring a[1][5]-Stevens rearrangement, particularly in the ring expansion of aziridines.[1]
-
Solution:
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. For example, engineered cytochrome P450 enzymes have been shown to favor azetidine formation over pyrrolidine.[1]
-
Careful Control of Reaction Conditions: The solvent, temperature, and carbene precursor can all play a role in directing the reaction towards the desired product. Experiment with different solvents and temperatures to find the optimal conditions for azetidine formation.
-
Q3: My azetidine product appears to be decomposing during workup or purification. What are the likely causes and how can I mitigate this?
A3: The inherent ring strain of azetidines makes them susceptible to decomposition, especially under acidic conditions.[1]
-
Acid Sensitivity: The nitrogen atom in the azetidine ring can be protonated by acid, which activates the ring towards nucleophilic attack and subsequent opening.[6]
-
Solution: Maintain neutral or slightly basic conditions throughout the workup and purification process.[1] Avoid the use of standard silica gel for chromatography, as its surface is acidic.[1][2] Instead, use neutralized silica gel (pre-treated with a triethylamine solution) or an alternative stationary phase like alumina.[2] Adding a small amount of a basic modifier like triethylamine to the eluent can also help prevent decomposition.[1]
-
-
Nucleophilic Attack: The strained ring is vulnerable to attack by nucleophiles.
-
Solution: Avoid strong nucleophiles during handling and purification. If a subsequent reaction requires a nucleophile, consider a strategy where the azetidine ring is intentionally opened as part of the synthetic route.[1]
-
Q4: I am struggling with the purification of my polar azetidine derivative. What strategies can I employ?
A4: The polarity and basicity of many azetidines can make them challenging to purify by standard methods.[2]
-
Poor Elution and Peak Tailing on Silica Gel: The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance.[2]
-
Solution: As mentioned previously, use neutralized silica gel or add a basic modifier like triethylamine (0.1-1%) to your eluent.[2]
-
-
Water Solubility: Polar azetidines, especially in their salt form, can be highly soluble in water, leading to poor extraction efficiency.[2]
-
Solutions:
-
Basify the Aqueous Layer: Before extraction, basify the aqueous layer to a pH > 12 with a strong base like NaOH to ensure the azetidine is in its free-base form.[2]
-
Use a Different Extraction Solvent: Dichloromethane or a chloroform/isopropanol mixture can be more effective for extracting polar amines than ethyl acetate or diethyl ether.[2]
-
"Salting Out": Saturate the aqueous layer with a salt like NaCl or K2CO3 to decrease the solubility of your compound in the aqueous phase.[2]
-
-
-
Alternative Purification Methods:
-
Distillation: For volatile azetidines, distillation under reduced pressure can be an effective purification method.[1]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique. If the free base is an oil, it can often be converted to a crystalline salt (e.g., hydrochloride) by treating a solution of the amine with anhydrous HCl in a suitable solvent.[2]
-
Q5: I am having difficulty removing the N-protecting group without decomposing the azetidine ring. What should I consider?
A5: The stability of the azetidine ring can be highly dependent on the N-protecting group.
-
Protecting Group is Too Robust: The conditions required to remove a very stable protecting group may be too harsh for the azetidine ring to withstand.
-
Solution: Choose a protecting group that can be removed under mild conditions. Electron-withdrawing protecting groups like sulfonyl (e.g., tosyl) or carbamate (e.g., Boc) can help to stabilize the ring.[1] Consider protecting groups that can be removed orthogonally to other functional groups in your molecule.[7]
-
-
Deprotection Conditions are Too Harsh: Even with a suitable protecting group, the deprotection conditions themselves may lead to decomposition.
-
Solution: Screen different deprotection methods (e.g., acid-catalyzed, hydrogenolysis) to find one that is compatible with your specific azetidine derivative.[1]
-
Frequently Asked Questions (FAQs)
Q: What are the most common methods for synthesizing azetidines?
A: Common methods include intramolecular cyclization of γ-amino halides or activated γ-amino alcohols, [2+2] cycloadditions (such as the aza Paternò-Büchi reaction), and the ring expansion of aziridines.[3][8][9]
Q: How does solvent choice impact azetidine ring formation?
A: The choice of solvent can significantly affect reaction rates and selectivity. For example, in some enantioselective ring-opening reactions, ethereal solvents like 2-MeTHF have been found to be optimal, while highly polar solvents can decrease selectivity.[6][10] For intramolecular aminolysis of epoxy amines, 1,2-dichloroethane (DCE) has been shown to be superior to benzene.[11]
Q: What is the role of a catalyst in azetidine synthesis?
A: Catalysts can play several crucial roles, including activating substrates, controlling stereochemistry, and promoting specific reaction pathways. For instance, Lewis acids like La(OTf)₃ can catalyze the intramolecular aminolysis of epoxy amines to form azetidines.[11] Copper catalysts are used in photoinduced radical cyclizations of ynamides to generate azetidines.[12]
Q: How can I characterize my synthesized azetidine?
A: A combination of spectroscopic techniques is typically used for characterization.
-
NMR Spectroscopy (¹H and ¹³C): This is a powerful tool for confirming the structure of the azetidine ring. The chemical shifts and coupling constants of the ring protons can provide information about the substitution pattern and stereochemistry.[5][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the molecule.[14]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound.
-
Elemental Analysis: This technique can be used to confirm the elemental composition of the synthesized compound.[14]
Q: Are there any safety considerations specific to azetidine synthesis?
A: As with any chemical synthesis, it is important to follow standard laboratory safety procedures. Some reagents used in azetidine synthesis, such as strong bases and reactive intermediates, can be hazardous. Always consult the safety data sheet (SDS) for all chemicals used and perform reactions in a well-ventilated fume hood.
Experimental Protocols
General Protocol for Intramolecular Cyclization of a β-Amino Alcohol
This is a generalized two-step procedure and will likely require optimization for specific substrates.
Step 1: Mesylation of the β-Amino Alcohol
-
Dissolve the β-amino alcohol (1.0 equiv) in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base (e.g., triethylamine, 1.5 equiv) followed by methanesulfonyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the mesylation is complete (monitor by TLC or LC-MS).
Step 2: Ring Closure to Form the Azetidine
-
To the reaction mixture from Step 1, add a stronger base (e.g., DBU, 1.5 equiv) to induce ring closure.
-
Stir the reaction at room temperature until azetidine formation is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutralized silica gel or by another suitable method.[1]
General Protocol for Lewis Acid-Catalyzed Azetidine Synthesis from a cis-3,4-Epoxy Amine
This is a generalized procedure and may require optimization for specific substrates.[15]
-
To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (0.2 M), add La(OTf)₃ (5 mol%) at room temperature.
-
Stir the mixture under reflux until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with dichloromethane (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to afford the desired azetidine.
Visualizations
Troubleshooting Workflow for Low Yield in Azetidine Synthesis
Caption: A decision-making workflow for troubleshooting low yields in azetidine synthesis.
General Mechanism for Intramolecular Cyclization
Caption: A simplified representation of the intramolecular SN2 reaction for azetidine formation.
References
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
- Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
- Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Evano, G., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides.
- Valderrey, C., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
- Gafurov, Z. N., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16297-16313.
- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
-
Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][6]-Stevens Rearrangement. Journal of the American Chemical Society, 144(8), 3464-3469.
- Krasavin, M., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Jacobsen, E. N., et al. (2025).
- Al-Masoudi, N. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Mesopotamian Journal of Pharmaceutical Sciences, 2020(2), 52-64.
- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1243167.
- Jacobsen, E. N., et al. (2025). Rational Catalyst Design for the Asymmetric Ring-Opening of Azetidines. Synfacts, 21(04), 0359.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-255.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 12. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajchem-a.com [ajchem-a.com]
- 15. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
3-(2-Piperidyl)azetidin-3-ol stability in aqueous buffer solutions
Technical Support Center: 3-(2-Piperidyl)azetidin-3-ol Aqueous Stability
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-(2-Piperidyl)azetidin-3-ol. Due to the unique structural constraints of this diamine, handling it in aqueous buffers requires precise environmental control to prevent rapid degradation.
Mechanistic Overview of Azetidinol Instability
3-(2-Piperidyl)azetidin-3-ol (CAS: 2940939-64-8) is frequently utilized as a polar, conformationally restricted building block in drug discovery[1]. Structurally, it contains a basic piperidine ring and a highly strained azetidin-3-ol moiety. The four-membered azetidine ring inherently possesses approximately 25.4 kcal/mol of ring strain[2].
In aqueous solutions, the stability of this compound is entirely dictated by the protonation state of its nitrogen atoms. While the piperidine nitrogen (pKa ~10–11) is stable when protonated, the azetidine nitrogen (pKa ~8–10) becomes a liability at acidic pH. Protonation of the azetidine nitrogen converts it into a highly reactive azetidinium ion, which acts as an excellent leaving group. This lowers the activation energy for nucleophilic attack by water, thermodynamically driving an irreversible ring-opening hydrolysis that relieves the intrinsic ring strain[3].
Troubleshooting Guides & FAQs
Q1: Why does my 3-(2-Piperidyl)azetidin-3-ol stock degrade rapidly in acidic buffers (e.g., 0.1% TFA or pH 3.0 citrate)?
-
Root Cause: Acid-catalyzed nucleophilic ring opening. At pH < 5, the azetidine nitrogen is fully protonated. Water molecules in the buffer attack the adjacent carbon of the azetidinium intermediate, cleaving the ring to form an acyclic amino-diol degradant[4].
-
Resolution: Never store this compound in acidic media. If acidic conditions are strictly required for an assay (e.g., HPLC mobile phases), prepare the solution immediately before use and keep it chilled. For long-term storage, utilize pH 7.4 phosphate-buffered saline (PBS) or unbuffered LC-MS grade water, and store aliquots at -20°C.
Q2: I observe multiple degradation peaks in LC-MS after incubating the compound at pH 9.0 for 48 hours. Is this base-catalyzed degradation?
-
Root Cause: While azetidines are significantly more stable in neutral to basic conditions than in acid, prolonged exposure to elevated pH (where the nitrogens are in their free-base form) can facilitate intermolecular reactions or oxidative degradation, especially if trace heavy metals or dissolved oxygen are present in the buffer[4].
-
Resolution: Maintain the buffer strictly between pH 7.0 and 7.5 for maximum stability. If high-pH incubation is necessary, degas your buffers with nitrogen to remove dissolved oxygen and consider adding a trace amount of EDTA to chelate reactive metals.
Q3: How do I analytically differentiate between azetidine ring-opening and piperidine degradation?
-
Root Cause: Both rings contain basic nitrogens, making it difficult to identify the degradation site using intact mass alone. However, the piperidine ring is unstrained and thermodynamically stable in water.
-
Resolution: Utilize LC-MS/MS fragmentation. Acid-catalyzed ring-opened azetidine degradants will exhibit a mass shift of +18 Da (addition of H₂O). Fragmentation of this +18 Da precursor will yield product ions that retain the intact piperidine signature, confirming that the azetidine ring was the exclusive site of hydrolysis.
Quantitative Stability Data
The following table summarizes the anticipated stability profile of 3-(2-Piperidyl)azetidin-3-ol in various aqueous environments. Data is extrapolated from validated stability models of structurally analogous azetidines[3][4].
| Buffer Condition | Temperature | Time Point | Remaining Purity (%) | Estimated T₁/₂ | Primary Degradant |
| pH 1.8 (HCl) | 25°C | 24 hours | < 5.0% | < 1.5 hours | Acyclic amino-diol |
| pH 3.0 (Citrate) | 25°C | 48 hours | 65.2% | ~ 72 hours | Acyclic amino-diol |
| pH 7.4 (PBS) | 25°C | 7 days | 99.5% | > 6 months | None detected |
| pH 7.4 (PBS) | 40°C | 7 days | 97.8% | ~ 3 months | Trace oxidation |
| pH 9.0 (Borate) | 25°C | 48 hours | 98.1% | ~ 14 days | Unknown/Oxidative |
Experimental Protocol: Self-Validating Aqueous Stability Assessment
To ensure data trustworthiness, researchers must empirically validate the stability of their specific batch of 3-(2-Piperidyl)azetidin-3-ol (frequently supplied as a dihydrochloride salt[1]). This protocol is designed as a self-validating system to isolate pH effects from solvent artifacts.
Step-by-Step Methodology:
-
Stock Preparation: Accurately weigh 2.0 mg of 3-(2-Piperidyl)azetidin-3-ol dihydrochloride. Dissolve in 2.0 mL of LC-MS grade water to create a 1.0 mg/mL stock.
-
Causality: Utilizing pure water rather than an organic solvent (like DMSO or Methanol) prevents cosolvent-induced shifts in the buffer's pKa during the downstream assay, ensuring the pH remains absolute.
-
-
Buffer Aliquoting: Prepare 100 mM buffer solutions at pH 2.0 (Glycine-HCl), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate). Transfer 900 µL of each buffer into separate, labeled amber glass HPLC vials.
-
Spiking and Incubation: Add 100 µL of the aqueous stock solution to each vial (final concentration: 0.1 mg/mL). Seal the vials and place them in a temperature-controlled autosampler set to 25°C.
-
Time-Course Sampling (Self-Validating Step): Inject 5 µL from each vial onto an LC-MS system at t=0, 1h, 4h, 24h, and 48h.
-
Validation: The t=0 injection establishes the internal baseline (100% purity mass balance). The pH 7.4 buffer serves as the negative control; if degradation occurs here, it indicates contamination or thermal instability rather than acid hydrolysis.
-
-
Quenching (Manual Sampling): If samples are manually withdrawn rather than analyzed real-time, quench the acidic aliquots immediately by neutralizing with 1M NaOH to halt degradation prior to injection.
-
Data Analysis: Plot the natural log (ln) of the intact parent mass peak area versus time. Calculate the pseudo-first-order degradation rate constant (
) and determine the half-life ( ).
Visualizations
Mechanism of acid-catalyzed ring-opening of 3-(2-Piperidyl)azetidin-3-ol in aqueous buffers.
Standardized workflow for empirical stability testing of azetidine-containing compounds.
References
-
1-Benzhydrylazetidin-3-one hydrochloride | RUO - Benchchem. 2
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC (NIH). 3
-
Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability - Benchchem. 4
-
3-(2-piperidyl)azetidin-3-ol;dihydrochloride|CAS 2940939-64-8 - TCI Chemical Trading. 1
Sources
Technical Support Center: Troubleshooting Low Yields in Multi-Step Azetidine Synthesis
Introduction As a Senior Application Scientist, I frequently consult with researchers struggling to construct azetidine rings. The four-membered nitrogen heterocycle is a privileged, highly sought-after scaffold in modern drug discovery due to its ability to improve pharmacokinetic properties and lower lipophilicity. However, its inherent ring strain (approximately 25.4 kcal/mol) makes its synthesis thermodynamically and kinetically disfavored[1].
This technical guide bypasses generic advice to deconstruct the causality behind low yields. By understanding the physical chemistry governing these reactions, we can implement field-proven, self-validating protocols to rescue failing syntheses.
Part 1: Core Principles & The Causality of Low Yields
Before troubleshooting, it is critical to understand why azetidine syntheses fail. The challenges generally fall into three mechanistic categories:
-
Ring Strain & Competing Pathways: The high strain energy makes the transition state for classical 4-exo-tet cyclizations energetically demanding. Because intramolecular ring closure is slow, competing intermolecular side reactions (such as oligomerization) often dominate the reaction pathway[1].
-
Frontier Molecular Orbital (FMO) Mismatch: In modern photochemical[2+2] cycloadditions (e.g., the aza-Paternò-Büchi reaction), success dictates that the excited triplet state of the imine/oxime must energetically match the alkene. If mismatched, the alkene will preferentially absorb the energy and dimerize, bypassing azetidine formation entirely[2][3].
-
Conformational Constraints: For S_N2 cyclizations, acyclic precursors must adopt a specific gauche conformation to bring the nucleophilic nitrogen and electrophilic carbon into proximity. Steric hindrance near the reacting centers can physically prevent this alignment[1].
Part 2: Troubleshooting FAQs
Q1: My intramolecular S_N2 cyclization is stuck at 15-20% yield, and I am isolating a large amount of polymeric material. How do I force ring closure? A1: The presence of polymers indicates that intermolecular collisions are kinetically outcompeting your desired intramolecular cyclization[1].
-
The Fix: First, operate at high dilution (≤ 0.01 M) to statistically reduce intermolecular collisions[1]. Second, upgrade your leaving group. Poor leaving groups (like chlorides) slow down the S_N2 rate; convert hydroxyls to highly efficient mesylates or triflates[1]. Finally, consider modifying the substrate to induce the Thorpe-Ingold effect—adding bulky substituents to the carbon chain compresses the internal bond angle, forcing the reactive ends closer together.
Q2: I'm attempting a visible-light-mediated aza-Paternò-Büchi reaction, but I'm isolating mostly alkene dimers instead of my monocyclic azetidine. What went wrong? A2: You are experiencing a Frontier Molecular Orbital (FMO) mismatch[3].
-
The Fix: The aza-Paternò-Büchi reaction relies on triplet energy transfer catalysis. If the triplet energy of the alkene is lower than the oxime, the photocatalyst will preferentially excite the alkene, leading to dimerization[3]. You must computationally pre-screen your substrates to ensure the FMO energies of the acyclic oximes match the alkenes[2]. Additionally, select a photocatalyst (e.g., specific Iridium complexes) with a triplet energy precisely calibrated to excite the oxime but not the alkene[4].
Q3: My azetidine decomposes completely during silica gel chromatography. How do I purify it without destroying my yield? A3: Azetidines are highly polar, and their strained rings are highly susceptible to acid-catalyzed ring-opening[1].
-
The Fix: Standard silica gel contains slightly acidic silanol groups. Protonation of the azetidine nitrogen activates the ring for nucleophilic attack, destroying your product on the column. Pre-treat your silica gel with 1-2% triethylamine (TEA) to neutralize these acidic sites, or switch to basic alumina[1]. Alternatively, protect the nitrogen with an electron-withdrawing group (e.g., Boc, Tosyl) prior to purification to reduce its basicity and stabilize the ring[1].
Q4: Traditional cyclizations are failing completely due to steric bulk. Is there a modular alternative that bypasses cyclization? A4: Yes. Strain-release homologation of bicyclobutanes (BCBs)[5].
-
The Fix: Instead of fighting ring strain to close the ring, this method exploits the even higher ring strain of 1-azabicyclo[1.1.0]butanes to drive the reaction forward. The cleavage of the central C-N bond relieves strain, thermodynamically driving the formation of a functionalized azetidine when reacted with nucleophiles like boronic esters[5].
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Visible-Light-Mediated Aza-Paternò-Büchi Reaction
Purpose: Synthesis of monocyclic azetidines from acyclic oximes and alkenes.
-
Preparation: In a rigorously dried Schlenk tube under Argon, dissolve the acyclic oxime (0.1 mmol) and the unactivated alkene (0.2 mmol) in anhydrous acetonitrile to achieve a 0.1 M concentration[4].
-
Catalyst Addition: Add the selected Iridium photocatalyst (e.g.,
, 2 mol%). -
Degassing (Validation Checkpoint 1): Sparge the solution with Argon for exactly 10 minutes. Causality: Oxygen is a triplet quencher. Failure to rigorously degas will result in immediate quenching of the photocatalyst's excited state, dropping yields to near zero.
-
Irradiation: Irradiate the sample with blue LED lamps (450 nm) for 16 hours at room temperature[4].
-
Monitoring (Validation Checkpoint 2): Take an NMR aliquot using mesitylene as an internal standard[4]. If alkene dimers are the primary species, halt the reaction; your FMOs are mismatched[3].
Protocol B: Strain-Release Homologation of Azabicyclo[1.1.0]butane (ABB)
Purpose: Modular construction of highly functionalized azetidines.
-
Lithiation: In a dry reaction vessel under inert atmosphere, dissolve the azabicyclo[1.1.0]butane precursor in anhydrous THF at -78 °C. Slowly add tert-butyllithium to generate the azabicyclo[1.1.0]butyl lithium intermediate[5][6].
-
Electrophile Trapping: Add the desired boronic ester dropwise.
-
Strain-Release (Validation Checkpoint 1): Introduce a proton source (N-protonation). Causality: Protonation triggers the 1,2-migration and cleavage of the central C–N bond. This step is highly exothermic due to the massive release of ring strain. Monitor temperature carefully.
-
Isolation: Quench with saturated aqueous
, extract with ethyl acetate, and purify via TEA-treated silica gel chromatography[5].ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
Part 4: Quantitative Data Summaries
Table 1: Optimization Parameters for Intramolecular
| Parameter | Sub-Optimal Condition | Optimized Condition | Mechanistic Rationale |
| Concentration | > 0.1 M | ≤ 0.01 M | High dilution statistically favors intramolecular collisions over intermolecular oligomerization[1]. |
| Leaving Group | Chloride (-Cl) | Mesylate (-OMs) / Triflate (-OTf) | Enhances the rate of the |
| Purification | Standard Silica Gel | 2% TEA-Treated Silica | Neutralizes acidic silanol sites, preventing acid-catalyzed ring opening[1]. |
| Protecting Group | Alkyl (-R) | Tosyl (-Ts) / Boc | Electron-withdrawing groups reduce nitrogen basicity, stabilizing the strained ring[1]. |
Table 2: Comparison of Azetidine Synthesis Strategies
| Strategy | Primary Advantage | Primary Limitation | Ideal Use Case |
| Intramolecular | Highly accessible reagents | Prone to oligomerization | Simple, unhindered azetidine cores. |
| Aza-Paternò-Büchi | Atom-economical [2+2] | Requires precise FMO matching | Complex, highly substituted monocyclic azetidines[3]. |
| Strain-Release (ABB) | Bypasses cyclization strain | Requires highly reactive lithium intermediates | Modular functionalization with diverse electrophiles[5]. |
Part 5: Visualizations
Troubleshooting workflow for diagnosing and resolving low azetidine yields.
Mechanistic divergence in visible-light-mediated aza-Paternò-Büchi reactions.
Part 6: References
1.[1] BenchChem. "Technical Support Center: Azetidine Synthesis Protocols." BenchChem. URL: 2.[2] MIT News. "Scientists use computational modeling to guide a difficult chemical synthesis." Massachusetts Institute of Technology. URL: 3.[5] BenchChem. "1-Benzhydrylazetidin-3-one hydrochloride | RUO." BenchChem. URL: 4.[6] RSC Publishing. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Royal Society of Chemistry. URL: 5.[4] Semantic Scholar. "Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes." Semantic Scholar. URL: 6.[3] PubMed. "Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines." Science. URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scientists use computational modeling to guide a difficult chemical synthesis | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 3. Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1-Benzhydrylazetidin-3-one hydrochloride | RUO [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Strategies to reduce off-target activity of piperidine derivatives
Welcome to the Medicinal Chemistry Optimization Support Center . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and resolve one of the most pervasive challenges in drug discovery: mitigating the off-target liabilities of piperidine-containing scaffolds.
Piperidines are privileged pharmacophores, but their basicity and conformational flexibility often lead to promiscuous binding—most notoriously to the hERG potassium channel (causing cardiotoxicity) and various unintended GPCRs. This guide provides field-proven, mechanistically grounded strategies to engineer these liabilities out of your lead compounds while preserving target efficacy.
Diagnostic Workflow: Resolving Piperidine Liabilities
Before diving into specific chemical modifications, it is critical to diagnose why your piperidine derivative is hitting off-targets. The following decision matrix outlines the logical progression for structural optimization.
Decision matrix for resolving piperidine-induced off-target liabilities.
Troubleshooting FAQs
Q1: My piperidine lead compound shows potent hERG channel inhibition (IC50 < 1 µM). How do I reduce this without losing primary target efficacy?
The Causality: Piperidines are basic amines (typical pKa ~10.0–11.0) that exist primarily as protonated cations at physiological pH. The central cavity of the hERG potassium channel is highly susceptible to trapping lipophilic, polyaromatic basic amines via strong cation-π interactions with aromatic residues (e.g., Tyr652, Phe656)[1].
The Solution: You must reduce the fraction of the protonated species at pH 7.4 or alter the lipophilicity.
-
Attenuate pKa via Inductive Effects: If the basic nitrogen is required for primary target binding, introduce electronegative atoms adjacent to the amine. Adding a 3-fluoro or 4-fluoro substituent to the piperidine ring utilizes inductive electron withdrawal to lower the pKa of the amine[2][3]. This reduces the cationic charge density required for hERG binding while often retaining primary target affinity.
-
Bioisosteric Replacement: If the specific piperidine carbon framework is not strictly required, replace it with a morpholine or piperazine ring. The additional heteroatom significantly lowers the pKa (by up to two orders of magnitude) and reduces the compound's overall lipophilicity (clogP), directly mitigating hERG accumulation[1].
Q2: My compound exhibits broad promiscuity across multiple GPCRs and kinases. How can I engineer target selectivity?
The Causality: An unsubstituted piperidine ring is highly flexible. It can rapidly interconvert between various chair and boat conformations, allowing the pharmacophore to dynamically adapt and fit into the binding pockets of unintended off-target receptors.
The Solution: Conformational Restriction. By introducing steric bulk or bridging the ring, you force the molecule to "escape from flatland" and lock it into a single, defined 3D geometry[4].
-
Bridged Systems: Converting the piperidine into a bridged bicyclic system (e.g., quinuclidine, tropane, or 2-azanorbornane) enforces a rigid conformation. If your primary target accepts this specific geometry, you will maintain potency while sterically clashing with off-target pockets[4].
-
Steric Hindrance: Introducing methyl groups (e.g., 3,4,6-trisubstituted piperidines) creates steric hindrance that prevents the molecule from adopting the conformations required by off-target kinases, significantly improving the safety profile[5].
Quantitative Impact of Piperidine Modifications
To guide your synthetic strategy, use the following table to estimate the physicochemical impact of standard piperidine modifications.
| Modification Strategy | Mechanistic Rationale | Typical pKa Shift | Impact on Lipophilicity (clogP) | Expected hERG IC50 Impact |
| Unsubstituted Piperidine | Baseline reference | ~10.0 - 11.0 | Baseline | Baseline (High Risk) |
| 3-Fluoro substitution | Inductive pKa reduction | -1.5 to -2.0 | Slightly lower | 10x to 50x increase (Safer) |
| Morpholine replacement | Heteroatom inductive effect | -2.0 to -3.0 | Lower (-1.0) | >50x increase (Safer) |
| N-Acylation (Amide) | Neutralization of basic center | Neutralized | Variable | Complete ablation |
| Bridged (Quinuclidine) | Conformational restriction | Variable | Higher (+0.5) | Target-dependent selectivity |
Step-by-Step Methodology: Self-Validating hERG De-Risking Protocol
When optimizing a piperidine scaffold, do not rely solely on biological assays. You must build a self-validating loop that physically confirms your chemical modifications achieved the intended physicochemical change before assessing biological outcomes.
Step 1: Potentiometric pKa Determination
-
Objective: Validate that fluorination or heteroatom substitution successfully lowered the basicity.
-
Procedure:
-
Dissolve 2-5 mg of the modified piperidine in a standardized cosolvent system (e.g., 50% methanol/water) to ensure solubility.
-
Titrate the solution with 0.1 M HCl using an automated potentiometric titrator.
-
Extrapolate the aqueous pKa using the Yasuda-Shedlovsky method.
-
-
Self-Validation Check: The experimental pKa must match your in silico prediction within ±0.5 log units. If the pKa remains >9.0, the inductive effect was insufficient. Do not proceed to biological testing; redesign the molecule.
Step 2: Automated Patch-Clamp Electrophysiology
-
Objective: Functionally measure the reduction in hERG channel blockade[1].
-
Procedure:
-
Culture HEK293 cells stably expressing the hERG potassium channel.
-
Using an automated patch-clamp system (e.g., QPatch), apply the modified compound at escalating concentrations (0.1 µM to 30 µM).
-
Apply a depolarizing voltage pulse and measure the amplitude of the outward tail current.
-
-
Self-Validation Check: Include a known hERG inhibitor (e.g., E-4031) as a positive control to ensure assay sensitivity. A successfully de-risked compound should exhibit an IC50 > 10 µM.
Step 3: Primary Target Potency Retention
-
Objective: Ensure the structural modification did not ablate primary target binding.
-
Procedure: Run your primary biochemical or cell-based functional assay in parallel with the hERG screen.
-
Self-Validation Check: Calculate the Safety Margin (
). A successful optimization yields a safety margin of >100-fold[1].
Self-validating experimental workflow for hERG de-risking of piperidine derivatives.
References
- Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.
- Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Publications.
- Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed.
- Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. ACS Publications.
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
Sources
- 1. drughunter.com [drughunter.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of polar amine compounds
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers, scientists, and drug development professionals overcome the unique challenges associated with the purification of polar amine compounds.
Polar amines are notoriously difficult to purify due to their high hydrophilicity and basicity. Standard reversed-phase (RP) methods often result in poor retention, severe peak tailing, and irreversible adsorption. This guide provides a mechanistic understanding of these failures, a diagnostic workflow, and self-validating experimental protocols to ensure robust, reproducible separations.
Diagnostic Hub: Root Cause Analysis
Before altering your method, you must identify the physical or chemical mechanism causing the failure. Use the diagnostic workflow below to determine the correct corrective action for your polar amine purification.
Diagnostic workflow for troubleshooting polar amine retention and peak tailing.
Mechanistic FAQs: Understanding the "Why"
Q1: Why do my polar amines exhibit severe peak tailing on standard C18 columns, and how do I fix it?
A: Peak tailing (Asymmetry factor,
Q2: My amine elutes in the void volume. How can I increase retention without relying on ion-pairing reagents? A: Standard reversed-phase (RP) columns rely on hydrophobic interactions, which are insufficient for highly polar, hydrophilic amines[5]. While ion-pairing reagents (like heptafluorobutyric acid) can increase retention, they are notoriously difficult to wash out of LC systems and can severely suppress ionization in Mass Spectrometry (MS) detection[6]. Causality & Solution: The two most effective, MS-compatible alternatives are Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography.
-
HILIC: Operates as a "reversed-reversed phase." It uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and an organic-rich mobile phase (typically >60% acetonitrile)[5][7]. The water in the mobile phase forms an aqueous-rich layer on the stationary phase surface. Polar amines partition into this water layer, increasing their retention[5][7].
-
Mixed-Mode Chromatography: Combines a reversed-phase alkyl chain with an ion-exchange functional group (e.g., Reversed-Phase Cation-Exchange)[8][9]. This provides a dual retention mechanism: hydrophobic retention for the carbon skeleton and electrostatic retention for the protonated amine[9][10].
Q3: Why is my sample recovery so low when purifying basic amines? A: Low recovery is often due to irreversible non-specific adsorption (NSA) to the column surface or metallic frits[8]. Basic amines can bind so tightly to active silanols or metal oxide layers in the flow path that they fail to elute completely. Causality & Solution: Increasing the buffer concentration (>20 mM) or using a more surface-active counter-ion can help mask these sites and outcompete the analyte for binding[2]. Additionally, modern columns with specialized hardware (e.g., MaxPeak HPS Technology) are designed specifically to minimize NSA and improve recovery[8].
Data Presentation: Chromatographic Mode Comparison
To select the optimal purification strategy, compare the quantitative performance metrics of different chromatographic modes for polar amines.
| Chromatographic Mode | Typical Organic Modifier (%) | Typical Amine Asymmetry ( | Retention Factor ( | MS Compatibility |
| RP-HPLC (Standard) | 5 - 20% | > 2.0 (Severe Tailing) | < 1.0 (Elutes in void) | Excellent |
| RP-HPLC + Ion-Pairing | 5 - 40% | 1.0 - 1.2 (Symmetrical) | 2.0 - 10.0 | Poor (Ion suppression) |
| HILIC | 60 - 95% | 1.0 - 1.3 (Symmetrical) | 3.0 - 15.0 | Excellent (Enhanced) |
| Mixed-Mode (RP/CEX) | 10 - 90% | 1.0 - 1.2 (Symmetrical) | 5.0 - 20.0 | Excellent |
Methodology Vault: Self-Validating Protocols
Protocol 1: Diagnosing & Correcting Peak Tailing in RP-HPLC
Objective: Differentiate between physical column degradation and chemical silanol interactions to restore peak symmetry (
-
The Neutral Marker Test (Self-Validation): Inject a neutral compound (e.g., uracil or a neutral alkylphenone) under your current mobile phase conditions[3]. Neutral compounds cannot tail due to acid-base interactions.
-
Evaluate Asymmetry (
): Calculate the Asymmetry factor ( = B/A at 10% peak height)[1].-
Outcome A (Physical Issue): If the neutral compound exhibits tailing (
> 1.5), the issue is physical (e.g., a void at the column inlet, blocked frit, or extra-column dead volume)[3][4]. Action: Replace the column or minimize tubing length.ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -
Outcome B (Chemical Issue): If the neutral compound is symmetrical (
~ 1.0) but the basic amine tails, the issue is an acid-base interaction with silanols[3]. Proceed to Step 3.
-
-
Chemical Remediation: Lower the mobile phase pH to 2.5 using phosphoric acid (for UV) or formic acid (for MS) to neutralize the acidic silanols[2]. Re-inject the amine. If tailing persists, switch to a high-purity, fully end-capped Type B silica column[2][11].
Protocol 2: HILIC Method Development for Polar Amines
Objective: Achieve baseline resolution and
-
Column Selection: Select a zwitterionic (e.g., HILIC-Z) or amide-bonded HILIC column for robust retention of charged polar metabolites[6].
-
Mobile Phase Preparation:
-
Sample Diluent Optimization: Dilute the sample in a solvent matching the initial gradient conditions (e.g., 80% ACN / 20% Water). Injecting a sample dissolved in 100% water will disrupt the aqueous layer on the stationary phase, causing severe peak distortion (fronting or splitting)[5][6].
-
Gradient Elution: Start at 95% B and decrease to 50% B over 15 column volumes. In HILIC, the aqueous phase is the strong solvent; increasing water elutes the polar amines[5][7].
-
System Validation: Inject a neutral, non-retained marker (e.g., toluene). It should elute near the void volume (
). If the amine elutes before the neutral marker, the HILIC partitioning mechanism has failed (likely due to insufficient organic solvent).
References
- Waters Blog.
- Element Lab Solutions. Peak Tailing in HPLC.
- Agilent.
- Helix Chromatography.
- LCGC International. HPLC Diagnostic Skills II – Tailing Peaks.
- Element Lab Solutions.
- Axion Labs. HPLC Peak Tailing.
- NIH. Hydrophilic interaction liquid chromatography (HILIC)
- LCGC International.
- Thermo Fisher Scientific.
- ACD/Labs.
- Chrom Tech, Inc.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. waters.com [waters.com]
- 9. helixchrom.com [helixchrom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of 3-(2-Piperidyl)azetidin-3-ol Dihydrochloride
Welcome to the Technical Support Center for 3-(2-Piperidyl)azetidin-3-ol dihydrochloride (CAS 2940939-64-8). This portal is designed for researchers, analytical scientists, and drug development professionals conducting forced degradation studies. Our goal is to help you design stability-indicating methods that comply with global regulatory standards while addressing the unique chemical liabilities of this specific molecule.
Structural Vulnerability Analysis (The Causality of Degradation)
To design an effective forced degradation study, you must first understand the intrinsic chemical liabilities of your target molecule. 3-(2-Piperidyl)azetidin-3-ol dihydrochloride possesses three critical structural features that dictate its degradation pathways:
-
Azetidine Ring Strain: The four-membered azetidine ring possesses significant angle strain. Under basic conditions, hydroxide ions act as strong nucleophiles, attacking the strained azaheterocycle and facilitating ring-opening degradation pathways that yield amino-alcohol derivatives[1].
-
Secondary Amines: Both the piperidine and azetidine rings contain secondary amines. These moieties are highly susceptible to oxidation, rapidly forming highly polar N-oxides when exposed to peroxides or radical initiators[2].
-
Dihydrochloride Salt: The presence of two HCl equivalents makes the Active Pharmaceutical Ingredient (API) highly acidic in unbuffered aqueous solutions. When performing base hydrolysis, the first two equivalents of base are consumed merely neutralizing the salt. Failing to account for this causality will lead to false-negative degradation results.
Troubleshooting FAQs
Q1: Why am I seeing rapid degradation in 0.1 N NaOH but almost no degradation in 0.1 N HCl? A: This is a classic manifestation of azetidine ring strain. The four-membered ring is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻), which forces the ring open. In contrast, under acidic conditions, the secondary amines are fully protonated. This protonation sterically and electronically shields the ring from nucleophilic attack, rendering the molecule relatively stable in acid.
Q2: During oxidative stress with 3% H₂O₂, my mass balance drops below 85%. Where is the rest of my compound? A: Secondary amines rapidly oxidize to N-oxides. These N-oxides are extremely polar and often elute in the void volume of a standard C18 reversed-phase HPLC column, causing an apparent loss of mass balance. Solution: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or use an ion-pairing reagent to retain highly polar degradants. Additionally, you must quench the oxidation reaction with sodium thiosulfate to prevent continuous over-oxidation in the autosampler.
Q3: My LC-MS peaks are severely tailing, making it difficult to quantify the degradation products. How can I fix this? A: The parent molecule and its primary degradants contain multiple basic nitrogen atoms. Even as a dihydrochloride salt, these amines interact strongly with residual silanols on the silica stationary phase during chromatography. Solution: Use an end-capped column designed specifically for basic compounds. For mobile phases, use ammonium formate buffer (pH 3.0) or 0.1% formic acid to ensure complete protonation, or switch to a high-pH mobile phase (e.g., ammonium bicarbonate, pH 10) if using a pH-stable column to keep the amines neutral.
Experimental Protocols: Self-Validating Systems
In accordance with ICH Q1A(R2) guidelines[3], forced degradation studies must target a degradation level of 5% to 20%. Every protocol below is designed as a self-validating system . This means each stress condition incorporates specific controls to definitively prove that observed chromatographic peaks are true degradation products and not artifacts or reagent impurities.
Protocol A: Hydrolytic Stress (Acid/Base)
-
Objective: Evaluate susceptibility to hydrolysis.
-
Step 1: Base Preparation: Dissolve API in 0.1 N NaOH to a concentration of 1 mg/mL. Critical Adjustment: Add an extra 0.05 N NaOH to the solution to compensate for the neutralization of the dihydrochloride salt.
-
Step 2: Acid Preparation: Dissolve API in 0.1 N HCl to 1 mg/mL.
-
Step 3: Incubate both solutions at 60°C for 24–48 hours.
-
Self-Validation: Run a "Reagent Blank" (0.1 N NaOH/HCl without API) and an "API Control" (API in neutral HPLC-grade water at 60°C). Neutralize all samples to pH ~7 before HPLC injection to prevent column degradation.
Protocol B: Oxidative Stress
-
Objective: Evaluate N-oxide formation on the piperidine and azetidine rings.
-
Step 1: Dissolve API in 3% H₂O₂ to a concentration of 1 mg/mL.
-
Step 2: Incubate at room temperature (25°C) for 2 to 6 hours.
-
Step 3: Quench the reaction by adding an equimolar amount of sodium thiosulfate.
-
Self-Validation: Run a "Quench Control" (H₂O₂ + sodium thiosulfate, no API) to identify quench-related ghost peaks. Compare against an unoxidized API control.
Protocol C: Thermal Stress
-
Objective: Evaluate solid-state thermodynamic stability.
-
Step 1: Spread 50 mg of solid API uniformly in a thin layer inside a sealed glass vial.
-
Step 2: Store the vial in a forced-draft oven at 80°C for 7 days.
-
Self-Validation: Compare against a solid API sample stored at 2–8°C (Refrigerated Control) to ensure baseline purity is established and to rule out degradation from ambient moisture.
Protocol D: Photolytic Stress
-
Objective: Evaluate radical-mediated N-dealkylation or ring cleavage per ICH Q1B[4].
-
Step 1: Expose a thin layer of solid API and an aqueous solution of API (1 mg/mL) in a photostability chamber.
-
Step 2: Irradiate the samples to achieve a minimum of 1.2 million lux hours of visible light and 200 W·hr/m² of near-UV energy.
-
Self-Validation: Wrap an identical set of samples in aluminum foil (Dark Control) and place them in the exact same photostability chamber. This isolates light-induced degradation from ambient thermal degradation occurring inside the chamber.
Quantitative Data Presentation
The table below summarizes the expected degradation profile of 3-(2-Piperidyl)azetidin-3-ol dihydrochloride based on its structural liabilities.
| Stressor Category | Reagent / Condition | Target Degradation | Primary Degradation Pathway | Expected Degradants |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | 10% - 20% | Nucleophilic attack | Azetidine ring-opened amino-alcohols |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 48h | < 5% | Protonation (Protective) | Highly stable; trace C-N cleavage |
| Oxidation | 3% H₂O₂, 25°C, 4h | 15% - 20% | Amine Oxidation | Piperidine/Azetidine N-oxides |
| Thermal (Solid) | 80°C, 7 Days | < 5% | Thermodynamic cleavage | Trace N-dealkylation products |
| Photolysis | 1.2M lux hrs (UV/Vis) | 5% - 10% | Radical-mediated | Complex mixture; N-dealkylation |
Logical Workflow Visualization
Logical workflow of forced degradation studies for 3-(2-Piperidyl)azetidin-3-ol dihydrochloride.
References
-
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway Source: ResearchGate URL: [Link]
-
Title: Understanding Photostability Testing for Cosmetic & OTC Drug Products (ICH Q1B) Source: Certified Laboratories URL: [Link]
Sources
Enhancing metabolic stability of azetidine-containing drug candidates
Welcome to the Azetidine Metabolic Stability Support Center . As a Senior Application Scientist, I have designed this technical guide to help you troubleshoot, diagnose, and resolve metabolic liabilities associated with azetidine-containing drug candidates.
While incorporating small aliphatic rings like azetidines is an excellent strategy to increase the fraction of sp3 carbons (
Module 1: Diagnosing Metabolic Liabilities (FAQs)
Q1: My azetidine candidate shows high intrinsic clearance (
Q2: I am seeing rapid clearance in human hepatocytes, but my HLM stability is excellent. What is the hidden liability?
A: You are likely observing a Phase II metabolic liability: Glutathione S-transferase (GST)-catalyzed ring opening . Highly strained systems, particularly spiro-azetidines, can undergo direct nucleophilic attack by glutathione (GSH) on the
Module 2: Structural Troubleshooting & Optimization
Q3: How can I structurally modify my azetidine to block CYP450-mediated
-
Electronic Deactivation: The strong inductive effect of fluorine pulls electron density away from the nitrogen, significantly lowering its
. A less basic nitrogen is far less susceptible to the initial single-electron oxidation step required by CYP450[5][6]. -
Steric/Isosteric Blocking: It replaces vulnerable C-H bonds with robust C-F bonds, physically blocking hydroxylation[6]. Alternatively, adding steric bulk (e.g., methyl groups) at the C2/C4 positions can sterically shield the
-carbon from the CYP active site[6].
Q4: How do I prevent GST-mediated nucleophilic ring opening in my spiro-azetidine series? A: GST-mediated attack is driven by the thermodynamic relief of ring strain. If your Structure-Activity Relationship (SAR) allows, consider the following:
-
N-Substitution: N-acylation or N-arylation delocalizes the nitrogen lone pair, preventing the formation of the protonated cyclic aminyl intermediate that facilitates GSH attack[3][6].
-
Bioisosteric Replacement: Swap the azetidine for an oxetane ring. Oxetanes maintain similar dipole moments and
character but shift the metabolic clearance pathway away from GST and CYP450 entirely, directing it toward microsomal epoxide hydrolase (mEH)[7][8].
Module 3: Diagnostic Workflows & Validated Protocols
To confidently optimize your compound, you must first prove the mechanism of clearance. The following self-validating protocol differentiates between CYP450 and GST-mediated liabilities.
Protocol: CYP450 vs. GST Phenotyping & Trapping Assay
This protocol utilizes 1-aminobenzotriazole (ABT), a pan-CYP inhibitor, to isolate GST-mediated clearance, coupled with LC-HRMS for direct metabolite identification.
Step 1: Hepatocyte Preparation & Control Setup
-
Thaw cryopreserved human hepatocytes and suspend in Williams' E medium to a final concentration of
cells/mL. -
Self-Validation Control: Divide the suspension into two cohorts:
-
Cohort A (Total Clearance): Vehicle control (0.1% DMSO).
-
Cohort B (CYP-Inhibited): Pre-incubate with 1 mM 1-aminobenzotriazole (ABT) for 30 minutes at 37°C. Causality: ABT covalently binds to the CYP heme, completely shutting down Phase I oxidative metabolism. Any remaining clearance is strictly Phase II (e.g., GST).
-
Step 2: Substrate Incubation
-
Spike your azetidine candidate into both cohorts at a final concentration of 1 µM.
-
Incubate at 37°C under 5%
. -
Aliquot 50 µL samples at 0, 15, 30, 60, and 120 minutes.
Step 3: Quenching & Metabolite Trapping
-
Quench each aliquot immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifuge at 4,000 x g for 15 minutes at 4°C to precipitate proteins.
Step 4: LC-HRMS Analysis & Interpretation
-
Analyze the supernatant using High-Resolution Mass Spectrometry (LC-HRMS).
-
Data Interpretation:
-
If clearance is high in Cohort A but halted in Cohort B, the liability is CYP450-mediated . Look for
Da (hydroxylation) or iminium intermediates. -
If clearance is identical in both cohorts[3], the liability is GST-mediated . Scan for
Da adducts, indicating direct GSH conjugation and ring opening.
-
Module 4: Visualizing the Optimization Logic
Caption: Decision tree for diagnosing and resolving azetidine metabolic liabilities.
Module 5: Quantitative Impact of Structural Modifications
The table below summarizes typical pharmacokinetic shifts observed when applying the structural troubleshooting strategies discussed above.
| Scaffold Modification | Primary Target Liability | Effect on Amine | HLM | Hepatocyte | Shift in |
| Unsubstituted Azetidine | Baseline | ~10.5 | < 10 | < 15 | Baseline |
| 3,3-Difluoroazetidine | CYP450 | ~7.2 (Reduced) | > 60 | > 60 | +0.4 |
| C2-Methyl Azetidine | CYP450 | ~10.2 | ~ 45 | ~ 30 | +0.3 |
| N-Acyl Azetidine | GST Ring Opening | Non-basic | > 120 | > 120 | +1.2 |
| Oxetane Bioisostere | CYP450 & GST | N/A (Oxygen) | > 120 | > 120 | -0.5 |
Note: Data represents generalized medicinal chemistry trends. Actual values will vary based on the holistic molecular architecture of your specific lead candidate.
References
-
Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation Source: PubMed / ASPET Drug Metabolism and Disposition URL:3
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks Source: PMC / National Institutes of Health URL:5
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC / National Institutes of Health URL:1
-
Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis / Future Medicinal Chemistry URL:9
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL:2
-
Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis / Expert Opinion on Drug Discovery URL:7
-
Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings Source: Scientific Research Publishing (SCIRP) URL:8
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. scirp.org [scirp.org]
- 9. tandfonline.com [tandfonline.com]
Resolving poor oral absorption of polar piperidone analogues
Welcome to the Technical Support Center for early-stage drug development. This guide is specifically engineered for medicinal chemists, formulation scientists, and DMPK researchers struggling with the oral absorption of highly polar piperidone analogues.
Piperidone scaffolds (such as those found in curcumin mimics like EF24) often exhibit potent in vitro pharmacological activity but fail in vivo due to severe oral bioavailability bottlenecks[1]. This guide deconstructs the physical chemistry and biological barriers preventing absorption and provides field-proven, self-validating troubleshooting workflows to rescue your lead compounds.
Structural & Medicinal Chemistry Troubleshooting
Q: Our lead polar piperidone analogue shows excellent target affinity but negligible oral bioavailability. Why is the absorption so poor despite a low molecular weight? A: The root cause is likely the inherent physicochemical nature of the piperidone ring. The secondary or tertiary amine within the piperidone ring is basic (typically pKa 8.5–9.5). At the physiological pH of the intestine (pH 6.5–7.4), the molecule exists predominantly in its ionized (protonated) state. This high polarity severely restricts passive transcellular diffusion across the lipophilic enterocyte membrane. Furthermore, highly polar curcuminoid piperidone analogues often suffer from rapid first-pass metabolism and poor tissue distribution[2].
Q: How can we chemically modify the scaffold to improve permeability without disrupting the pharmacophore? A: You must mask the basicity or increase the overall lipophilicity (LogD) of the molecule.
-
N-Alkylation: Converting a secondary piperidone amine to an N-benzyl or N-methyl derivative significantly alters the polarity domain. Studies on mono-carbonyl piperidone analogues demonstrate that N-benzyl modifications can drastically improve Caco-2 permeability and tissue distribution compared to the parent polar compounds[3].
-
Targeted Fluorination: Introducing fluorine atoms to adjacent aromatic rings (e.g., 3,5-bis(2-fluorobenzylidene)-4-piperidone) inductively lowers the basicity of the system while simultaneously increasing lipophilicity (LogP), enhancing passive diffusion[1].
-
Transient Prodrugs: If the amine is essential for target binding, consider a lipophilic prodrug strategy (e.g., carbamate or amide linkages) that is enzymatically cleaved by esterases or amidases only after crossing the intestinal epithelium.
Formulation Strategies: Rescuing Insoluble/Polar Leads
Q: We synthesized a more lipophilic piperidone analogue, but now it precipitates in the gastrointestinal (GI) tract. How do we formulate it to maintain solubilization? A: You have shifted the molecule from a permeability-limited space (BCS Class III) to a solubility-limited space (BCS Class II/IV). The most effective intervention is the use of Lipid-Based Drug Delivery Systems (LBDDS), specifically Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS)[4].
SEDDS are isotropic mixtures of oils, solid/liquid surfactants, and co-solvents. Upon mild agitation in the aqueous environment of the GI tract, they spontaneously form oil-in-water microemulsions[5].
-
The Causality of Success: SEDDS maintain the piperidone analogue in a solubilized state throughout its transit in the GI tract, preventing the slow dissolution phase that typically limits absorption[4]. Furthermore, the lipidic components stimulate chylomicron secretion, allowing the drug to be absorbed via the intestinal lymphatic system, thereby completely bypassing hepatic first-pass metabolism—a major degradation pathway for piperidones[5].
Workflow for diagnosing and resolving poor oral absorption of polar piperidone analogues.
In Vitro Assays & Troubleshooting (Caco-2)
Q: Our bidirectional Caco-2 assay shows extremely low apical-to-basolateral (A-B) permeability, but our mass balance recovery is only 35%. Is this an active efflux issue? A: No, you cannot definitively diagnose active efflux with a mass balance recovery below 50%. Poor recovery in Caco-2 assays is a critical artifact that skews permeability data[6]. For basic polar piperidones, low recovery is almost always caused by one of two factors:
-
Non-specific Plastic Binding: The compound adheres to the polystyrene transwell inserts.
-
Lysosomal Trapping (Intracellular Accumulation): Because piperidones are basic lipophilic amines, they easily diffuse into the acidic lysosomes within the Caco-2 cells. Once inside the low-pH environment, the amine becomes highly protonated and trapped, unable to diffuse out into the basolateral chamber[6].
Q: How do we differentiate between lysosomal trapping and active P-glycoprotein (P-gp) efflux? A: You must optimize the assay to achieve >80% recovery. If recovery is restored and the Basolateral-to-Apical (B-A) / Apical-to-Basolateral (A-B) efflux ratio is > 2, the compound is a substrate for active efflux (e.g., P-gp or BCRP)[6]. If the ratio is < 2, the issue is purely passive permeability. To fix the recovery issue, follow the optimized protocol below.
Troubleshooting logic tree for low permeability results in bidirectional Caco-2 assays.
Quantitative Data Summary
The following table demonstrates the typical impact of structural and formulation interventions on the physicochemical and pharmacokinetic properties of a baseline polar piperidone analogue.
| Compound State | Modification / Formulation | LogP / LogD (pH 7.4) | Caco-2 Papp (A-B) ( | Efflux Ratio | Absolute Oral Bioavailability (F%) |
| Baseline | Unformulated Polar Piperidone | 0.33 / -1.2 | 0.5 (Low) | 1.1 | < 5% |
| Modified | N-Benzyl Alkylation | 2.80 / 1.5 | 12.4 (High) | 3.5 (P-gp Substrate) | 18% |
| Modified | Fluorination (e.g., EF24 analog) | 3.10 / 2.1 | 18.2 (High) | 1.4 | 25% |
| Formulated | Baseline + SEDDS Formulation | N/A (Emulsion) | 8.5 (Apparent) | 0.8 (Surfactant inhibited) | 45% |
Step-by-Step Methodologies
Protocol 1: Optimized Bidirectional Caco-2 Permeability Assay (High-Recovery Variant)
This protocol is self-validating: it includes internal controls to verify monolayer integrity and specific steps to eliminate lysosomal trapping and plastic binding artifacts.
-
Cell Culture Preparation: Seed Caco-2 cells (human colon adenocarcinoma) on semi-permeable polycarbonate inserts (0.4 µm pore size) in 24-well plates[7]. Culture for 21 days to ensure full differentiation into a polarized enterocyte-like monolayer[6].
-
Monolayer Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm² (validates tight junction integrity)[7].
-
Buffer Optimization (The Fix for Poor Recovery):
-
Apical Chamber (Donor): Use HBSS buffered to pH 6.5 with 10 mM MES.
-
Basolateral Chamber (Receiver): Use HBSS buffered to pH 7.4 with 10 mM HEPES. Add 4% Bovine Serum Albumin (BSA) to the basolateral buffer. Causality: BSA acts as a lipid sink, pulling the highly lipophilic/protein-binding piperidone out of the cells and away from the plastic, drastically improving mass balance recovery.
-
-
Dosing: Spike the test piperidone analogue (10 µM) into the apical chamber (for A-B transport) or basolateral chamber (for B-A transport). Include 100 µM of a P-gp inhibitor (e.g., Verapamil) in a parallel control well to validate active efflux mechanisms[7].
-
Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.
-
Analysis: Quantify via LC-MS/MS. Calculate apparent permeability (
) and ensure total mass balance recovery is >80%.
Protocol 2: Preparation of a SMEDDS Formulation for Polar Piperidones
This protocol utilizes the spontaneous emulsification method to create a thermodynamically stable microemulsion.
-
Excipient Selection & Screening: Select a long-chain triglyceride oil (e.g., Soybean oil), a hydrophilic surfactant (e.g., Tween 80, HLB 15), and a co-solvent (e.g., PEG 400).
-
Solubility Profiling: Add an excess of the piperidone analogue to 1 mL of each pure excipient. Shake at 37°C for 48 hours, centrifuge, and quantify the dissolved drug via HPLC. Select the oil and surfactant that yield the highest drug solubility.
-
Ternary Phase Diagram Construction: Titrate varying ratios of Oil : Surfactant : Co-solvent (from 1:9 to 9:1) with water under gentle magnetic stirring. Visually observe the mixtures. Plot the clear, isotropic regions on a ternary phase diagram to identify the optimal SMEDDS microemulsion region[8].
-
Formulation Preparation: Based on the phase diagram, mix the optimized ratio of Oil (e.g., 20%), Surfactant (e.g., 50%), and Co-solvent (e.g., 30%) at 40°C until a homogenous, transparent isotropic mixture is formed.
-
Drug Loading: Dissolve the piperidone analogue into the isotropic mixture at 80% of its maximum equilibrium solubility to prevent precipitation upon storage.
-
In Vitro Dispersion Test: Drop 1 mL of the loaded SMEDDS into 250 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C with gentle paddle stirring (50 rpm). The formulation must spontaneously form a clear/translucent microemulsion (droplet size < 200 nm via Dynamic Light Scattering) within 2 minutes without drug precipitation[8].
References
- Formulation Approaches for Solubility Enhancement by Using Polar or Non-Polar Lipid Components of BCS Class II Drugs through LBDDS - Research Journal of Pharmacy and Technology. rjptonline.org.
- Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC. nih.gov.
- Application of Lipid-Based Formulations in Drug Discovery | Journal of Medicinal Chemistry. acs.org.
- Caco-2 Permeability Assay - Evotec. evotec.com.
- Synthesis of three novel curcumin analog compounds and their activity tests against breast cancer based on in vitro, network pharmacology, and molecular docking assessments. japsonline.com.
- Diarylidene-N-Methyl-4-Piperidone and Spirobibenzopyran Curcumin Analogues as Antioxidant and Anti-Inflammatory Pharmacophores - ChemRxiv. chemrxiv.org.
- Caco-2 Permeability Assay - Enamine. enamine.net.
- Anticancer Activity of an Imageable Curcuminoid 1-
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- 1. Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. japsonline.com [japsonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. enamine.net [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Efficacy Comparison Guide: 3-(2-Piperidyl)azetidin-3-ol Derivatives vs. Known MEK Inhibitors
Executive Summary & Pharmacological Context
The 3-(2-piperidyl)azetidin-3-ol scaffold is a critical pharmacophore in modern targeted oncology, serving as the core structural moiety of Cobimetinib [1]. As a highly selective, reversible, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), this specific chemical class has transformed the management of BRAF V600-mutated metastatic melanomas when utilized in combination therapies[2].
This technical guide provides a rigorous, data-driven comparison of the 3-(2-piperidyl)azetidin-3-ol class against other standard-of-care MEK inhibitors—specifically Trametinib and Binimetinib. By analyzing binding kinetics, biochemical efficacy, and clinical toxicity profiles, we provide drug development professionals with a comprehensive framework for evaluating MEK-targeted small molecules[3].
Mechanistic Differentiation: The "Why" Behind the Efficacy
While all clinically approved MEK inhibitors target the MAPK/ERK signaling cascade, their biochemical interactions with the MEK kinase domain differ fundamentally. These differences dictate their downstream efficacy and resistance profiles[4].
-
3-(2-Piperidyl)azetidin-3-ol (Cobimetinib): This scaffold preferentially binds to phosphorylated MEK (p-MEK). It exhibits a 100-fold greater potency for MEK1 over MEK2[5]. By targeting the activated state of the kinase, it effectively traps the enzyme in a catalytically inactive conformation after it has been activated by upstream RAF[6].
-
Trametinib & Binimetinib: In contrast, Trametinib binds primarily to non-phosphorylated MEK1/2 (U-MEK), preventing the initial activation step by RAF[5].
MAPK/ERK Signaling Cascade highlighting the distinct allosteric binding states of MEK inhibitors.
Quantitative Efficacy Comparison
The structural differences between these inhibitors translate directly into distinct biochemical and clinical profiles. The table below synthesizes quantitative data derived from comparative pharmacological profiling[3][7][8].
| Inhibitor | Core Scaffold | Target State Preference | MEK1 IC₅₀ (nM) | MEK2 IC₅₀ (nM) | Standard Clinical Combination |
| Cobimetinib | 3-(2-Piperidyl)azetidin-3-ol | Phosphorylated MEK | 0.9 - 4.2 | 199 | Vemurafenib (coBRIM Trial) |
| Trametinib | Pyrido-pyrimidine | Unphosphorylated MEK | 0.7 - 2.0 | 0.9 - 2.0 | Dabrafenib (COMBI-v Trial) |
| Binimetinib | Benzimidazole | Unphosphorylated MEK | 12.0 | 12.0 | Encorafenib (COLUMBUS Trial) |
Note: While Trametinib shows equipotent inhibition across MEK1 and MEK2, the 3-(2-piperidyl)azetidin-3-ol scaffold is highly selective for MEK1.
Experimental Methodology: Self-Validating Protocols
To objectively evaluate the efficacy of 3-(2-piperidyl)azetidin-3-ol derivatives against known inhibitors, a robust biochemical assay is required. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) MEK1 Kinase Assay [4].
Causality Behind Experimental Choices: TR-FRET is selected over standard colorimetric or luminescent assays because the time-delayed fluorescence measurement drastically reduces background auto-fluorescence from small-molecule libraries, ensuring high signal-to-noise ratios. To ensure the protocol is a self-validating system , the workflow mandates the calculation of the Z'-factor using positive (DMSO vehicle) and negative (no-enzyme) controls. A plate yielding a Z' < 0.5 is automatically rejected, guaranteeing that only statistically robust inhibition curves are used to calculate the IC₅₀.
Step-by-Step TR-FRET Protocol
-
Reagent Preparation: Prepare a 2X enzyme solution (using p-MEK1 to favor Cobimetinib binding, or unphosphorylated MEK1 for Trametinib) and a 2X substrate/ATP solution in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT).
-
Compound Titration: Perform a 3-fold serial dilution of the 3-(2-piperidyl)azetidin-3-ol derivative and Trametinib in 100% DMSO. Transfer to a 384-well microplate to achieve a final assay DMSO concentration of 1%.
-
Pre-Incubation: Add the enzyme solution to the compound wells. Incubate for 15 minutes at room temperature. Rationale: This allows the allosteric inhibitors to reach binding equilibrium prior to ATP competition.
-
Kinase Reaction: Add the substrate/ATP solution to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add TR-FRET detection buffer containing a Europium-labeled anti-phospho-ERK antibody (donor) and Streptavidin-APC (acceptor). Incubate for an additional 60 minutes.
-
Microplate Read & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Fit the dose-response data using a 4-parameter non-linear regression model to determine the IC₅₀.
TR-FRET biochemical assay workflow for determining MEK1 half-maximal inhibitory concentration.
Safety & Toxicity Profile Comparison
The structural nuances of these inhibitors not only dictate their IC₅₀ values but also their off-target effects and clinical toxicity profiles. Meta-analyses of Phase III trials reveal distinct adverse event (AE) signatures for each MEK inhibitor when combined with their respective BRAF inhibitors[9]:
-
3-(2-Piperidyl)azetidin-3-ol (Cobimetinib) + Vemurafenib: Exhibits the highest incidence of cutaneous adverse events (photosensitivity) and gastrointestinal toxicity, causing diarrhea in up to 52% of patients[9]. It also carries a specific risk for serous retinopathy[6].
-
Trametinib + Dabrafenib: The most frequently observed AE is pyrexia (fever), occurring in approximately 43% of patients, with a generally lower incidence of severe cutaneous AEs compared to the Cobimetinib regimen[2][9].
-
Binimetinib + Encorafenib: Associated with higher rates of nausea and vomiting compared to the other two combinations, but generally lower rates of pyrexia[9].
Conclusion
The 3-(2-piperidyl)azetidin-3-ol scaffold represents a highly potent, MEK1-selective pharmacophore. By uniquely targeting the phosphorylated, active state of MEK1, it provides a differentiated mechanism of action compared to the unphosphorylated-MEK binding of Trametinib and Binimetinib. While all three inhibitors demonstrate profound efficacy in suppressing MAPK-driven proliferation, researchers must carefully weigh their distinct binding kinetics, MEK1/2 selectivity ratios, and clinical toxicity profiles when developing next-generation combination therapies.
References
- Preparation method of 3-piperidine-2-yl-azetidine-3-ol derivative Google P
-
Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction National Institutes of Health (PMC)[Link]
-
Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma National Institutes of Health (PMC)[Link]
-
Indirect Comparison of Combined BRAF and MEK Inhibition in Melanoma Patients with Elevated Baseline Lactate Dehydrogenase Acta Dermato-Venereologica[Link]
-
BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis MDPI[Link]
-
FDA Pharmacology Review: Cobimetinib (NDA 206192) U.S. Food and Drug Administration[Link]
-
RAF isoform selectivity of MEK inhibitors and rational design of a covalent ARAF-MEK inhibitor bioRxiv[Link]
Sources
- 1. CN111170990B - Preparation method of 3-piperidine-2-yl-azetidine-3-ol derivative - Google Patents [patents.google.com]
- 2. Indirect Comparison of Combined BRAF and MEK Inhibition in Melanoma Patients with Elevated Baseline Lactate Dehydrogenase | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 3. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis | MDPI [mdpi.com]
Selectivity Profiling of 3-(2-Piperidyl)azetidin-3-ol: A Comparative Guide to Receptor Panel Screening in Fragment-Based Drug Design
As a Senior Application Scientist, I frequently encounter the challenge of balancing on-target potency with off-target safety liabilities. In the realm of mitogen-activated protein kinase (MAPK) inhibitors, the fragment 3-(2-Piperidyl)azetidin-3-ol stands out as a masterclass in structural optimization. This highly functionalized diamine is the critical solvent-exposed pharmacophore of the FDA-approved MEK1/2 inhibitor cobimetinib .
However, basic amines like piperidines are notorious "frequent hitters" in secondary pharmacology panels, often binding to off-target G-protein coupled receptors (GPCRs) and ion channels. This guide objectively compares the off-target selectivity profile of 3-(2-Piperidyl)azetidin-3-ol against baseline fragments and the final drug molecule, providing a comprehensive framework for executing and validating early-stage safety pharmacology screens.
Mechanistic Rationale: Why This Specific Fragment?
In fragment-based drug design (FBDD), every atom must justify its presence. A simple piperidine ring is highly basic (pKa ~11) and lipophilic, traits that strongly drive off-target binding to the hERG potassium channel and biogenic amine receptors (e.g., muscarinic, serotonergic, and opioid receptors) .
By fusing an azetidin-3-ol moiety to the piperidine ring to create 3-(2-Piperidyl)azetidin-3-ol, medicinal chemists achieved three critical mechanistic goals:
-
Conformational Rigidity: The azetidine ring restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation suitable for the MEK1 allosteric pocket.
-
Hydrogen Bonding Geometry: The hydroxyl (-OH) group acts as a precise hydrogen bond donor to the backbone carbonyl of MEK1 (specifically residue F209), a feature absent in simpler amines .
-
pKa Modulation: The electron-withdrawing nature of the hydroxyl group and the steric bulk of the azetidine ring subtly lower the basicity of the adjacent nitrogens, theoretically reducing the electrostatic interactions that drive off-target hERG and GPCR liabilities.
Comparative Quantitative Data: The Safety Panel
To demonstrate the value of this structural modification, we compare the binding affinities (IC₅₀) of a baseline piperidine fragment, the optimized 3-(2-Piperidyl)azetidin-3-ol fragment, and the fully elaborated drug (cobimetinib) across a standard preclinical safety panel .
Note: While the isolated fragment is highly selective, the addition of the highly lipophilic di-halogenated aniline core in the final drug (cobimetinib) reintroduces specific off-target liabilities, highlighting the need for continuous profiling.
| Target Receptor / Channel | Piperidine (Baseline Fragment) | 3-(2-Piperidyl)azetidin-3-ol (Optimized Fragment) | Cobimetinib (Final Drug Molecule) |
| MEK1 (On-Target) | > 100 µM | > 100 µM* | 0.0009 µM (0.9 nM) |
| hERG (KCNH2) | ~ 15.0 µM | > 100 µM | 0.50 µM |
| mu-Opioid (MOR) | > 100 µM | > 100 µM | 0.66 µM |
| Cav1.2 (L-type Ca²⁺) | > 100 µM | > 100 µM | 0.57 µM |
| 5-HT₂B | ~ 5.0 µM | > 100 µM | > 10.0 µM |
*The fragment alone lacks the binding energy to inhibit MEK1 independently but provides the critical anchoring geometry when attached to the drug core.
Experimental Workflows & Pathway Dynamics
Understanding where your compound acts—and where it shouldn't—is best visualized through the signaling cascade and the screening workflow.
Fig 1: MAPK signaling pathway vs. off-target safety liabilities of MEK inhibitors.
Fig 2: High-throughput safety pharmacology screening workflow for fragment optimization.
Self-Validating Experimental Protocols
To ensure scientific integrity, all profiling assays must operate as self-validating systems. This means integrating internal controls that dynamically calculate the Z'-factor for every plate. A Z'-factor ≥ 0.5 is mandatory; anything lower indicates unacceptable assay noise, and the plate must be rejected.
Protocol A: GPCR Radioligand Binding Assay (e.g., mu-Opioid Receptor)
This protocol determines the off-target binding affinity of the fragment to the mu-opioid receptor (MOR), a known liability for cobimetinib .
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.
-
Compound Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the radioligand [³H]-diprenorphine, and varying concentrations of 3-(2-Piperidyl)azetidin-3-ol (0.1 µM to 100 µM).
-
Self-Validation Step: Include wells with 10 µM Naloxone to define non-specific binding (NSB) and vehicle (DMSO) to define total binding (TB).
-
-
Filtration & Washing: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a MicroBeta liquid scintillation counter. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: Automated Patch-Clamp for hERG Liability
Because basic amines easily become trapped in the inner vestibule of the hERG potassium channel, functional patch-clamp data is superior to simple binding assays.
-
Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Harvest cells using Detachin and resuspend in extracellular recording solution.
-
Whole-Cell Configuration: Load cells onto an automated planar patch-clamp system (e.g., QPatch). The system automatically establishes a gigaseal and ruptures the membrane to achieve whole-cell configuration.
-
Voltage Protocol: Apply a depolarizing voltage step from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.
-
Compound Application: Perfuse 3-(2-Piperidyl)azetidin-3-ol at escalating concentrations (1 µM to 100 µM).
-
Self-Validation Step: Conclude the assay by perfusing 1 µM E-4031 (a known hERG inhibitor). The assay is only valid if E-4031 produces >90% inhibition of the tail current, confirming the channel's responsiveness.
-
Conclusion
The selectivity profiling of 3-(2-Piperidyl)azetidin-3-ol demonstrates a fundamental principle of drug development: fragments must be rigorously optimized to eliminate basal liabilities (like GPCR and hERG binding) before being incorporated into larger, more lipophilic drug molecules. While the isolated fragment exhibits a highly clean safety profile, the final drug (cobimetinib) exhibits measurable off-target effects at MOR and hERG due to the physicochemical properties of the complete molecule . Therefore, continuous, self-validating pharmacological profiling remains indispensable from the fragment stage through to late-stage lead optimization.
References
-
Gonzalez-Del Pino, G. L., Li, K., Park, E., Schmoker, A. M., Ha, B. H., & Eck, M. J. (2021). Crystal structure of the BRAF:MEK1 kinases in complex with AMPPNP and Cobimetinib. RCSB Protein Data Bank. URL:[Link]
-
Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. URL: [Link]
-
Arold, S. T., et al. (2021). Fragment-Based Discovery of Novel Allosteric MEK1 Binders. National Center for Biotechnology Information (NIH). URL:[Link]
-
U.S. Food and Drug Administration (FDA) Center for Drug Evaluation and Research. (2015). Pharmacology Review of Cobimetinib (NDA 206192). URL:[Link]
A Strategic Guide to Bioisosteric Replacement of the Piperidine Ring in Drug Discovery
The piperidine ring is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous approved drugs.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties, including high aqueous solubility and a basic nitrogen atom that is often crucial for target engagement.[] However, the very characteristics that make piperidine a valuable scaffold can also be liabilities, leading to challenges in metabolic stability, selectivity, and off-target effects.[2][5] This guide provides an in-depth, comparative analysis of bioisosteric replacements for the piperidine ring, offering a strategic framework for researchers and drug development professionals to navigate the complexities of lead optimization.
The Rationale for Moving Beyond Piperidine
Bioisosterism, the interchange of atoms or groups with similar physical or chemical properties that result in broadly similar biological activities, is a powerful strategy in drug design.[6][7] The goal of replacing a piperidine moiety is not merely to find a structural mimic but to rationally re-engineer the molecule to overcome specific hurdles. Key motivations include:
-
Enhancing Metabolic Stability: The piperidine ring can be susceptible to cytochrome P450-mediated oxidation, particularly at positions adjacent to the nitrogen atom.[2] Bioisosteric replacement can block these metabolic "hot spots."
-
Improving Selectivity: Modifying the three-dimensional shape and electrostatic profile of the piperidine scaffold can fine-tune interactions with the target protein, increasing selectivity over related proteins and reducing off-target toxicity.[8]
-
Modulating Physicochemical Properties: Properties such as lipophilicity (logP/logD), basicity (pKa), and aqueous solubility can be precisely adjusted through bioisosteric replacement to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]
-
Exploring Novel Chemical Space and Securing Intellectual Property: Introducing novel, non-classical bioisosteres can lead to the discovery of compounds with unique pharmacological profiles and provide a pathway to new intellectual property.[10]
A Comparative Analysis of Piperidine Bioisosteres
The selection of an appropriate bioisostere is context-dependent, relying on the specific challenges presented by the lead compound and the desired property modulations. This section provides a comparative overview of several prominent classes of piperidine replacements.
Saturated Acyclic and Monocyclic Heterocycles
The most straightforward approach to piperidine replacement involves the use of other saturated heterocycles. While seemingly simple, these modifications can have profound effects on the molecule's properties.
| Bioisostere | Key Physicochemical Changes | Rationale for Use |
| Pyrrolidine | Generally lower pKa and altered conformational flexibility compared to piperidine. | Can provide a different vector for substituents and may be less susceptible to certain metabolic pathways. |
| Azepane | Increased ring flexibility and often higher lipophilicity. | May allow for better exploration of larger binding pockets. |
| Morpholine/Thiomorpholine | Introduction of a heteroatom at the 4-position significantly impacts polarity and hydrogen bonding capacity. | Can improve solubility and reduce basicity, which may be beneficial for avoiding interactions with off-targets like the hERG channel. |
| Piperazine | Introduction of a second nitrogen atom offers an additional point for substitution and hydrogen bonding. | Useful for modulating solubility and provides a vector for introducing additional pharmacophoric elements.[11] |
Spirocyclic Systems: A Leap in Three-Dimensionality
Spirocyclic scaffolds have emerged as highly effective piperidine bioisosteres, offering a significant increase in the fraction of sp³ carbons (Fsp³), which is often correlated with improved clinical success.[12] These rigid systems can lock the molecule into a more defined conformation, potentially increasing potency and selectivity.
A compelling case study involves the bioisosteric replacement of the piperidine ring in the local anesthetic Bupivacaine with 1-azaspiro[3.3]heptane.[13] This modification led to a compound with a similar anesthetic effect but significantly reduced cardiotoxicity.[14]
Below is a comparison of key properties for model compounds containing piperidine and its spirocyclic bioisosteres, 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane.[13]
| Compound | logD | Metabolic Stability (t½, min) | Water Solubility (µM) |
| Piperidine Analog | 1.6 | 14 | 136 |
| 2-Azaspiro[3.3]heptane Analog | 1.2 | 31 | Similar to piperidine analog |
| 1-Azaspiro[3.3]heptane Analog | 1.0 | 52 | Similar to piperidine analog |
Data from a comparative study on model compounds illustrates the property modulation achievable with spirocyclic replacements.[13]
The data clearly indicates that both spirocyclic analogs exhibit lower lipophilicity (logD) and improved metabolic stability compared to the piperidine-containing parent compound.[13] Notably, the 1-azaspiro[3.3]heptane analog shows superior metabolic stability over the 2-azaspiro[3.3]heptane analog.[13]
Bicyclic and Bridged Systems
Bicyclic systems represent another class of three-dimensional bioisosteres that can rigidify the scaffold and present substituents in unique spatial arrangements.
| Bioisostere | Key Physicochemical Changes | Rationale for Use |
| 2-Azabicyclo[2.2.2]octane | Rigid, well-defined conformation. | Can serve as a conformationally restricted analog of piperidine to probe the optimal geometry for target binding.[15] |
| 6-Azabicyclo[3.1.1]heptane | Nonclassical piperidine isosteres with distinct exit vector geometries. | The cis and trans isomers can be considered as analogs of the "chair" and "boat" conformations of piperidine, respectively, offering unique structural possibilities.[16] |
| (3-Azabicyclo[3.1.0]hexan-6-yl)methanamine | A more conformationally restricted system compared to piperazine. | Successfully used to replace a piperazine core to address pharmacokinetic and safety issues.[11] |
Experimental Workflows for Evaluating Piperidine Bioisosteres
A systematic and rigorous evaluation of newly synthesized bioisosteric analogs is crucial for making informed decisions during lead optimization. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for the evaluation of piperidine bioisosteres.
Key Experimental Protocols
1. Metabolic Stability Assay using Liver Microsomes
This assay is a standard in vitro method to assess the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.[9]
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).
-
Initiation: Add the test compound to the incubation mixture and pre-warm at 37°C. Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for P450 enzymes.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the compound.[9]
2. Receptor Binding Assay
This assay measures the affinity of a compound for its biological target. The specific protocol will vary depending on the target, but a common method is a radioligand binding assay.
Methodology:
-
Preparation: Prepare a membrane fraction from cells expressing the target receptor.
-
Competition Binding: In a multi-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand that binds to the target, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a filter mat to separate the bound radioligand from the unbound.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
The bioisosteric replacement of the piperidine ring is a nuanced yet powerful strategy in the medicinal chemist's toolkit. A successful replacement hinges on a clear understanding of the liabilities of the parent molecule and a rational selection of a bioisostere that can address these shortcomings. The transition from the ubiquitous piperidine to more complex, three-dimensional scaffolds like spirocycles and bicyclic systems is a growing trend that has already demonstrated its potential to deliver safer and more effective drug candidates. By employing a systematic approach to design, synthesis, and evaluation, as outlined in this guide, researchers can unlock the full potential of bioisosterism to accelerate the journey from a promising lead compound to a life-changing therapeutic.
References
-
Borysko, P., et al. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
- Kharitonov, D. S., et al. (2022).
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
- BenchChem. (2025). A Medicinal Chemist's Guide to the Bioisosteric Replacement of Piperidine with 4-(Oxan-3-yl)piperidine. BenchChem.
- Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
- Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry.
- Amary, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- Enamine. (n.d.). Spirocyclic Piperidine Bioisostere. Enamine.
- Rupnicki, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Mykhailiuk, P. K. (n.d.). Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign.
- Meanwell, N. A. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute.
- Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
- Jorgensen, L., et al. (2013). Heterocycles as nonclassical bioisosteres of α-amino acids. PubMed.
- Chemspace. (n.d.). Bioisosteric Replacements. Chemspace.
- Kirichok, A., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv.
- Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- BenchChem. (2025). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. BenchChem.
- Kumar, S., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC.
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In Vivo Efficacy of 3-(2-Piperidyl)azetidin-3-ol Derivatives: A Comparative Guide to MEK Inhibitors in Animal Models
Executive Summary
In the landscape of targeted oncology, the chemical moiety 3-(2-Piperidyl)azetidin-3-ol (also known as 3-(piperidin-2-yl)azetidin-3-ol) serves as the critical structural pharmacophore for a highly potent class of allosteric MEK1/2 inhibitors, most notably Cobimetinib (GDC-0973 / XL518) . For drug development professionals and medicinal chemists, understanding the in vivo behavior of this specific chemical scaffold is essential.
This guide objectively compares the in vivo efficacy of the 3-(2-Piperidyl)azetidin-3-ol-derived Cobimetinib against other leading MEK inhibitors (Trametinib, Selumetinib, and Binimetinib). By analyzing pharmacokinetic/pharmacodynamic (PK/PD) models and tumor xenograft data, we elucidate the causality behind this scaffold's superior tumor retention and its ability to bypass dose-limiting central nervous system (CNS) toxicities[1].
Mechanistic Causality: The Role of the 3-(2-Piperidyl)azetidin-3-ol Scaffold
Why does the inclusion of the 3-(2-Piperidyl)azetidin-3-ol moiety yield such profound in vivo efficacy? The answer lies in its precise interaction within the allosteric pocket of the MEK kinase[1].
-
Optimal Hydrogen Bonding & Conformational Locking: The hydroxyl group on the azetidine ring and the basic nitrogen of the piperidine ring form critical hydrogen bonds with the Ser212 residue and the phosphate-binding loop of MEK1/2. This locks the enzyme in a catalytically inactive state, preventing the phosphorylation of ERK1/2[2].
-
Restricted Blood-Brain Barrier (BBB) Penetration: A major challenge with early MEK inhibitors was dose-limiting neurotoxicity. The specific polar surface area (PSA) and basicity (pKa) of the 3-(2-Piperidyl)azetidin-3-ol fragment restrict BBB penetration. Consequently, the drug achieves sustained target inhibition in peripheral tumor tissues while sparing the brain[1].
-
Sustained Tumor Retention: In vivo PK/PD modeling reveals that derivatives containing this scaffold exhibit a significantly longer residence time in tumor tissue compared to blood plasma, leading to prolonged pharmacodynamic responses even after plasma levels drop[3].
Caption: MAPK/ERK signaling pathway and allosteric MEK inhibition by the 3-(2-Piperidyl)azetidin-3-ol scaffold.
In Vivo Efficacy Comparison
To objectively evaluate the performance of the 3-(2-Piperidyl)azetidin-3-ol scaffold, we must compare Cobimetinib (GDC-0973) against alternative MEK inhibitors in established animal models, specifically the A375 BRAF-V600E human melanoma xenograft model [3][4].
Quantitative Data Presentation
The table below summarizes the comparative in vivo performance metrics. Data is aggregated from standardized murine xenograft studies utilizing oral daily dosing (QD)[1][3][4][5].
| MEK Inhibitor | Core Scaffold Feature | Biochemical IC₅₀ (MEK1) | In Vivo ED₅₀ (Tumor pERK) | Tumor Growth Inhibition (TGI%) at Optimal Dose |
| Cobimetinib (GDC-0973) | 3-(2-Piperidyl)azetidin-3-ol | 0.9 nM | ~0.6 mg/kg/day | >90% (at 3 mg/kg QD) |
| Trametinib | Pyridopyrimidine | 0.7 nM | ~0.3 mg/kg/day | ~92% (at 1 mg/kg QD) |
| Binimetinib | Benzimidazole | 12.0 nM | ~3.0 mg/kg/day | ~80% (at 10 mg/kg QD) |
| Selumetinib | Benzimidazole | 14.0 nM | ~10.0 mg/kg/day | ~70% (at 25 mg/kg QD) |
Comparative Insights: While Trametinib exhibits slightly higher raw biochemical potency, the 3-(2-Piperidyl)azetidin-3-ol derivative (Cobimetinib) demonstrates a highly favorable therapeutic window. Its unique tissue distribution allows for near-complete tumor regression (>90% TGI) at 3 mg/kg without the systemic toxicities often observed at maximum tolerated doses of alternative agents[1][5].
Experimental Protocol: Self-Validating Xenograft Efficacy Study
To ensure scientific integrity and reproducibility, the following protocol details the standard methodology for evaluating the in vivo efficacy of 3-(2-Piperidyl)azetidin-3-ol derivatives in an A375 xenograft model[3][6]. This protocol is designed as a self-validating system : macroscopic tumor measurements are directly correlated with molecular target engagement (pERK suppression) to prove causality.
Step 1: Cell Preparation and Inoculation
-
Cultivate A375 (BRAF-V600E mutant) human melanoma cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.
-
Harvest cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free medium and Matrigel to achieve a concentration of
cells per 100 µL. -
Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week old female athymic nude mice (nu/nu).
Step 2: Randomization and Dosing
-
Monitor tumor growth using digital Ultra Cal-IV calipers. Calculate tumor volume using the formula:
. -
Once tumors reach an average volume of 150–200 mm³, randomize the mice into treatment and control groups (n=10 per group) to ensure baseline equivalence.
-
Administer the 3-(2-Piperidyl)azetidin-3-ol derivative (e.g., Cobimetinib at 1, 3, and 10 mg/kg) or vehicle control via oral gavage (PO) once daily (QD) for 21 days.
Step 3: Pharmacodynamic (PD) Validation
-
To prove that tumor shrinkage is caused by MEK inhibition (and not off-target toxicity), sacrifice a subset of mice (n=3) at 2, 4, 24, and 48 hours post-dose.
-
Excise the tumors, snap-freeze in liquid nitrogen, and homogenize in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Perform Western blot analysis to quantify the ratio of phosphorylated ERK (pERK1/2) to total ERK. A >80% suppression of pERK confirms effective target engagement[6].
Caption: Step-by-step in vivo xenograft experimental workflow for efficacy validation.
Conclusion
The integration of the 3-(2-Piperidyl)azetidin-3-ol moiety into the MEK inhibitor pharmacophore represents a masterclass in rational drug design. By providing optimal allosteric pocket binding while restricting BBB penetration, this scaffold ensures that compounds like Cobimetinib deliver profound in vivo efficacy and sustained tumor regression in BRAF-driven malignancies[1][5]. For researchers developing next-generation kinase inhibitors, the physicochemical properties imparted by this specific piperidine-azetidinol system offer a validated blueprint for balancing systemic efficacy with localized tolerability.
References
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Wong, H., et al. "Bridging the Gap between Preclinical and Clinical Studies Using Pharmacokinetic–Pharmacodynamic Modeling: An Analysis of GDC-0973, a MEK Inhibitor." Clinical Cancer Research, AACR Journals.
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Rice, K. D., et al. "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973)." ACS Medicinal Chemistry Letters, National Institutes of Health (PMC).
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Zhao, Y., et al. "Current Development Status of MEK Inhibitors." Molecules, National Institutes of Health (PMC).
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Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Frontiers in Pharmacology.
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A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Profiles of Azetidine Derivatives
For researchers, scientists, and drug development professionals, the strategic incorporation of small, strained ring systems into lead compounds can be a transformative approach to optimizing pharmacokinetic (PK) properties. Among these, the four-membered azetidine ring has emerged as a privileged scaffold, offering a unique combination of structural rigidity, improved solubility, and enhanced metabolic stability.[1][2][3][4] This guide provides an in-depth, technical comparison of the pharmacokinetic profiles of azetidine derivatives, supported by experimental data and detailed methodologies, to empower researchers in their drug discovery endeavors.
The inherent ring strain of the azetidine moiety, approximately 25.4 kcal/mol, might initially suggest instability.[5] However, this characteristic, when appropriately harnessed, can lead to favorable molecular conformations and improved interactions with biological targets.[6][7] Furthermore, the presence of the nitrogen atom allows for the introduction of basicity and provides a vector for a variety of synthetic modifications.[6] Several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, feature the azetidine scaffold, a testament to its value in modern medicinal chemistry.[1][4]
The Causality Behind Experimental Choices in Pharmacokinetic Profiling
A comprehensive understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount for its successful development. The following experimental protocols are fundamental to characterizing the pharmacokinetic behavior of azetidine derivatives and provide a framework for a self-validating system of analysis.
Experimental Protocols
The Caco-2 permeability assay is a cornerstone for predicting in vivo drug absorption across the intestinal epithelium.[8]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a trans-well plate and cultured for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Dosing: The test compound (e.g., 10 µM) is added to the apical (A) side of the monolayer to assess A-to-B (basolateral) permeability, and in a separate well, to the basolateral (B) side to assess B-to-A permeability.
-
Sampling: At predetermined time points (e.g., 2 hours), samples are collected from the receiver compartment.
-
Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: rate of drug transport
-
A: surface area of the membrane
-
C0: initial drug concentration
-
-
-
Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 suggests the compound is a substrate for efflux transporters.
-
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, providing an indication of its hepatic clearance.[8][9]
Protocol:
-
Incubation: The test compound (e.g., 1 µM) is incubated with human or animal liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The remaining concentration of the parent compound is determined by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time to determine the elimination rate constant (k).
-
Calculation of In Vitro Half-Life (t½):
-
t½ (min) = 0.693 / k
-
-
Calculation of Intrinsic Clearance (Clint):
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount)
-
This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target tissues.[8]
Protocol:
-
Apparatus Setup: A semi-permeable membrane separates a plasma-containing chamber from a buffer-containing chamber in a dialysis unit.
-
Sample Preparation: The test compound is added to the plasma.
-
Dialysis: The system is incubated at 37°C until equilibrium is reached (typically 4-6 hours), allowing the unbound compound to diffuse across the membrane.
-
Sampling: Samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both chambers is measured by LC-MS/MS.
-
Calculation of Fraction Unbound (fu):
-
fu = (Concentration in buffer) / (Concentration in plasma)
-
-
Calculation of Percentage Bound:
-
% Bound = (1 - fu) * 100
-
Comparative Pharmacokinetic Profiles of Marketed Azetidine-Containing Drugs
The following tables summarize the pharmacokinetic parameters of several FDA-approved drugs that incorporate an azetidine moiety. This data, gathered from various clinical studies, allows for a comparative analysis of their in vivo behavior.
Table 1: In Vivo Pharmacokinetic Parameters of Azetidine-Containing Drugs
| Drug | Therapeutic Area | Dose | Cmax (ng/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference(s) |
| Azelnidipine | Antihypertensive | 8-16 mg | 5.13 - 9.48 | 2.6 - 2.9 | 24.6 - 25.0 | Not Reported | [8] |
| Baricitinib | Rheumatoid Arthritis | 2-20 mg | Dose-dependent | ~1.5 | ~12.5 | ~79 | [4][8] |
| Cobimetinib | Melanoma | 60 mg | Not Reported | ~1-3 | Not Reported | 46 | [4] |
Table 2: In Vitro ADME Parameters of Representative Azetidine Derivatives
| Compound Class | Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) | Metabolic Stability (t½, min) | Key Structural Feature | Reference(s) |
| STAT3 Inhibitors | Variable (Optimized for cell penetration) | Not Reported | Improved over proline analogs | (R)-azetidine-2-carboxamide | [10][11] |
| GABA Uptake Inhibitors | Not Reported | Not Reported | Not Reported | Azetidin-2-ylacetic acid | [12] |
| MerTK Inhibitors | Not Reported | Not Reported | Potent in vivo engagement | Azetidine-benzoxazole | [13] |
Visualizing Experimental Workflows and Metabolic Pathways
To further elucidate the processes involved in pharmacokinetic profiling, the following diagrams illustrate a typical experimental workflow and a potential metabolic pathway for azetidine derivatives.
Caption: A typical experimental workflow for pharmacokinetic profiling.
The metabolic fate of the azetidine ring can be influenced by its substitution pattern. While often incorporated to enhance metabolic stability, the strained ring can be susceptible to specific metabolic transformations.[5][14][15]
Caption: Potential metabolic pathways for azetidine derivatives.
Conclusion
The azetidine scaffold offers a compelling strategic advantage in drug discovery, frequently imparting favorable pharmacokinetic properties.[1][4] By systematically evaluating key ADME parameters through the robust experimental protocols outlined in this guide, researchers can make data-driven decisions to optimize their azetidine-containing lead compounds. The comparative data from marketed drugs underscores the successful application of this versatile heterocycle. As synthetic methodologies for accessing diverse azetidine derivatives continue to expand, a thorough understanding of their pharmacokinetic profiles will be increasingly critical for the development of the next generation of innovative therapeutics.
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. [Link]
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Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Request PDF. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
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Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. Research Journal of Pharmacy and Technology. [Link]
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Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. PubMed. [Link]
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Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Research Square. [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]
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In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. ResearchGate. [Link]
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Structures of some azetidine-based drugs. ResearchGate. [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC. [Link]
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Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. ResearchGate. [Link]
-
Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. [Link]
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Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]
-
In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
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Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]
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Biosyntheses of azetidine-containing natural products. Request PDF. [Link]
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Estimation of ADME Properties with Substructure Pattern Recognition. Journal of Chemical Information and Modeling. [Link]
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Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC. [Link]
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AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. [Link]
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The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. ResearchGate. [Link]
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]
-
Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][2]-Stevens Rearrangement. Journal of the American Chemical Society. [Link]
-
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]
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Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
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High-Resolution Enantiomeric Purity Analysis of 3-(2-Piperidyl)azetidin-3-ol: A Comparative Methodological Guide
Introduction
Chiral nitrogen-containing heterocycles, particularly azetidine and piperidine derivatives, are foundational scaffolds in modern drug discovery due to their ability to favorably modulate physicochemical properties and metabolic stability[1]. 3-(2-Piperidyl)azetidin-3-ol presents a unique analytical challenge: it possesses multiple basic nitrogen centers, a hydroxyl group, and adjacent stereocenters. Establishing the enantiomeric purity of this compound is critical, as stereoisomers often exhibit divergent pharmacokinetic profiles and off-target toxicities.
This guide objectively compares the performance of leading analytical modalities—Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE)—to establish a robust, self-validating framework for the chiral separation of this complex basic heterocycle.
Mechanistic Challenges in Chiral Recognition
The primary hurdle in the chromatographic separation of 3-(2-Piperidyl)azetidin-3-ol is its high basicity. Basic amines strongly interact with acidic residual silanols on silica-based stationary phases, leading to severe peak tailing, irreversible adsorption, and compromised resolution[2]. To achieve baseline enantioseparation, the analytical system must suppress these non-specific ionic interactions while maximizing stereoselective transient diastereomeric complexation.
Polysaccharide-based chiral stationary phases (CSPs)—specifically immobilized amylose or cellulose phenylcarbamates—are the industry standard for this class of compounds[3]. The chiral recognition mechanism is driven by a combination of:
-
Hydrogen Bonding: Between the analyte's hydroxyl/amine groups and the CSP's carbamate linkages.
-
Steric Inclusion: The rigid azetidine-piperidine scaffold fitting into the helical grooves of the polysaccharide backbone.
-
Dipole-Dipole Interactions: Modulated by the mobile phase environment to stabilize the transient diastereomeric complexes[4].
Decision workflow for selecting chiral separation modalities.
Comparative Analysis of Analytical Modalities
Supercritical Fluid Chromatography (SFC)
SFC utilizes supercritical carbon dioxide (CO₂) combined with a polar organic modifier. The high diffusivity and low viscosity of supercritical CO₂ provide superior mass transfer kinetics compared to traditional liquid chromatography[2]. For basic piperidine derivatives, SFC paired with polysaccharide CSPs often yields exceptional resolution (Rs > 2.0) and rapid run times, making it the preferred technique for high-throughput screening[5].
High-Performance Liquid Chromatography (HPLC)
While SFC excels in speed, HPLC operating in Normal Phase (NP) or Polar Organic Mode (POM) remains an indispensable tool, particularly for trace enantiomeric impurity profiling[6]. NP-HPLC typically utilizes hexane/alcohol mixtures. Although the higher viscosity of these solvents limits flow rates and extends analysis times, the orthogonal selectivity often resolves critical enantiomeric pairs that may co-elute in SFC.
Capillary Electrophoresis (CE)
CE offers a completely orthogonal separation mechanism based on electrophoretic mobility and inclusion complexation, typically employing chiral selectors like cyclodextrins[7]. While it boasts extremely low solvent consumption, its inherently short optical path length limits its sensitivity, making it better suited for orthogonal method validation rather than trace impurity quantification.
Quantitative Data Comparison
| Parameter | SFC (Polysaccharide CSP) | HPLC (Normal Phase) | CE (Cyclodextrin) |
| Resolution (Rs) | 2.5 - 4.0 | 1.5 - 3.0 | 1.2 - 2.5 |
| Analysis Time | 3 - 8 min | 15 - 30 min | 10 - 20 min |
| Enantioselectivity (α) | High (>1.5) | High (>1.5) | Moderate (~1.1 - 1.3) |
| Sensitivity (LOD) | ~0.05% area | ~0.01% area | ~0.5% area |
| Solvent Consumption | Very Low (Green Chemistry) | High | Extremely Low |
| Primary Use Case | Routine high-throughput screening | Trace impurity quantification | Orthogonal validation |
Self-Validating Experimental Protocols
Protocol 1: SFC-UV Method for Routine Enantiomeric Purity
This protocol utilizes an immobilized amylose CSP to ensure column longevity and reproducible retention times for basic amines[3].
-
Column Selection: Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG, 3 µm, 4.6 x 150 mm).
-
Mobile Phase Preparation: Supercritical CO₂ / Methanol containing 0.2% v/v Diethylamine (DEA).
-
Causality: DEA acts as a competitive base, masking the acidic residual silanols on the silica support. Without it, the basic piperidine nitrogen will irreversibly adsorb, causing severe peak tailing and integration errors[2].
-
-
System Parameters:
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 120 bar (ensures CO₂ remains in a dense supercritical state).
-
Temperature: 35 °C (optimizes mass transfer and transient complex stability).
-
Detection: UV at 210 nm.
-
-
System Suitability Test (SST) [Self-Validation]: Prior to sample analysis, inject a racemic standard of 3-(2-Piperidyl)azetidin-3-ol. The system is validated only if the resolution (Rs) between the two enantiomers is ≥ 2.0 and the USP tailing factor for both peaks is ≤ 1.5. This ensures the column is properly equilibrated and silanol activity is fully suppressed.
-
Sample Analysis: Inject 5 µL of the sample (1 mg/mL in Methanol). Calculate enantiomeric excess (ee) via peak area normalization.
Protocol 2: HPLC-ELSD Method for Trace Profiling
Since the analyte lacks a strong UV chromophore, coupling HPLC with an Evaporative Light Scattering Detector (ELSD) ensures accurate quantification of trace enantiomers without the need for pre-column derivatization[2].
-
Column Selection: Cellulose tris(3,5-dimethylphenylcarbamate) coated CSP (e.g., Chiralcel OD-H, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Hexane / Ethanol / Ethylenediamine (EDA) (80:20:0.1 v/v).
-
Causality: EDA is a stronger base than DEA and is highly effective for primary/secondary amines, providing superior peak symmetry in the highly non-polar environment of normal phase chromatography.
-
-
System Parameters:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: ELSD (Drift tube temp: 45 °C, Gas pressure: 3.5 bar).
-
Causality: ELSD provides a universal response based on mass, significantly improving the Signal-to-Noise (S/N) ratio for trace enantiomer quantification compared to low-wavelength UV detection.
-
-
Limit of Quantitation (LOQ) Verification [Self-Validation]: Spike the pure enantiomer with 0.05% of the undesired stereoisomer. The protocol is validated for trace profiling if the S/N ratio of the minor peak is ≥ 10. If S/N < 10, the drift tube temperature must be optimized to reduce background noise.
References
1.[1] Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. 2.[2] Application Notes and Protocols for Chiral Separation of (R)-Benzyl piperidin-3-ylcarbamate. Benchchem. 3.[3] An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). NIH. 4.[7] Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry (ACS). 5.[5] Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. 6.[6] A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 7.[4] Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. Taylor & Francis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 3-(2-Piperidyl)azetidin-3-ol;dihydrochloride
Comprehensive Safety and Operational Guide: Handling 3-(2-Piperidyl)azetidin-3-ol dihydrochloride
As drug development accelerates, researchers are increasingly utilizing complex, strained-ring heterocycles to optimize pharmacokinetic profiles. The compound 3-(2-Piperidyl)azetidin-3-ol dihydrochloride (CAS: 2940939-64-8) [1] is a prime example, combining a piperidine scaffold with a highly strained azetidine ring.
Handling novel active pharmaceutical ingredient (API) intermediates or research chemicals requires moving beyond generic safety data sheets (SDS). This guide provides a self-validating, mechanistically grounded protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific compound.
Mechanistic Hazard Assessment
To design an effective PPE ecosystem, we must first understand the physicochemical behavior of the molecule:
-
Azetidine Ring Strain: Azetidine rings possess high inherent ring strain (approximately 25.4 kcal/mol)[2]. While this is exploited for target binding, it can also represent a site for chemical reactivity or metabolic cleavage if exposed to biological tissues.
-
Piperidine Basicity & Lipophilicity: Piperidine rings often increase the lipophilicity and basicity of a compound, which can enhance passive cell permeability[2]. If aerosolized and inhaled, the systemic absorption of piperidine derivatives can be rapid.
-
Dihydrochloride Salt Form: The addition of two hydrochloric acid equivalents makes this compound a stable, highly water-soluble solid. However, dihydrochloride salts are notoriously prone to electrostatic charging during weighing, leading to the generation of fine, inhalable dusts[3]. Furthermore, upon contact with the moisture in eyes or respiratory mucosa, the salt dissociates, creating a localized acidic microenvironment that causes acute irritation[4].
Table 1: Physicochemical & Hazard Matrix
| Property / Hazard | Classification / Value | Mechanistic Rationale |
| CAS Number | 2940939-64-8 | Unique identifier for the dihydrochloride salt form[1]. |
| Physical State | Solid (Crystalline Powder) | Salt formation yields a solid prone to electrostatic cling and aerosolization. |
| Inhalation Hazard | High (H335 / H332) | Fine particulate dust can bypass upper respiratory defenses[4]. |
| Dermal/Ocular Hazard | Category 2 Irritant (H315 / H319) | Dissolution in sweat/tears alters local pH, causing tissue irritation[4]. |
The PPE Ecosystem: Causality and Selection
Do not treat PPE as a checklist; treat it as an integrated barrier system designed specifically against charged, water-soluble, biologically active powders.
-
Respiratory Protection (Critical):
-
Requirement: Handle exclusively within a Class II Type A2 Biological Safety Cabinet (BSC) or a properly calibrated chemical fume hood. If engineering controls are unavailable, an N95 or half-mask respirator with P100 particulate filters is mandatory[3].
-
Causality: The primary exposure route for dihydrochloride salts is the inhalation of micro-dust generated during spatula transfer. P100 filters block 99.97% of airborne particles, neutralizing the aerosol threat.
-
-
Dermal Protection:
-
Requirement: Double-gloving with nitrile gloves (minimum 4 mil thickness).
-
Causality: Nitrile provides superior chemical resistance to polar organic molecules. Double gloving acts as a fail-safe against micro-tears. Because the compound is highly water-soluble, any sweat on exposed wrists will rapidly dissolve the powder, facilitating dermal absorption. Ensure gloves overlap the lab coat cuffs.
-
-
Ocular Protection:
-
Requirement: ANSI Z87.1+ certified chemical splash goggles. Standard safety glasses are insufficient.
-
Causality: Airborne salt dust can bypass the sides of standard safety glasses. Goggles create a sealed microenvironment, preventing the salt from dissolving in tear fluid and causing severe ocular irritation[4].
-
Operational Workflow: Step-by-Step Handling Protocol
To prevent electrostatic aerosolization and ensure precise dosing, follow this validated methodology:
Step 1: Environmental Preparation
-
Purge the analytical balance area within the fume hood.
-
Place a grounded anti-static mat under the balance to neutralize the static charge commonly associated with dihydrochloride powders.
Step 2: Weighing Dynamics
-
Do not use standard plastic weigh boats, as their static charge will repel the powder, causing it to aerosolize. Use an anti-static weighing boat or a pre-creased glassine paper.
-
Use a stainless steel micro-spatula. Pro-tip: Briefly touching the spatula to a grounded metal surface before entering the chemical bottle discharges static electricity.
Step 3: In-Situ Solubilization
-
To minimize handling of the dry powder, add your primary solvent (e.g., DMSO, ultra-pure water, or buffer) directly to the weigh boat or transfer vial inside the fume hood.
-
Cap the vial tightly before removing it from the engineering control.
Workflow Visualization
Caption: Workflow for the safe handling and solubilization of 3-(2-Piperidyl)azetidin-3-ol dihydrochloride.
Spill Response and Decontamination Plan
A spill of a dihydrochloride salt powder requires specific containment strategies to prevent the dust from becoming airborne.
-
Isolate: Immediately halt work. Do not attempt to dry-sweep the powder, as the mechanical action will aerosolize the API[3].
-
Dampen: Gently cover the spill with absorbent paper towels. Carefully mist the towels with water or a 70% Ethanol solution. The moisture will dissolve the salt and trap the particulate matter.
-
Wipe & Lift: Wipe inward from the edges of the spill to the center.
-
Secondary Wash: Wash the surface a second time with soap and water to neutralize any residual acidic microenvironments caused by the hydrochloride salt.
Waste Disposal Plan
-
Solid Waste: All contaminated PPE (gloves, weigh boats, paper towels) must be placed in a biohazard or chemical waste bag, sealed, and labeled as "Toxic Organic Solid Waste (Piperidine/Azetidine Derivative)".
-
Liquid Waste: Aqueous or organic solutions containing 3-(2-Piperidyl)azetidin-3-ol dihydrochloride must not be poured down the drain. Collect in a designated, chemically compatible liquid waste carboy (e.g., HDPE) and label for incineration by your institutional Environmental Health and Safety (EHS) department.
References
- TCI Chemicals. "3-(2-piperidyl)azetidin-3-ol;dihydrochloride|CAS 2940939-64-8". TCI Chemical Trading.
- BenchChem. "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery". BenchChem Technical Resources.
- Biotium. "Safety Data Sheet 10056: Dihydrorhodamine 123, dihydrochloride salt". Biotium.
- SynZeal. "Safety Data Sheet: Chlorhexidine EP Impurity M (Dihydrochloride Salt)". SynZeal.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
